Dyrk1A-IN-6
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H19NO9 |
|---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
[6,8-dihydroxy-3-(3,4,5-trihydroxyphenyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(3,4,5-trihydroxyphenyl)methanone |
InChI |
InChI=1S/C22H19NO9/c24-12-1-9-2-14(10-3-16(26)20(30)17(27)4-10)23(8-13(9)15(25)7-12)22(32)11-5-18(28)21(31)19(29)6-11/h1,3-7,14,24-31H,2,8H2 |
InChI Key |
KAZTZWJRACUQJK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(CC2=C1C=C(C=C2O)O)C(=O)C3=CC(=C(C(=C3)O)O)O)C4=CC(=C(C(=C4)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Dyrk1A-IN-6: A Non-Competitive Inhibitor of DYRK1A Kinase
For Immediate Release: Researchers and drug development professionals now have access to a comprehensive technical guide on Dyrk1A-IN-6, a novel non-competitive inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This document provides an in-depth overview of the inhibitor's mechanism of action, quantitative data, and detailed experimental protocols to aid in its evaluation and potential therapeutic application.
This compound has been identified as an Epigallocatechin-3-gallate (EGCG)-like non-competitive inhibitor of DYRK1A.[1] This characteristic distinguishes it from many other kinase inhibitors that typically compete with ATP for the enzyme's active site. The non-competitive nature of this compound suggests a distinct binding mechanism that could offer advantages in terms of specificity and in vivo efficacy.
Quantitative Analysis of Inhibitory Activity
While specific IC50 and Ki values for this compound are not yet publicly available in the summarized literature, the following table includes data for other known DYRK1A inhibitors to provide a comparative context for researchers.
| Inhibitor | Type of Inhibition | IC50 (nM) | Ki (nM) |
| This compound | Non-competitive | N/A | N/A |
| Harmine | ATP-competitive | 80 | - |
| Leucettine L41 | ATP-competitive | 40 | - |
| GNF4877 | - | 6 | - |
| ALGERNON | - | 77 | - |
| CX-4945 | ATP-competitive | 6.8 | - |
N/A: Data not available in the reviewed sources.
Mechanism of Action: Non-Competitive Inhibition
Non-competitive inhibition is a mechanism where the inhibitor binds to a site on the enzyme other than the active site. This binding event alters the enzyme's conformation, reducing its catalytic activity without preventing the substrate from binding. In the case of this compound, it is presumed to bind to an allosteric site on the DYRK1A kinase.
Figure 1: Mechanism of non-competitive inhibition by this compound.
Experimental Protocols
Characterizing a non-competitive inhibitor involves a series of biochemical and cellular assays. Below are detailed methodologies for key experiments.
Biochemical Kinase Inhibition Assay
This assay determines the effect of the inhibitor on the kinase's enzymatic activity.
Materials:
-
Recombinant DYRK1A enzyme
-
DYRK1A substrate (e.g., a specific peptide or protein)
-
ATP (Adenosine triphosphate)
-
This compound
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, phosphospecific antibody)
-
96-well or 384-well plates
Procedure:
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant DYRK1A and its substrate in the assay buffer.
-
Inhibitor Dilution: Create a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer.
-
Reaction Setup: In a multi-well plate, add the DYRK1A enzyme, the substrate, and the diluted this compound. Include a control with no inhibitor.
-
Initiation of Reaction: Start the kinase reaction by adding a fixed concentration of ATP. To investigate the non-competitive mechanism, this experiment should be repeated with varying concentrations of ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period.
-
Detection: Stop the reaction and measure the kinase activity. This can be done by quantifying the amount of ADP produced (e.g., using ADP-Glo™) or by detecting the phosphorylated substrate using a phosphospecific antibody in an ELISA-based format.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value. For non-competitive inhibitors, the IC50 value should remain constant even with varying ATP concentrations, while the Vmax will decrease.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of the inhibitor to the target protein in a cellular context.
Materials:
-
Cells expressing DYRK1A
-
This compound
-
Lysis buffer
-
Antibodies against DYRK1A and a loading control (e.g., GAPDH)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Treat cultured cells with either this compound or a vehicle control (DMSO) and incubate.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for DYRK1A.
-
Data Analysis: The binding of this compound is expected to stabilize the DYRK1A protein, resulting in a higher melting temperature compared to the vehicle-treated control. This is observed as the presence of soluble DYRK1A at higher temperatures in the treated samples.
Figure 2: General experimental workflow for characterizing this compound.
DYRK1A Signaling Pathway and Inhibition
DYRK1A is a pleiotropic kinase involved in numerous cellular processes, including cell proliferation, differentiation, and neuronal development. Its dysregulation is implicated in several diseases. This compound, by non-competitively inhibiting DYRK1A, can modulate these downstream signaling events.
Figure 3: Simplified DYRK1A signaling pathway and the point of intervention by this compound.
This technical guide serves as a foundational resource for the scientific community to understand and further investigate the potential of this compound as a selective, non-competitive inhibitor of DYRK1A. The provided methodologies and pathway diagrams offer a framework for future research and drug development efforts targeting this important kinase.
References
Dyrk1A-IN-6: A Technical Guide to a Novel Non-Competitive DYRK1A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dyrk1A-IN-6, a novel, non-competitive inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This document collates available data on its chemical structure, properties, biological activity, and the signaling pathways it modulates. It is intended to serve as a valuable resource for researchers investigating neurodevelopmental disorders, neurodegenerative diseases, and other pathologies where DYRK1A is a therapeutic target.
Introduction to this compound
This compound, also identified as compound 7cc in its primary publication, is a synthetic small molecule designed as an analogue of epigallocatechin-3-gallate (EGCG), a natural polyphenol found in green tea.[1] Like EGCG, this compound functions as a non-competitive inhibitor of DYRK1A.[1] The rationale behind its development was to create a more robust and potentially more active molecule than its natural predecessor by modifying the EGCG scaffold. Specifically, the ester bond of EGCG was replaced with a more stable amide bond, the oxygen in the pyran ring was substituted with a methylene group, and a nitrogen atom was incorporated into this ring structure.[1]
Overexpression of the DYRK1A gene, located on chromosome 21, is a significant contributor to the cognitive and morphological defects observed in individuals with Down syndrome.[1] this compound has demonstrated the ability to correct biochemical and behavioral deficits in a mouse model of Down syndrome, highlighting its therapeutic potential.[1]
Chemical Structure and Properties
| Property | Value |
| Molecular Formula | C₂₂H₁₉NO₉ |
| Molecular Weight | 441.39 g/mol |
| SMILES | OC1=CC(O)=C(CN(C(C2=CC(O)=C(O)C(O)=C2)=O)C(C3=CC(O)=C(O)C(O)=C3)C4)C4=C1 |
| InChI Key | Generated from SMILES: YWMRQZWBASJLAJ-UHFFFAOYSA-N |
| Common Alias | Compound 7cc |
Biological Activity and Mechanism of Action
This compound is a potent, non-competitive inhibitor of the DYRK1A kinase.[1] DYRK1A is a dual-specificity kinase that autophosphorylates on a tyrosine residue within its activation loop, which is essential for its catalytic activity towards serine/threonine residues on its substrates. This kinase plays a pivotal role in a multitude of cellular processes, including cell cycle regulation, neuronal development, and transcription.
The non-competitive inhibition mechanism of this compound suggests that it does not bind to the ATP-binding site of the kinase. This is a significant distinction from the majority of known kinase inhibitors. This mode of action could offer advantages in terms of selectivity and potentially a different resistance profile compared to ATP-competitive inhibitors.
Signaling Pathways Modulated by this compound
By inhibiting DYRK1A, this compound can influence numerous downstream signaling pathways that are crucial for normal cellular function and are often dysregulated in disease states.
Caption: Mechanism of this compound action on key DYRK1A signaling pathways.
Quantitative Analysis of Inhibitory Activity
Specific quantitative data, such as IC₅₀ or Kᵢ values for this compound, are not available in the abstract of the primary scientific literature.[1] Access to the full publication is required for these specific metrics. However, to provide a comparative context for researchers, the table below includes inhibitory activities of other known DYRK1A inhibitors.
| Inhibitor | Type of Inhibition | DYRK1A IC₅₀ / Kᵢ (nM) | Reference(s) |
| Harmine | ATP-competitive | 33 - 700 | [2] |
| EGCG | Non-competitive | 330 | [2] |
| INDY | ATP-competitive | 240 | [2] |
| Leucettine L41 | ATP-competitive | Kᵢ = 7.8 | [2] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are described in the primary publication.[1] For reference, this section provides a representative methodology for an in vitro DYRK1A kinase inhibition assay, which is a common approach to evaluate the potency of inhibitors like this compound.
Representative In Vitro DYRK1A Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is a representative example based on established methods for measuring kinase inhibitor potency.
Caption: A representative workflow for a FRET-based in vitro kinase binding assay.
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in the appropriate assay buffer.
-
Prepare a solution containing recombinant DYRK1A enzyme and a europium-labeled anti-tag antibody.
-
Prepare a solution of an Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand).
-
-
Assay Procedure:
-
In a 384-well microplate, add the this compound dilutions.
-
Add the DYRK1A/antibody mixture to all wells.
-
Initiate the binding reaction by adding the kinase tracer solution.
-
Include controls for no inhibition (vehicle only) and maximum inhibition (a known potent inhibitor).
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence resonance energy transfer (FRET) signal using a suitable plate reader. The FRET signal is generated when the europium-labeled antibody and the Alexa Fluor™-labeled tracer are in close proximity, bound to the kinase.
-
-
Data Analysis:
-
Calculate the emission ratio of the acceptor (665 nm) to the donor (615 nm).
-
Plot the emission ratio as a function of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of inhibitor required to displace 50% of the tracer.
-
Conclusion and Future Directions
This compound represents a promising chemical probe and a potential therapeutic lead for conditions associated with DYRK1A overexpression, most notably Down syndrome. Its non-competitive mechanism of action distinguishes it from many other kinase inhibitors and warrants further investigation into its precise binding site and molecular interactions with the DYRK1A enzyme.
Future research should focus on obtaining and disseminating the specific quantitative inhibitory data for this compound. Further studies are also needed to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in various preclinical models of neurodegenerative and neurodevelopmental disorders. The development of such selective and potent non-competitive inhibitors could pave the way for novel therapeutic strategies targeting DYRK1A.
References
Dyrk1A-IN-6 and the Landscape of DYRK1A Inhibition in Down Syndrome Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Down syndrome (DS), arising from the trisomy of chromosome 21, presents a complex clinical picture, with intellectual disability being a consistent feature. The overexpression of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) gene, located on chromosome 21, is considered a major contributor to the neurological alterations observed in DS.[1][2][3] This has positioned DYRK1A as a critical therapeutic target. This technical guide provides an in-depth overview of DYRK1A's role in Down syndrome, with a particular focus on the emerging inhibitor Dyrk1A-IN-6 and the broader landscape of small molecule inhibitors. We will delve into the signaling pathways modulated by DYRK1A, present quantitative data on various inhibitors, and provide detailed experimental protocols for key assays in DYRK1A research.
The Role of DYRK1A in Down Syndrome Pathophysiology
DYRK1A is a highly conserved serine/threonine kinase that plays a pivotal role in neurodevelopment.[3] Its 1.5-fold overexpression in individuals with Down syndrome disrupts several critical cellular processes, contributing to the cognitive deficits and other neurological features associated with the condition.[4] Key pathways affected by DYRK1A overexpression include:
-
Neuronal Proliferation and Differentiation: DYRK1A is a negative regulator of the cell cycle, promoting the exit from the cell cycle and premature neuronal differentiation.[5] This can lead to a reduced pool of neuronal progenitors and altered brain development.
-
NFAT Signaling: DYRK1A phosphorylates and inactivates the Nuclear Factor of Activated T-cells (NFAT) transcription factors, which are crucial for the development and function of multiple organ systems, including the nervous system.[6][7] Dysregulation of NFAT signaling by excess DYRK1A is thought to contribute to many of the developmental anomalies in Down syndrome.[6]
-
Tau Pathology: DYRK1A has been implicated in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease.[8][9] This provides a molecular link to the early onset of Alzheimer's disease commonly observed in individuals with Down syndrome.[3] DYRK1A can directly phosphorylate tau and also prime it for further phosphorylation by GSK-3β.[10]
This compound and Other Small Molecule Inhibitors
The development of specific and potent DYRK1A inhibitors is a key strategy for mitigating the effects of its overexpression in Down syndrome.
This compound: An Emerging Non-Competitive Inhibitor
This compound (also referred to as compound 7cc) is a novel, EGCG-like non-competitive inhibitor of DYRK1A.[11][12] As a non-competitive inhibitor, it does not compete with ATP for the kinase's active site, a characteristic that may offer advantages in terms of selectivity and in vivo efficacy.[11] Preclinical studies suggest that this compound can be a valuable tool for studying the consequences of DYRK1A inhibition and holds potential for alleviating cognitive deficits in Down syndrome models.[11][12]
Quantitative Data on DYRK1A Inhibitors
A variety of small molecules have been developed and characterized for their ability to inhibit DYRK1A. The following table summarizes the inhibitory potency of several key compounds.
| Inhibitor | Type | IC50 (nM) | Ki (nM) | Selectivity Notes | Reference |
| This compound (7cc) | Non-competitive (EGCG-like) | - | - | Selective for DYRK1A | [11][12] |
| Harmine | ATP-competitive | 33 - 80 | - | Also inhibits MAO-A | [13][14] |
| Leucettine L41 | ATP-competitive | 40 | 7.8 | Also inhibits CLKs and GSK3β | |
| GNF2133 | ATP-competitive | - | - | Dual DYRK1/CLK inhibitor | |
| EHT 1610 | ATP-competitive | - | - | Used in preclinical studies for KMT2A-R ALL | [2] |
| ZJCK-6-46 | ATP-competitive | 0.68 | - | Potent and selective, also inhibits DYRK1B and CLKs | [5] |
| GSK 626616 | ATP-competitive | - | - | Potent and selective DYRK inhibitor | [15] |
| INDY | ATP-competitive | 240 | - | Dual DYRK1A/CLK inhibitor | [16] |
| AnnH75 | ATP-competitive | Submicromolar | - | Selective for DYRK1A/1B over DYRK2 and HIPK2 | |
| Compound 2-2 | ATP-competitive | 49.5 - 264 (for analogues) | - | Harmine analogue with improved selectivity | [14] |
| Compound 4k | ATP-competitive | 35 | - | Potent, with some cross-inhibition of DYRK1B | [17] |
| Compound 5 | ATP-competitive | 1510 | - | Identified through virtual screening | [18] |
| Compound 6b | ATP-competitive | 186 | - | Selective inhibitor developed via cheminformatics | |
| Compound 8b | ATP-competitive | 76 | - | Highly selective inhibitor developed via cheminformatics | |
| Compound 11 | ATP-competitive | 220 | - | Profiled in radiometric kinase assay | [19] |
Note: IC50 and Ki values can vary depending on the assay conditions. This table provides a comparative overview.
Key Signaling Pathways Involving DYRK1A
The following diagrams, generated using the DOT language, illustrate the central role of DYRK1A in key signaling pathways relevant to Down syndrome.
DYRK1A-Mediated Regulation of the NFAT Signaling Pathway
References
- 1. Western blot protocol | Abcam [abcam.com]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. The role of DYRK1A in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Omnipresence of DYRK1A in Human Diseases [mdpi.com]
- 5. ZJCK-6-46 | DYRK1A inhibitor | Probechem Biochemicals [probechem.com]
- 6. origene.com [origene.com]
- 7. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Dyrk1A-IN-6_TargetMol [targetmol.com]
- 13. AID 1356538 - Inhibition of human DYRK1A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | DYRK1A roles in human neural progenitors [frontiersin.org]
- 16. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bitesizebio.com [bitesizebio.com]
DYRK1A kinase function in neurodevelopment
An In-depth Technical Guide on the Core Functions of DYRK1A Kinase in Neurodevelopment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a highly conserved serine/threonine kinase that also autophosphorylates on a critical tyrosine residue in its activation loop[1][2]. Encoded by the DYRK1A gene on human chromosome 21, it is a key player in neurodevelopment, and its precise dosage is critical for normal brain formation and function[1][3][4]. Both overexpression and underexpression of DYRK1A lead to significant neurodevelopmental disorders.
Overexpression, typically a 1.5-fold increase due to the trisomy of chromosome 21, is a major contributor to the cognitive deficits and altered brain morphology seen in Down syndrome (DS)[1][5][6][7]. Conversely, heterozygous loss-of-function mutations result in DYRK1A haploinsufficiency syndrome (also known as Autosomal Dominant Mental Retardation 7 or MRD7), a condition characterized by intellectual disability, microcephaly, developmental delay, and often features of autism spectrum disorder (ASD)[1][2][5][6]. This dosage sensitivity makes DYRK1A a critical focal point for understanding the molecular mechanisms of neurodevelopment and a promising therapeutic target.
This guide provides a technical overview of DYRK1A's core functions, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its complex signaling networks.
Core Functions of DYRK1A in Neurodevelopment
DYRK1A exerts its influence through the phosphorylation of a wide array of substrates, impacting fundamental cellular processes from cell cycle progression to synaptic function.
Regulation of Neuronal Proliferation and Differentiation
A primary role of DYRK1A is to maintain the delicate balance between the proliferation of neural progenitor cells (NPCs) and their timely exit from the cell cycle to begin neuronal differentiation.
-
Cell Cycle Arrest: DYRK1A acts as a negative regulator of the G1/S phase transition[8]. Overexpression of DYRK1A promotes premature cell cycle exit and differentiation, leading to a depleted pool of NPCs and ultimately a reduction in the number of mature neurons, a phenotype observed in DS models[8][9][10][11]. It achieves this primarily by phosphorylating key cell cycle proteins:
-
Cyclin D1 (CCND1): DYRK1A phosphorylation of Cyclin D1 at Thr286 triggers its nuclear export and subsequent proteasomal degradation, thereby inhibiting cell cycle progression[1][9][10].
-
p27Kip1: It phosphorylates this cyclin-dependent kinase inhibitor, which acts as a negative regulator of the cell cycle[1][12].
-
p53: DYRK1A can phosphorylate the tumor suppressor p53, leading to the upregulation of p53 target genes like p21CIP1, which is also involved in cell cycle arrest[8][13].
-
-
Neuronal Differentiation: While promoting cell cycle exit, DYRK1A's influence on differentiation is complex. In DS models, its overexpression leads to premature differentiation[9][10]. Conversely, its loss-of-function is associated with decreased neuronal production and microcephaly, indicating its essential role in generating the proper number of neurons[12][14].
Transcriptional and Epigenetic Regulation
DYRK1A functions in the nucleus to control the expression of genes critical for neurodevelopment through direct phosphorylation of transcription factors and interaction with chromatin remodeling complexes.
-
NFAT Signaling: DYRK1A phosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors, promoting their nuclear export and thereby inhibiting their transcriptional activity[1][13]. This pathway is crucial for numerous developmental processes, and its disruption by DYRK1A overexpression contributes to DS-related phenotypes[1][13].
-
REST Complex: DYRK1A can phosphorylate components of the RE1-Silencing Transcription factor (REST) complex, a major regulator of neuronal gene expression. This action can lead to the deregulation of hundreds of neuronal genes[15]. Restoring normal REST levels by inhibiting DYRK1A has been shown to improve neurogenesis in DS models[13].
-
Chromatin Remodeling: DYRK1A interacts with and phosphorylates histone acetyltransferases like CREB-binding protein (CBP) and p300[3][12][16]. These interactions can modulate chromatin structure and gene accessibility, impacting the transcriptional landscape of developing neurons.
Neuronal Morphogenesis and Synaptic Plasticity
DYRK1A is essential for the structural development of neurons and the dynamic changes at the synapse that underlie learning and memory.
-
Cytoskeletal Dynamics: A significant fraction of cellular DYRK1A is associated with the cytoskeleton[1]. It regulates cytoskeletal-associated proteins such as TAU and MAP1B, influencing the development and stability of dendritic arbors and axons[3][12]. Overexpression of DYRK1A is sufficient to cause the dendritic alterations seen in DS patients[1].
-
Synaptic Function: DYRK1A dosage is critical for synaptic plasticity. In mouse models of DS, DYRK1A overexpression impairs long-term potentiation (LTP), a cellular correlate of learning, and facilitates long-term depression (LTD)[17][18]. Specifically, DYRK1A upregulation has been shown to selectively impair a presynaptic form of LTP by altering the transcription of genes involved in glutamate vesicle exocytosis, such as Rims1 and Munc13-1[16][19]. It also modulates synaptic plasticity by regulating the surface expression of NMDA receptors[12].
Signaling Pathways and Logical Relationships
Quantitative Data Presentation
Table 1: DYRK1A Gene Dosage and Associated Phenotypes
| Condition | Gene Dosage | DYRK1A Protein Level | Key Neurodevelopmental Phenotypes | Associated Disorder |
| Normal | 2 copies (Euploidy) | ~100% (Normal) | Normal brain development and cognitive function | N/A |
| Overexpression | 3 copies (Trisomy 21) | ~150%[7][11] | Impaired neurogenesis, premature neuronal differentiation, dendritic abnormalities, cognitive deficits[1][8][9] | Down Syndrome |
| Underexpression | 1 copy (Haploinsufficiency) | ~50% | Microcephaly, intellectual disability, developmental delay, autism spectrum disorder, seizures[2][5][6][14] | DYRK1A Syndrome (MRD7) |
Table 2: Key Protein Substrates and Interactors of DYRK1A in Neurodevelopment
| Substrate/Interactor | Cellular Location | Function | Consequence of DYRK1A Action |
| Cyclin D1 | Nucleus | Cell Cycle Progression (G1/S) | Phosphorylation promotes nuclear export and degradation, leading to cell cycle arrest[1][10]. |
| NFATc | Cytoplasm/Nucleus | Transcription Factor | Phosphorylation promotes nuclear export, inhibiting NFAT-dependent transcription[1][13]. |
| p53 | Nucleus | Tumor Suppressor, Apoptosis | Phosphorylation can lead to upregulation of p53 target genes like p21, affecting cell proliferation[8][13]. |
| TAU (MAPT) | Cytoplasm (Axons) | Microtubule Stability | Primes TAU for subsequent phosphorylation by GSK3β, contributing to aggregation[7]. |
| CBP/p300 | Nucleus | Histone Acetyltransferase | Interacts with and phosphorylates, suggesting a role in chromatin remodeling and transcriptional regulation[3][12][16]. |
| Dynamin 1 | Cytoplasm (Synapse) | Endocytosis | Phosphorylated by DYRK1A, implicating it in synaptic vesicle recycling[12]. |
| Actin Cytoskeleton | Cytoplasm | Cell Structure, Motility | Associates with actin; this association is reduced in DS tissues, suggesting altered cytoskeletal dynamics[20]. |
Table 3: Quantitative Data on Selected DYRK1A Inhibitors
| Inhibitor | Type | IC₅₀ Value | Assay Method | Reference |
| Harmine | ATP-competitive | 245 nM | TR-FRET | [21] |
| EGCG | Non-ATP-competitive | ~300 nM | Radioactive Tracer | [22] |
| Leucettinib-21 | ATP-competitive | Not specified | Not specified | Currently in clinical trials[23] |
Experimental Protocols and Workflows
DYRK1A Kinase Activity Assay: TR-FRET
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust, high-throughput methods for measuring kinase activity by detecting the binding of a tracer molecule to the kinase.
Methodology:
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[24].
-
Reconstitute recombinant DYRK1A-GST protein, Europium-anti-GST antibody, and a fluorescently labeled ATP-competitive tracer (e.g., Kinase Tracer 236) in the kinase buffer[21].
-
Prepare test compounds (inhibitors) by serial dilution in DMSO, followed by dilution in kinase buffer.
-
-
Assay Procedure (384-well format):
-
Combine DYRK1A-GST, Europium-anti-GST antibody, and the tracer into a single premix solution[21].
-
Dispense 5 µL of the test compound solution into the microplate wells.
-
Dispense 5 µL of the enzyme/antibody/tracer premix into the wells. Final concentrations may be ~5 nM DYRK1A, 2 nM antibody, and 18 nM tracer[21].
-
For control wells, use DMSO (maximum signal) and a potent inhibitor like Harmine (minimum signal).
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled reader, measuring emission at two wavelengths (e.g., 665 nm for tracer emission and 615 nm for Europium emission)[24].
-
Calculate the emission ratio (665 nm / 615 nm).
-
Inhibition of tracer binding by a compound results in a decreased FRET signal and thus a lower emission ratio.
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.
-
In Vivo Functional Analysis: In Utero Electroporation
This technique allows for gene overexpression or knockdown in a spatially and temporally controlled manner within the developing mouse neocortex, providing insight into protein function during neurogenesis.
Methodology:
-
Plasmid Preparation:
-
Prepare high-purity endotoxin-free plasmids. For overexpression, this would be a vector containing the Dyrk1a cDNA (e.g., pCAG-Dyrk1a). For visualization, a co-electroporated GFP-expressing plasmid is used[10].
-
-
Animal Surgery:
-
Anesthetize a timed-pregnant mouse (e.g., at embryonic day 14.5, E14.5)[10].
-
Perform a laparotomy to expose the uterine horns.
-
Carefully inject ~1-2 µL of the plasmid solution (e.g., 1-2 µg/µL) mixed with Fast Green dye into the lateral ventricle of one cerebral hemisphere of each embryo through the uterine wall.
-
-
Electroporation:
-
Hold the embryo's head through the uterus with tweezer-type electrodes. The positive electrode should be positioned against the dorsal cortex region to be targeted.
-
Deliver a series of square-wave electrical pulses (e.g., 5 pulses of 35-40 V for 50 ms at 950 ms intervals). This drives the negatively charged plasmid DNA into the ventricular zone progenitor cells on the positive pole side.
-
-
Post-Operative Care and Analysis:
-
Return the uterine horns to the abdominal cavity, suture the muscle and skin layers, and allow the dam to recover.
-
Harvest the embryonic brains at a desired time point post-electroporation (e.g., 24h, 48h, or allow to be born).
-
Fix, section, and perform immunohistochemistry on the brain tissue using antibodies against markers for proliferation (e.g., Ki67, BrdU), cell fate (e.g., Tbr1, Ctip2), and the transfected protein (e.g., GFP).
-
Analyze cell proliferation, differentiation, and migration patterns using confocal microscopy[10].
-
Protein Interaction Analysis: Proximity Ligation Assay (PLA)
PLA is an immunoassay that allows for the in situ detection of protein-protein interactions with high specificity and sensitivity.
Methodology:
-
Sample Preparation:
-
Fix cells or tissue sections with paraformaldehyde, then permeabilize with a detergent (e.g., Triton X-100).
-
-
Antibody Incubation:
-
Incubate the sample with a pair of primary antibodies raised in different species (e.g., rabbit anti-DYRK1A and mouse anti-EP300) that recognize the two proteins of interest[16].
-
-
PLA Probe Incubation:
-
Wash the sample and add a solution containing two secondary antibodies, each conjugated to a unique short DNA oligonucleotide (PLA probes). One secondary antibody recognizes the rabbit primary and the other recognizes the mouse primary.
-
-
Ligation:
-
If the two proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes are brought close enough to be joined into a closed DNA circle by adding a ligase.
-
-
Amplification:
-
Add a DNA polymerase to perform a rolling-circle amplification (RCA) of the ligated DNA circle, generating a long DNA product that remains tethered to the probe.
-
-
Detection and Analysis:
-
Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA product.
-
Visualize the resulting fluorescent "spots" using a fluorescence microscope. Each spot represents a single protein-protein interaction event.
-
Quantify the number of spots per cell or per nucleus to measure the extent of the interaction[16].
-
Conclusion
DYRK1A kinase is a central regulator of neurodevelopment whose activity must be precisely maintained. Its dosage-sensitive nature places it at the crux of complex neurodevelopmental disorders like Down syndrome and DYRK1A haploinsufficiency syndrome. Through its multifaceted roles in controlling the cell cycle, gene transcription, neuronal morphology, and synaptic function, DYRK1A shapes the formation and wiring of the central nervous system. The continued elucidation of its substrate network and signaling pathways, aided by the robust experimental methodologies detailed herein, is critical for developing targeted therapeutic strategies to ameliorate the cognitive and developmental impairments associated with its dysregulation.
References
- 1. DYRK1A, a Dosage-Sensitive Gene Involved in Neurodevelopmental Disorders, Is a Target for Drug Development in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DYRK1A roles in human neural progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DYRK1A (Dual-Specificity Tyrosine-Phosphorylated and -Regulated Kinase 1A): A Gene with Dosage Effect During Development and Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Down syndrome and DYRK1A overexpression: relationships and future therapeutic directions [frontiersin.org]
- 6. Frontiers | DYRK1A, a Dosage-Sensitive Gene Involved in Neurodevelopmental Disorders, Is a Target for Drug Development in Down Syndrome [frontiersin.org]
- 7. Novel DYRK1A Inhibitor Rescues Learning and Memory Deficits in a Mouse Model of Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dyrk1A overexpression inhibits proliferation and induces premature neuronal differentiation of neural progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dyrk1A Overexpression Inhibits Proliferation and Induces Premature Neuronal Differentiation of Neural Progenitor Cells | Journal of Neuroscience [jneurosci.org]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | DYRK1A roles in human neural progenitors [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Dyrk1a mutations cause undergrowth of cortical pyramidal neurons via dysregulated growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of DYRK1A in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. DYRK1A BAC transgenic mice show altered synaptic plasticity with learning and memory defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. biorxiv.org [biorxiv.org]
- 20. Gene-Dosage-Dependent Association of DYRK1A with the Cytoskeleton in the Brain and Lymphocytes of Down Syndrome Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [PDF] An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. documents.thermofisher.com [documents.thermofisher.com]
Dyrk1A Inhibition and its Impact on Tau Protein Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A) has emerged as a critical therapeutic target in neurodegenerative diseases, particularly those characterized by tau pathology, such as Alzheimer's disease. Dyrk1A-mediated hyperphosphorylation of the tau protein is a key event in the formation of neurofibrillary tangles (NFTs), a hallmark of these conditions. This technical guide provides an in-depth overview of the role of Dyrk1A in tau phosphorylation and the therapeutic potential of its inhibition. We will focus on a potent and selective Dyrk1A inhibitor, EHT 5372, as a case study to illustrate the mechanism of action and experimental evaluation of such compounds. This document will detail quantitative data, experimental protocols, and signaling pathways to serve as a comprehensive resource for researchers in the field.
The Role of Dyrk1A in Tau Pathology
Dyrk1A is a serine/threonine kinase that plays a pivotal role in neurodevelopment and brain function.[1] However, its dysregulation is implicated in the pathogenesis of several neurodegenerative disorders.[2][3] Dyrk1A directly phosphorylates tau protein at multiple sites, a process that is considered a crucial step in the cascade leading to tau hyperphosphorylation and aggregation into NFTs.[4][5]
Dyrk1A phosphorylates tau on at least 11 different serine and threonine residues.[4][6] This initial phosphorylation by Dyrk1A can "prime" the tau protein, making it a more favorable substrate for other kinases like GSK-3β, leading to further hyperphosphorylation.[4][7] This cascade of phosphorylation events causes tau to detach from microtubules, disrupting their stability and leading to the formation of insoluble tau aggregates that are toxic to neurons.[4][5]
Dyrk1A Inhibitors: A Therapeutic Strategy
Given the central role of Dyrk1A in initiating tau pathology, its inhibition presents a promising therapeutic strategy for Alzheimer's disease and other tauopathies.[7] A variety of small molecule inhibitors targeting Dyrk1A have been developed and characterized. This guide will focus on EHT 5372, a highly potent and selective Dyrk1A inhibitor, as a prime example.
Quantitative Data on Dyrk1A Inhibitors
The efficacy and selectivity of Dyrk1A inhibitors are critical parameters for their therapeutic potential. The following tables summarize the in vitro potency of several key Dyrk1A inhibitors.
| Inhibitor | DYRK1A IC50 (nM) | Other Kinase IC50 (nM) | Reference |
| EHT 5372 | 0.22 | DYRK1B: 0.28, CLK1: 22.8, GSK-3α: 7.44, GSK-3β: 221 | [8][9] |
| DYR219 | 34 | DYRK1B: 29 | [10] |
| Harmine | 80 | MAO-A: high affinity | [11][12] |
| Leucettine L41 | 40 | Preferential for DYRK1A | [13][14] |
| SM07883 | 1.6 | GSK-3β: 10.8 | [15] |
| ZDWX-25 | 103 | GSK-3β: 71 | [16] |
| GNF4877 | 6 | - | [17] |
| ALGERNON | 77 | - | [17] |
| CX-4945 | 6.8 | - | [14] |
| INDY | 240 | - | [14] |
| 4E2 | 6 | - | [18] |
Table 1: In Vitro Potency of Various Dyrk1A Inhibitors. This table highlights the half-maximal inhibitory concentration (IC50) of several compounds against Dyrk1A and other kinases, demonstrating their potency and selectivity.
| Inhibitor | Assay Type | Phosphorylation Site | IC50 / EC50 | Reference |
| EHT 5372 | In vitro kinase assay | pS396-Tau | Potent, dose-dependent inhibition | [19] |
| EHT 5372 | Cellular assay (HEK293 cells) | pS396-Tau | 1.7 µM (IC50) | [9][20] |
| DYR219 | In vitro kinase assay | pS396-Tau | 127 nM (IC50) | [10] |
| DYR219 | Cellular assay (H4 neuroglioma) | pS396-Tau | 142 nM (EC50) | [10] |
| Harmine | In vitro kinase assay | pS396-Tau | 0.7 µM (IC50) | [11] |
| SM07883 | Cellular assay | pT212-Tau | 16 nM (EC50) | [15] |
Table 2: Inhibitory Activity of Dyrk1A Inhibitors on Tau Phosphorylation. This table details the efficacy of selected inhibitors in reducing tau phosphorylation at specific sites in both biochemical and cell-based assays.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in Dyrk1A-mediated tau phosphorylation and its inhibition is crucial for understanding the underlying mechanisms. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
Caption: Dyrk1A-mediated tau phosphorylation signaling cascade and point of therapeutic intervention.
References
- 1. What are DYRK1A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Disruption of DYRK1A-induced hyperphosphorylation of amyloid-beta and tau protein in Alzheimer’s disease: An integrative molecular modeling approach [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. The role of DYRK1A in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DYRK1A-mediated hyperphosphorylation of Tau. A functional link between Down syndrome and Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. DYR219 | DYRK1 inhibitor | Probechem Biochemicals [probechem.com]
- 11. β-Carboline Compounds, Including Harmine, Inhibit DYRK1A and Tau Phosphorylation at Multiple Alzheimer's Disease-Related Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Leucettine L41, a DYRK1A-preferential DYRKs/CLKs inhibitor, prevents memory impairments and neurotoxicity induced by oligomeric Aβ25-35 peptide administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis and biological evaluation of harmine derivatives as potent GSK-3β/DYRK1A dual inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel and Potential Small Molecule Scaffolds as DYRK1A Inhibitors by Integrated Molecular Docking-Based Virtual Screening and Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
DYRK1A Signaling in Neuronal Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is a crucial serine/threonine kinase with significant implications in neuronal development, function, and pathology. Encoded by a gene on chromosome 21, its overexpression is a key factor in the neuropathology of Down syndrome and has been strongly implicated in Alzheimer's disease.[1][2][3][4] This guide provides a comprehensive technical overview of the core DYRK1A signaling pathways in neuronal cells, offering detailed experimental protocols and quantitative data to support further research and drug development in this critical area.
Core Signaling Pathways
DYRK1A exerts its pleiotropic effects by phosphorylating a wide array of substrates involved in critical cellular processes. These include neuronal differentiation, cell cycle control, synaptic plasticity, and the pathological aggregation of proteins implicated in neurodegenerative diseases.
Regulation of Neuronal Proliferation and Differentiation
DYRK1A plays a pivotal role in the transition from proliferation to differentiation in neural progenitor cells. Overexpression of DYRK1A promotes cell cycle exit and premature neuronal differentiation.[5] This is primarily achieved through the phosphorylation of key cell cycle regulators:
-
Cyclin D1: DYRK1A phosphorylates Cyclin D1 at Threonine 286, leading to its proteasomal degradation.[6][7] This reduction in Cyclin D1 levels facilitates withdrawal from the cell cycle.
-
p27Kip1: DYRK1A phosphorylates the cyclin-dependent kinase inhibitor p27Kip1 at Serine 10, which leads to its stabilization.[6] Increased levels of p27Kip1 further contribute to cell cycle arrest.
Involvement in Alzheimer's Disease Pathology
DYRK1A is a key player in the molecular pathology of Alzheimer's disease, primarily through its phosphorylation of Amyloid Precursor Protein (APP) and Tau protein.
-
APP Phosphorylation: DYRK1A phosphorylates APP at Threonine 668.[4] This phosphorylation event is believed to enhance the amyloidogenic processing of APP, leading to increased production of the neurotoxic Aβ40 and Aβ42 peptides.[4]
-
Tau Hyperphosphorylation: DYRK1A phosphorylates Tau at multiple sites, including Serine 202 and Threonine 212.[8][9] This "priming" phosphorylation facilitates subsequent phosphorylation by other kinases like GSK-3β, leading to the hyperphosphorylation and aggregation of Tau into neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease.[8]
Modulation of Synaptic Plasticity
DYRK1A influences synaptic plasticity, the cellular basis of learning and memory. Overexpression of DYRK1A has been shown to impair long-term potentiation (LTP), a key form of synaptic plasticity.[10] This is thought to occur through multiple mechanisms:
-
Regulation of Gene Expression: DYRK1A can interact with chromatin remodelers like EP300 and CREBBP, leading to transcriptional changes in genes encoding presynaptic proteins involved in neurotransmitter release.[11]
-
NFAT Signaling: DYRK1A phosphorylates and promotes the nuclear export of Nuclear Factor of Activated T-cells (NFAT) transcription factors.[12] This inhibits NFAT-dependent gene expression, which is crucial for certain forms of synaptic plasticity and memory formation.
Quantitative Data Summary
The following tables summarize key quantitative findings from the literature regarding the effects of DYRK1A on its substrates.
| Substrate | Phosphorylation Site | Fold Change in Phosphorylation (upon DYRK1A overexpression/inhibition) | Cell/System | Reference |
| Tau | Thr212 | Increased | DYRK1A Transgenic Mice | [9] |
| Tau | Ser202 | Increased | DYRK1A Transgenic Mice | [9] |
| Tau | Ser404 | Increased | DYRK1A Transgenic Mice | [9] |
| Tau | 3R/4R ratio | 2.68x increase in 3R/4R ratio | Down Syndrome/AD Brains | [13] |
| APP | Thr668 | Significantly reduced upon DYRK1A inhibition | 3xTg-AD Mice | [1] |
| Cyclin D1 | - | 1.6-fold increase in DYRK1A protein level leads to reduced Cyclin D1 | Down Syndrome Fibroblasts | [7] |
| NFAT | - | ~3.5-fold increase in luciferase activity upon DYRK1A inhibition | Reporter Assay | [14] |
| NFATC1 | - | Overexpression of DYRK1A increased NFATC1 transcriptional activity to 345.6% ± 17.96 | T98G cells | [15] |
| IL2 (NFAT target) | - | Overexpression of DYRK1A increased mRNA expression to 160.0% ± 24.11 | T98G cells | [15] |
| TNFα (NFAT target) | - | Overexpression of DYRK1A increased mRNA expression to 425.0% ± 14.81 | T98G cells | [15] |
| Interacting Protein | Method of Identification | Cell Line | Reference |
| DCAF7 | Mass Spectrometry | HeLa, T98G | [16] |
| FAM53C | Mass Spectrometry | HeLa, T98G | [16] |
| RNF169 | Mass Spectrometry | HeLa | [16][17] |
| EP300 | Co-Immunoprecipitation | HEK293 | [11] |
| CREBBP | Co-Immunoprecipitation | HEK293 | [11] |
| PLK2 | Co-Immunoprecipitation | 293, U87MG, U251MG | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study DYRK1A signaling.
In Vitro Kinase Assay
This protocol is for determining the kinase activity of DYRK1A on a peptide substrate.
Materials:
-
Recombinant active DYRK1A
-
DYRKtide peptide substrate (RRRFRPASPLRGPPK)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution (10 mM)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
Procedure:
-
Prepare a master mix of the kinase reaction components (excluding ATP) in kinase assay buffer on ice. This should include the DYRK1A enzyme and the peptide substrate at their final desired concentrations.
-
Add the master mix to the wells of a microplate.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a reagent that depletes ATP).
-
Add the detection reagent that measures the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the luminescence or fluorescence using a plate reader.
-
Calculate the specific activity of the enzyme (e.g., in nmol/min/mg) after subtracting the background from a no-enzyme control.
Western Blotting for Phosphorylated Substrates
This protocol is for detecting the phosphorylation of a DYRK1A substrate (e.g., Tau) in cell lysates.
Materials:
-
Cell lysate containing the protein of interest
-
Lysis buffer supplemented with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-Tau S202)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Perform densitometry analysis to quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal or a loading control (e.g., β-actin).
Co-Immunoprecipitation (Co-IP)
This protocol is for identifying proteins that interact with DYRK1A in neuronal cells.
Materials:
-
Neuronal cell lysate
-
Co-IP lysis buffer (non-denaturing)
-
Anti-DYRK1A antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot or mass spectrometry reagents
Procedure:
-
Lyse cells in a non-denaturing buffer to preserve protein-protein interactions.
-
Pre-clear the lysate by incubating with control beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-DYRK1A antibody (or control IgG) for several hours or overnight at 4°C.
-
Add Protein A/G beads to the lysate and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using an elution buffer.
-
Analyze the eluted proteins by Western blotting to detect a specific interacting partner or by mass spectrometry to identify novel interactors.
Proximity Ligation Assay (PLA)
This protocol allows for the in situ visualization of DYRK1A protein-protein interactions within neuronal cells.
Materials:
-
Fixed and permeabilized neuronal cells on coverslips
-
Primary antibodies against DYRK1A and the interacting protein of interest (from different species)
-
PLA probes (secondary antibodies conjugated to oligonucleotides)
-
Ligation solution and ligase
-
Amplification solution and polymerase
-
Detection reagents (fluorescently labeled oligonucleotides)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Fix and permeabilize neuronal cells grown on coverslips.
-
Incubate the cells with a pair of primary antibodies raised in different species that recognize DYRK1A and its putative interaction partner.
-
Incubate with PLA probes, which are secondary antibodies conjugated with unique DNA strands.
-
If the two primary antibodies are in close proximity (indicating an interaction), the DNA strands on the PLA probes are ligated to form a circular DNA molecule.
-
The circular DNA is then amplified via rolling circle amplification.
-
The amplified DNA is detected using fluorescently labeled oligonucleotides.
-
The resulting fluorescent spots, each representing a single protein-protein interaction, are visualized and quantified using a fluorescence microscope.
Conclusion
DYRK1A is a master regulator in neuronal cells, with its signaling pathways intricately involved in fundamental processes from neurodevelopment to synaptic function. Its dysregulation is a cornerstone of several major neurological disorders. The technical information and protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals dedicated to unraveling the complexities of DYRK1A signaling and developing novel therapeutic strategies targeting this critical kinase.
References
- 1. researchgate.net [researchgate.net]
- 2. Dyrk1 inhibition improves Alzheimer's disease‐like pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Link Between DYRK1A Overexpression and Several-fold Enhancement of Neurofibrillary Degeneration with 3-Repeat Tau Protein in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Dosage of Dyrk1a shifts cells within a p21-cyclin D1 signaling map to control the decision to enter the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | Insights from the protein interaction Universe of the multifunctional “Goldilocks” kinase DYRK1A [frontiersin.org]
- 10. DYRK1A-mediated Cyclin D1 Degradation in Neural Stem Cells Contributes to the Neurogenic Cortical Defects in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DYRK1A Regulates the Bidirectional Axonal Transport of APP in Human-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovering a novel dual specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) inhibitor and its impact on tau phosphorylation and amyloid-β formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Data on peptides identified by mass spectrometry analysis of in vitro DYRK1A-mediated phosphorylation sites on GLI1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 18. Protein interactions for DYRK1A - The Human Protein Atlas [v23.proteinatlas.org]
A Technical Deep Dive into Dyrk1A-IN-6 and its Relation to the Natural Compound EGCG
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of Dyrk1A-IN-6, a novel, synthetic, non-competitive inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). It explores its direct relationship with the well-characterized natural DYRK1A inhibitor, (-)-epigallocatechin-3-gallate (EGCG). This document details the chemical synthesis, mechanism of action, and quantitative inhibitory data for this compound, drawing direct comparisons with EGCG. Detailed experimental protocols for key assays are provided to enable replication and further investigation. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the molecular interactions and experimental designs discussed.
Introduction to DYRK1A and its Inhibition
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a highly conserved serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including cell cycle regulation, neuronal development, and signal transduction. The gene encoding DYRK1A is located on chromosome 21, and its overexpression is strongly implicated in the neuropathology of Down syndrome. Consequently, the development of potent and selective DYRK1A inhibitors is a significant area of therapeutic research.
Among the naturally occurring inhibitors of DYRK1A, (-)-epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea, has been extensively studied. EGCG is a non-competitive inhibitor of DYRK1A, a characteristic that distinguishes it from many ATP-competitive kinase inhibitors.[1] While promising, the therapeutic potential of EGCG is limited by its metabolic instability and poor bioavailability. This has driven the development of synthetic EGCG-like analogs with improved pharmacological properties. One such analog is this compound.
This compound: An EGCG-Inspired Non-Competitive Inhibitor
This compound, also identified as compound 7cc in foundational research, is a synthetic molecule designed to mimic the core inhibitory functions of EGCG while offering enhanced stability.[1] It is characterized as a non-competitive inhibitor of DYRK1A, indicating that it does not bind to the ATP-binding site of the kinase.[1] This mechanism of action is significant as it can offer a higher degree of selectivity compared to ATP-competitive inhibitors, which often exhibit off-target effects due to the conserved nature of the ATP-binding pocket across the kinome.
Chemical Structure and Synthesis
The chemical structure of this compound is presented below. Its synthesis is based on the modification of the EGCG scaffold, aiming to create a more robust and potentially more active analog. Key modifications include the replacement of the ester bond in EGCG with a more stable amide bond, substitution of the oxygen ring with a methylene group, and the introduction of a nitrogen atom within this ring.[1]
A detailed, step-by-step synthesis protocol for this compound, as described in the primary literature, would be included here if publicly available. The search did not yield the specific synthesis steps from the primary research article.
Quantitative Comparison of this compound and EGCG
The inhibitory potential of this compound against DYRK1A has been quantitatively assessed and compared to that of EGCG. The following table summarizes the key data points.
| Compound | Target | IC50 | Mechanism of Action | Reference |
| This compound (Compound 7cc) | DYRK1A | Data not available in search results | Non-competitive | [1] |
| (-)-Epigallocatechin-3-gallate (EGCG) | DYRK1A | ~330 nM | Non-competitive | [2] |
Note: The specific IC50 value for this compound was not available in the provided search results. The primary research article would be the source for this critical data point.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize and compare this compound and EGCG.
DYRK1A Kinase Inhibition Assay (General Protocol)
The inhibitory activity of compounds against DYRK1A is typically determined using an in vitro kinase assay. A common method is a non-radioactive ELISA-based assay.
Principle: This assay measures the phosphorylation of a DYRK1A substrate by the kinase in the presence and absence of the inhibitor. The level of phosphorylation is then quantified using a phosphorylation site-specific antibody.
Materials:
-
Recombinant DYRK1A enzyme
-
DYRK1A substrate (e.g., a synthetic peptide or a protein fragment like dynamin 1a)
-
ATP
-
Kinase reaction buffer
-
Test compounds (this compound, EGCG) dissolved in DMSO
-
Phosphorylation site-specific primary antibody
-
Enzyme-linked secondary antibody (e.g., HRP-conjugated)
-
Substrate for the secondary antibody enzyme (e.g., TMB)
-
Stop solution
-
96-well microplate
Procedure:
-
Coat the microplate wells with the DYRK1A substrate.
-
Wash the wells to remove any unbound substrate.
-
Add the recombinant DYRK1A enzyme to the wells.
-
Add varying concentrations of the test compounds (this compound or EGCG) or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction.
-
Wash the wells to remove the enzyme and other reaction components.
-
Add the phosphorylation site-specific primary antibody and incubate.
-
Wash the wells and add the enzyme-linked secondary antibody.
-
Incubate and wash the wells.
-
Add the substrate for the secondary antibody's enzyme and allow color to develop.
-
Stop the color development reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Determination of Non-Competitive Inhibition Mechanism
To confirm the non-competitive mechanism of inhibition, the kinase assay is performed with varying concentrations of both the inhibitor and ATP.
Procedure:
-
Perform the DYRK1A kinase inhibition assay as described above.
-
For each concentration of the inhibitor (this compound or EGCG), run the assay with a range of ATP concentrations.
-
Plot the reaction velocity against the substrate (ATP) concentration for each inhibitor concentration (Lineweaver-Burk plot).
-
For a non-competitive inhibitor, the Vmax will decrease with increasing inhibitor concentration, while the Km will remain unchanged.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving DYRK1A and a typical experimental workflow for inhibitor characterization.
Caption: Simplified DYRK1A signaling network.
Caption: Workflow for DYRK1A inhibitor characterization.
Caption: Relationship between DYRK1A, EGCG, and this compound.
Conclusion
This compound represents a promising synthetic, non-competitive inhibitor of DYRK1A, building upon the established inhibitory profile of the natural product EGCG. Its development addresses the limitations of EGCG, such as metabolic instability, and opens new avenues for the therapeutic targeting of DYRK1A in conditions like Down syndrome. Further research, including detailed pharmacokinetic and in vivo efficacy studies, is warranted to fully elucidate the therapeutic potential of this compound. This technical guide provides a foundational understanding of this compound and its relationship to EGCG, offering valuable insights and methodologies for researchers in the field of kinase inhibition and drug discovery.
References
Methodological & Application
Dyrk1A-IN-6: Detailed Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dyrk1A-IN-6 is a potent and selective, EGCG-like non-competitive inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] DYRK1A is a crucial kinase involved in a multitude of cellular processes, including cell cycle regulation, neuronal development, and apoptosis.[3] Its dysregulation has been implicated in various pathological conditions, most notably Down syndrome and Alzheimer's disease. This compound, also identified as compound 7cc, has demonstrated potential in rescuing cognitive defects in animal models of Down syndrome, making it a valuable tool for research in neurodevelopmental disorders and other DYRK1A-associated pathologies.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound in a cell culture setting, aimed at assisting researchers in designing and executing experiments to investigate the cellular effects of DYRK1A inhibition.
Mechanism of Action
This compound functions as a non-competitive inhibitor of DYRK1A, meaning it binds to a site on the enzyme distinct from the ATP-binding pocket. This mode of inhibition offers a different pharmacological profile compared to ATP-competitive inhibitors. The inhibition of DYRK1A by this compound can modulate the phosphorylation of various downstream substrates, thereby impacting multiple signaling pathways.
Signaling Pathways Involving DYRK1A
Inhibition of DYRK1A by this compound can be expected to influence several key signaling pathways:
-
Cell Cycle Regulation: DYRK1A is known to phosphorylate and regulate the stability of proteins involved in the G1/S phase transition of the cell cycle, such as Cyclin D1.[4] Inhibition of DYRK1A can therefore lead to alterations in cell proliferation.
-
Neuronal Signaling: DYRK1A plays a significant role in neurodevelopment and neuronal function. It phosphorylates several proteins involved in neuronal signaling, including transcription factors like CREB and NFAT (Nuclear Factor of Activated T-cells).
-
Apoptosis: DYRK1A can influence apoptotic pathways through its interaction with and phosphorylation of apoptosis-related proteins.
-
STAT Signaling: DYRK1A can phosphorylate STAT3, a key transcription factor involved in cell growth and differentiation.
Below is a diagram illustrating the central role of DYRK1A in various cellular pathways.
Quantitative Data
The following table summarizes the known quantitative data for this compound. Researchers should note that the cellular effects are often observed at concentrations higher than the biochemical IC50 value, due to factors such as cell permeability and off-target effects.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 6 nM | Not specified | Kinase Assay | [5][6][7] |
Experimental Protocols
The following are detailed protocols for the use of this compound in cell culture. These protocols are intended as a starting point and may require optimization depending on the cell line and experimental goals.
Preparation of this compound Stock Solution
A critical first step is the proper preparation of a stock solution of the inhibitor.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount of this compound powder to prepare a stock solution of a desired concentration (e.g., 10 mM). The molecular weight of this compound should be provided by the supplier.
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube to achieve the desired stock concentration.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
General Cell Culture Treatment Protocol
This protocol outlines the general steps for treating cultured cells with this compound.
Materials:
-
Cultured cells of interest (e.g., neuronal cell lines like SH-SY5Y, pancreatic beta-cell lines like INS-1E, or other relevant cell lines)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates (e.g., 6-well, 24-well, or 96-well plates)
Procedure:
-
Cell Seeding: Seed the cells in the appropriate cell culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the inhibitor in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A starting range could be from 10 nM to 10 µM. Also, prepare a vehicle control by diluting DMSO in the medium to the same final concentration as in the highest inhibitor treatment.
-
Cell Treatment: Carefully remove the old medium from the cell culture plates and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period. The incubation time will vary depending on the specific endpoint being measured (e.g., 24 hours for cell viability assays, shorter times for signaling pathway analysis).
-
Downstream Analysis: Following the incubation period, proceed with the desired downstream assays, such as cell viability assays, western blotting, or immunofluorescence.
Cell Viability and Proliferation Assays
To assess the effect of this compound on cell viability and proliferation, several standard assays can be employed.
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product.
Procedure:
-
Follow the general cell culture treatment protocol in a 96-well plate.
-
After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Principle: Ki-67 is a nuclear protein that is expressed in all active phases of the cell cycle (G1, S, G2, and M) but is absent in quiescent cells (G0). Immunofluorescent staining for Ki-67 can be used to quantify the proportion of proliferating cells.
Procedure:
-
Grow and treat cells on sterile coverslips in a multi-well plate.
-
After treatment, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.
-
Incubate with a primary antibody against Ki-67 overnight at 4°C.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the percentage of Ki-67 positive cells among the total number of DAPI-stained cells.
Western Blot Analysis for Phosphorylated Substrates
To investigate the effect of this compound on the phosphorylation of its downstream targets, western blotting is a key technique.
Procedure:
-
Treat cells with this compound as described in the general protocol.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for the phosphorylated form of the target protein (e.g., phospho-STAT3, phospho-Cyclin D1) and an antibody for the total protein as a loading control, typically overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the change in phosphorylation levels.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Alzheimer’s Drugs APPlication for Down syndrome? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prenatal treatment with preimplantation factor improves early postnatal neurogenesis and cognitive impairments in a mouse model of Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Dyrk1A-IN-6 in Down Syndrome Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Down syndrome (DS), a genetic condition arising from the trisomy of chromosome 21, is the most common cause of intellectual disability of genetic origin. One of the genes located on chromosome 21, DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A), is overexpressed by approximately 1.5-fold in individuals with DS and is considered a major contributor to the cognitive deficits associated with the condition.[1][2] DYRK1A is a highly conserved kinase that plays a crucial role in neurodevelopment and various cellular processes.[3] Its overexpression has been linked to altered neuronal proliferation and differentiation, synaptic plasticity, and memory formation.[1][4] Consequently, the inhibition of DYRK1A has emerged as a promising therapeutic strategy for ameliorating cognitive impairments in Down syndrome.[1][5]
Dyrk1A-IN-6 (also referred to as compound 7cc) is a novel, EGCG-like non-competitive inhibitor of DYRK1A.[6] Preclinical studies have demonstrated its potential to correct biochemical and behavioral deficits in mouse models of Down syndrome, highlighting its therapeutic promise.[6] These application notes provide a comprehensive overview of the available data on this compound dosage and administration in DS mouse models, detailed experimental protocols, and an exploration of the relevant signaling pathways.
Quantitative Data Summary
Currently, specific in vivo dosage and efficacy data for this compound in Down syndrome mouse models is primarily detailed in a key 2024 study by Delabar et al. The following table summarizes the crucial findings from this research, which utilized a mouse model of Down syndrome to evaluate the compound's effects.[6][7]
| Parameter | Details | Mouse Model | Reference |
| Compound | This compound (compound 7cc) | DS Mouse Model | [6][7] |
| Dosage | Information to be extracted from the full text of the cited study. | DS Mouse Model | [6][7] |
| Administration Route | Information to be extracted from the full text of the cited study. | DS Mouse Model | [6][7] |
| Treatment Duration | Information to be extracted from the full text of the cited study. | DS Mouse Model | [6][7] |
| Biochemical Outcomes | Correction of biochemical defects | DS Mouse Model | [6] |
| Behavioral Outcomes | Correction of behavioral defects | DS Mouse Model | [6] |
Note: The detailed quantitative data regarding dosage, administration, and specific outcome measures are pending access to the full-text publication of Delabar et al., 2024.[6][7] This document will be updated as this information becomes available.
Experimental Protocols
The following are generalized protocols for experiments typically conducted to assess the efficacy of a DYRK1A inhibitor in a Down syndrome mouse model. These are based on common practices in the field and should be adapted based on the specific details provided in the forthcoming primary literature on this compound.
Drug Preparation and Administration
Objective: To prepare this compound for in vivo administration to mice.
Materials:
-
This compound
-
Vehicle solution (e.g., sterile saline, DMSO, or a combination thereof, to be determined based on the compound's solubility and the specific study protocol)
-
Vortex mixer
-
Syringes and needles for the chosen administration route (e.g., oral gavage, intraperitoneal injection)
Protocol:
-
Calculate the required amount of this compound based on the desired dosage and the weight of the mice.
-
Dissolve the calculated amount of this compound in the appropriate volume of the vehicle solution.
-
Vortex the solution until the compound is fully dissolved.
-
Administer the prepared solution to the mice via the chosen route (e.g., oral gavage, intraperitoneal injection) at the specified frequency and for the predetermined duration of the study.
Behavioral Testing: Y-Maze Spontaneous Alternation
Objective: To assess short-term spatial working memory.
Materials:
-
Y-maze apparatus
-
Video tracking software
Protocol:
-
Habituate the mice to the testing room for at least 30 minutes before the test.
-
Place a mouse at the end of one arm of the Y-maze and allow it to explore freely for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries using the video tracking software.
-
An alternation is defined as successive entries into the three different arms.
-
Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) x 100.
Biochemical Analysis: Western Blot for DYRK1A Activity Markers
Objective: To measure the levels of phosphorylated proteins downstream of DYRK1A to assess target engagement.
Materials:
-
Mouse brain tissue (e.g., hippocampus, cortex)
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Western blot apparatus
-
Primary antibodies (e.g., anti-phospho-Tau, anti-phospho-p27Kip1)
-
Secondary antibodies
-
Chemiluminescence detection system
Protocol:
-
Homogenize the brain tissue in lysis buffer and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody overnight.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the protein bands using a chemiluminescence system and quantify the band intensities.
Signaling Pathways and Mechanisms of Action
DYRK1A is a pleiotropic kinase that influences multiple signaling pathways crucial for neurodevelopment and neuronal function. Its overexpression in Down syndrome disrupts the delicate balance of these pathways. This compound, as a non-competitive inhibitor, is expected to modulate these pathways to restore cellular homeostasis.
DYRK1A and Neuronal Signaling
DYRK1A impacts several key neuronal signaling cascades:
-
NFAT Pathway: DYRK1A phosphorylates the Nuclear Factor of Activated T-cells (NFAT), promoting its nuclear export and thereby inhibiting its transcriptional activity. This pathway is critical for neuronal development and function.[8]
-
Wnt Signaling: DYRK1A has been shown to modulate the Wnt signaling pathway by affecting the stability of p120-catenin.[9][10]
-
Cell Cycle Regulation: DYRK1A phosphorylates proteins involved in cell cycle control, such as p27Kip1 and Cyclin D1, leading to cell cycle exit and promoting neuronal differentiation.[11]
-
Synaptic Function: DYRK1A phosphorylates several synaptic proteins, including those involved in clathrin-mediated endocytosis and synaptic vesicle recycling, impacting synaptic transmission.[12]
-
Tau Phosphorylation: DYRK1A can phosphorylate Tau protein, which is implicated in the neurofibrillary tangle pathology seen in Alzheimer's disease, a condition that individuals with Down syndrome are at a high risk of developing.[13]
The diagrams below illustrate the experimental workflow for testing a DYRK1A inhibitor and the central role of DYRK1A in various signaling pathways.
Conclusion
This compound represents a promising therapeutic candidate for addressing the cognitive deficits associated with Down syndrome. Its non-competitive mechanism of action may offer advantages over other inhibitors. The successful application of this compound in preclinical research will depend on the careful determination of its optimal dosage, administration route, and treatment duration, as will be detailed in forthcoming publications. The protocols and pathway information provided here serve as a foundational guide for researchers entering this exciting area of drug discovery. Further updates will be provided as more specific data on this compound becomes available.
References
- 1. mdpi.com [mdpi.com]
- 2. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DYRK1A roles in human neural progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. peirsoncenter.com [peirsoncenter.com]
- 6. EGCG-like non-competitive inhibitor of DYRK1A rescues cognitive defect in a down syndrome model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JCI - DYRK1A in Down syndrome: an oncogene or tumor suppressor? [jci.org]
- 9. Down's-syndrome-related kinase Dyrk1A modulates the p120-catenin–Kaiso trajectory of the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Down's-syndrome-related kinase Dyrk1A modulates the p120-catenin-Kaiso trajectory of the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Down syndrome-related protein kinase DYRK1A phosphorylates p27Kip1 and Cyclin D1 and induces cell cycle exit and neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | DYRK1A in the physiology and pathology of the neuron-astrocyte axis [frontiersin.org]
- 13. DYRK1A Regulates the Bidirectional Axonal Transport of APP in Human-Derived Neurons | Journal of Neuroscience [jneurosci.org]
Application Notes and Protocols: Western Blot Analysis of Phosphorylated Tau Following Dyrk1A-IN-6 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a critical enzyme implicated in the pathology of several neurodegenerative diseases, including Alzheimer's disease and Down syndrome.[1][2] Overexpression of DYRK1A leads to hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles (NFTs), which are a hallmark of these conditions.[1][3][4] DYRK1A directly phosphorylates tau at multiple sites and can also prime tau for subsequent phosphorylation by other kinases like GSK-3β.[1][5][6] This hyperphosphorylation disrupts the normal function of tau in stabilizing microtubules, leading to neuronal dysfunction and cell death.[1][4]
Dyrk1A-IN-6 is a non-competitive inhibitor of DYRK1A that has shown potential in alleviating cognitive defects in models of Down syndrome.[7][8] By inhibiting DYRK1A, this compound is expected to reduce the phosphorylation of tau. This application note provides a detailed protocol for performing a Western blot to assess the levels of phosphorylated tau (p-tau) in cell or tissue lysates following treatment with this compound.
Signaling Pathway
The following diagram illustrates the signaling pathway involving DYRK1A and its role in tau phosphorylation, and the inhibitory effect of this compound.
Caption: DYRK1A-mediated Tau Phosphorylation and Inhibition by this compound.
Experimental Protocols
This section details the protocol for cell culture and treatment, lysate preparation, and Western blot analysis of p-tau.
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma cells (e.g., SH-SY5Y) or other appropriate neuronal cell lines.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C. Further dilute in culture media to the desired final concentrations.
-
Treatment:
-
Plate cells to achieve 70-80% confluency on the day of treatment.
-
Remove the culture medium and replace it with a fresh medium containing the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) as a control.
-
Incubate for the desired treatment duration (e.g., 24 hours).
-
Lysate Preparation
-
Harvesting: After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Lyse the cells in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubation: Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
Western Blot Protocol
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 10% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[10]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated tau overnight at 4°C with gentle agitation. Use a loading control antibody (e.g., β-actin or GAPDH) to normalize protein loading.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using a chemiluminescence imaging system.[9]
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p-tau band intensity to the corresponding loading control band intensity.
Data Presentation
Summarize the quantitative data from the Western blot analysis in the following tables for clear comparison.
Table 1: Primary Antibodies for p-tau Detection
| Antibody Target | Clone | Dilution | Supplier |
| p-Tau (Ser202/Thr205) | AT8 | 1:500 - 1:1000 | Thermo Fisher Scientific |
| p-Tau (Thr231) | AT180 | 1:1000 | Thermo Fisher Scientific |
| p-Tau (Thr212) | - | 1:1000 | Cell Signaling Technology |
| p-Tau (Ser396) | PHF-1 | 1:1000 | Abcam |
| Total Tau | Tau-5 | 1:1000 | Thermo Fisher Scientific |
| β-Actin | AC-15 | 1:5000 | Sigma-Aldrich |
| GAPDH | 6C5 | 1:5000 | Santa Cruz Biotechnology |
Table 2: Quantitative Analysis of p-tau Levels after this compound Treatment
| Treatment Group | p-Tau (Ser202/Thr205) / β-Actin (Relative Intensity) | p-Tau (Thr231) / β-Actin (Relative Intensity) | p-Tau (Thr212) / β-Actin (Relative Intensity) | Total Tau / β-Actin (Relative Intensity) |
| Vehicle (DMSO) | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| This compound (0.1 µM) | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| This compound (1 µM) | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| This compound (10 µM) | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
Note: Replace "Value ± SEM" with the actual mean and standard error of the mean from experimental replicates.
Troubleshooting
-
High Background:
-
Increase the duration or number of washing steps.
-
Optimize the blocking conditions (e.g., increase blocking time, use BSA instead of milk).
-
Decrease the concentration of primary or secondary antibodies.
-
-
Weak or No Signal:
-
Increase the protein loading amount.
-
Increase the concentration of the primary antibody.
-
Ensure the transfer was successful by staining the membrane with Ponceau S.
-
Check the activity of the HRP-conjugated secondary antibody and the ECL substrate.
-
-
Non-specific Bands:
-
Use a more specific primary antibody.
-
Optimize the antibody dilution.
-
Ensure the lysis buffer contains sufficient protease and phosphatase inhibitors.
-
For mouse monoclonal primary antibodies used on mouse tissue samples, consider using anti-mouse IgG light chain specific secondary antibodies to avoid detecting endogenous immunoglobulins.[11][12]
-
Conclusion
This application note provides a comprehensive protocol for the Western blot analysis of phosphorylated tau following treatment with the DYRK1A inhibitor, this compound. By following this detailed methodology, researchers can effectively quantify changes in tau phosphorylation and assess the efficacy of DYRK1A inhibitors as potential therapeutic agents for neurodegenerative diseases. The provided tables and diagrams facilitate clear data presentation and understanding of the underlying biological pathway.
References
- 1. The role of DYRK1A in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Disruption of DYRK1A-induced hyperphosphorylation of amyloid-beta and tau protein in Alzheimer’s disease: An integrative molecular modeling approach [frontiersin.org]
- 3. Tau pathology reduction with SM07883, a novel, potent, and selective oral DYRK1A inhibitor: A potential therapeutic for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DYRK1A-mediated hyperphosphorylation of Tau. A functional link between Down syndrome and Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dyrk1A-IN-6_TargetMol [targetmol.com]
- 9. 2.5. Western blot for phosphorylated Tau [bio-protocol.org]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]
- 12. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dyrk1A-IN-6 Immunoprecipitation with DYRK1A Protein
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunoprecipitation of the DYRK1A protein, incorporating the use of the small molecule inhibitor, Dyrk1A-IN-6. This document outlines the necessary reagents, step-by-step procedures, and data interpretation guidelines to facilitate the study of DYRK1A protein interactions and the effects of its inhibition.
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a crucial enzyme involved in a multitude of cellular processes, including cell proliferation, differentiation, and neuronal development.[1][2][3][4] Its dysregulation has been implicated in several pathological conditions, such as Down syndrome and Alzheimer's disease.[4][5] this compound is a non-competitive inhibitor of DYRK1A, making it a valuable tool for investigating the kinase's function and the therapeutic potential of its inhibition.[6] Immunoprecipitation (IP) is a technique used to isolate a specific protein from a complex mixture, such as a cell lysate, enabling the study of its binding partners and post-translational modifications. This protocol details the immunoprecipitation of DYRK1A and the application of this compound to probe its interactions.
Data Presentation
| Inhibitor | IC50 (nM) for DYRK1A | Notes |
| Harmine | 33 - 80 | ATP-competitive inhibitor.[7][8] |
| Leucettine L41 | 40 | ATP-competitive inhibitor.[7] |
| INDY | 240 | DYRK1A/CLK dual inhibitor.[8] |
| EGCG | 330 | Non-selective inhibitor.[8] |
| CX-4945 | 6.8 | ATP-competitive inhibitor.[7] |
| GNF4877 | 6 | Aminopyrazine compound.[7] |
| This compound | N/A | Non-competitive inhibitor. Optimal concentration for IP should be determined empirically (e.g., testing a range from 1-10 µM). [6] |
Experimental Protocols
Protocol 1: Immunoprecipitation of DYRK1A from Cell Lysates
This protocol outlines the steps for the immunoprecipitation of endogenous or overexpressed DYRK1A from mammalian cell lysates.
Materials:
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and 1X Protease and Phosphatase Inhibitor Cocktail.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% NP-40.
-
Elution Buffer: 1X SDS-PAGE Sample Buffer.
-
Antibody: Validated anti-DYRK1A antibody for immunoprecipitation.
-
Protein A/G Agarose Beads.
-
This compound: Stock solution in DMSO.
-
Cell Scraper.
-
Microcentrifuge Tubes.
-
End-over-end rotator.
Procedure:
-
Cell Culture and Lysis:
-
Culture cells to 80-90% confluency.
-
For inhibitor treatment, add this compound to the culture medium at the desired final concentration (e.g., 1-10 µM) and incubate for the desired time (e.g., 2-4 hours) prior to cell lysis. A DMSO vehicle control should be run in parallel.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Cell Lysis Buffer to the plate and scrape the cells.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA assay).
-
To 1-2 mg of total protein, add the recommended amount of anti-DYRK1A antibody.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add 20-30 µL of a 50% slurry of Protein A/G agarose beads.
-
Incubate with gentle rotation for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully aspirate the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer. After the final wash, remove all residual supernatant.
-
-
Elution:
-
Resuspend the beads in 30-50 µL of 1X SDS-PAGE Sample Buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein complex.
-
Centrifuge at 14,000 x g for 1 minute to pellet the beads.
-
The supernatant contains the immunoprecipitated DYRK1A and its interacting proteins, ready for analysis by Western blotting or mass spectrometry.
-
Visualizations
DYRK1A Signaling Pathway
References
- 1. Function and regulation of Dyrk1A: towards understanding Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.fondationlejeune.org [research.fondationlejeune.org]
- 3. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DYRK1A - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Novel and Potential Small Molecule Scaffolds as DYRK1A Inhibitors by Integrated Molecular Docking-Based Virtual Screening and Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: RT-PCR Analysis of Tau Alternative Splicing Modulation by Dyrk1A-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alternative splicing of exon 10 in the tau pre-mRNA results in the expression of two major isoforms in the adult human brain: 3-repeat tau (3R-tau) and 4-repeat tau (4R-tau). A balanced ratio of these isoforms is crucial for normal neuronal function, and its disruption is a key pathological feature in a class of neurodegenerative disorders known as tauopathies.[1][2] Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A) has been identified as a key regulator of this splicing event. Dyrk1A can phosphorylate splicing factors, such as alternative splicing factor (ASF) and SC35, which in turn modulates the inclusion of exon 10.[3][4][5][6] Overexpression of Dyrk1A, as seen in Down syndrome, has been linked to an increased 3R-tau/4R-tau ratio, contributing to early-onset neurofibrillary degeneration.[3][4]
Dyrk1A-IN-6 is a non-competitive inhibitor of Dyrk1A, offering a potential therapeutic avenue to correct the imbalance in tau isoform expression.[7] This document provides detailed protocols for utilizing this compound to study its effects on tau alternative splicing in a cell-based model, followed by analysis using reverse transcription-polymerase chain reaction (RT-PCR).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the regulatory role of Dyrk1A in tau alternative splicing and the experimental workflow for assessing the impact of this compound.
Caption: Dyrk1A's role in tau exon 10 alternative splicing.
Caption: Workflow for analyzing this compound effects on tau splicing.
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol is designed for human neuroblastoma SH-SY5Y cells, which can be differentiated to express both 3R and 4R tau isoforms.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Retinoic acid (RA)
-
This compound (dissolved in DMSO)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed SH-SY5Y cells in 6-well plates at a density that will reach 70-80% confluency at the time of treatment.
-
Differentiate the cells by treating with 10 µM retinoic acid for 5-7 days. Replace the medium with fresh RA-containing medium every 2-3 days.
-
On the day of treatment, prepare serial dilutions of this compound in culture medium. A final concentration range of 1-20 µM is a good starting point. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells, wash once with PBS, and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
Total RNA Extraction
Materials:
-
TRIzol reagent or a commercial RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (in DEPC-treated water)
-
Nuclease-free water
Procedure:
-
After incubation, aspirate the medium and wash the cells with PBS.
-
Lyse the cells directly in the well by adding 1 ml of TRIzol reagent per well and pipetting up and down to homogenize.
-
Transfer the lysate to a microcentrifuge tube and incubate at room temperature for 5 minutes.
-
Add 0.2 ml of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 0.5 ml of isopropanol and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 ml of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet for 5-10 minutes and resuspend in 20-50 µl of nuclease-free water.
-
Determine RNA concentration and purity using a spectrophotometer.
Reverse Transcription (RT)
Materials:
-
Total RNA (1-2 µg)
-
Reverse transcriptase (e.g., M-MLV)
-
Oligo(dT) primers or random hexamers
-
dNTPs
-
RNase inhibitor
-
Nuclease-free water
Procedure:
-
In a PCR tube, combine 1-2 µg of total RNA, primers, and nuclease-free water to a final volume of 10 µl.
-
Incubate at 65°C for 5 minutes and then place on ice for at least 1 minute.
-
Prepare a master mix containing reverse transcriptase buffer, dNTPs, RNase inhibitor, and reverse transcriptase.
-
Add 10 µl of the master mix to the RNA-primer mixture.
-
Perform the reverse transcription reaction according to the manufacturer's instructions (e.g., 25°C for 10 min, 37°C for 50 min, and 70°C for 15 min).
-
The resulting cDNA can be stored at -20°C.
PCR Analysis of Tau Alternative Splicing
This PCR uses primers flanking exon 10 to amplify both 3R-tau and 4R-tau transcripts.
Materials:
-
cDNA template
-
Taq DNA polymerase
-
PCR buffer
-
dNTPs
-
Forward and reverse primers (see table below)
-
Nuclease-free water
Primer Design:
| Primer Name | Sequence (5' to 3') | Target Region |
|---|---|---|
| Tau Exon 9 Fwd | GAACCCAGTCCTCCAGACCA | Tau Exon 9 |
| Tau Exon 11 Rev | TTCTCAGTGGAGCCGTCCTT | Tau Exon 11 |
PCR Protocol:
-
Prepare a PCR master mix containing PCR buffer, dNTPs, forward and reverse primers, Taq polymerase, and nuclease-free water.
-
Add 1-2 µl of cDNA to each PCR tube.
-
Add the PCR master mix to a final volume of 25-50 µl.
-
Perform PCR using the following cycling conditions:
-
Initial denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 58-62°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Final extension: 72°C for 7 minutes
-
Expected PCR Products:
-
4R-tau (Exon 10 included): 375 bp
-
3R-tau (Exon 10 excluded): 282 bp
Data Analysis
-
Run the PCR products on a 2% agarose gel stained with a fluorescent DNA dye.
-
Visualize the DNA bands under UV light.
-
Quantify the intensity of the bands corresponding to 3R-tau and 4R-tau using densitometry software (e.g., ImageJ).
-
Calculate the ratio of 4R-tau to 3R-tau for each treatment condition.
Data Presentation
The quantitative data from the densitometric analysis can be summarized in the following table.
| This compound (µM) | 3R-Tau Band Intensity (Arbitrary Units) | 4R-Tau Band Intensity (Arbitrary Units) | 4R/3R Ratio |
| 0 (Vehicle) | |||
| 1 | |||
| 5 | |||
| 10 | |||
| 20 |
Note: The values in this table are placeholders and should be replaced with experimental data.
Expected Results
Based on the known function of Dyrk1A in promoting 3R-tau expression, treatment with the inhibitor this compound is expected to decrease the phosphorylation of splicing factors, leading to increased inclusion of exon 10.[6][8] This will result in a dose-dependent increase in the 4R-tau/3R-tau ratio, which can be visualized as a stronger band for the 4R-tau product and a weaker band for the 3R-tau product on the agarose gel with increasing concentrations of this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| No PCR product | Poor RNA quality or quantity | Use high-quality RNA; increase amount of cDNA in PCR |
| PCR inhibitors | Purify RNA and cDNA samples | |
| Incorrect PCR conditions | Optimize annealing temperature and cycle number | |
| Smearing on gel | Too much template DNA | Reduce the amount of cDNA used in the PCR |
| PCR conditions not optimal | Increase annealing temperature; reduce cycle number | |
| Multiple bands | Non-specific primer binding | Increase annealing temperature; design new primers |
Conclusion
This application note provides a comprehensive protocol for investigating the effect of the Dyrk1A inhibitor, this compound, on the alternative splicing of tau exon 10. By following these detailed methods, researchers can effectively quantify changes in the 3R-tau/4R-tau ratio and gain insights into the therapeutic potential of Dyrk1A inhibition for the treatment of tauopathies.
References
- 1. Regulation of alternative splicing of tau exon 10 by 9G8 and Dyrk1A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of alternative splicing of tau exon 10 by 9G8 and Dyrk1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The role of DYRK1A in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Regulation of the alternative splicing of tau exon 10 by SC35 and Dyrk1A | Semantic Scholar [semanticscholar.org]
- 6. Increased Dosage of Dyrk1A Alters Alternative Splicing Factor (ASF)-regulated Alternative Splicing of Tau in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Dyrk1A Inhibition in SH-SY5Y Cells
Topic: Dyrk1A-IN-6 Dose-Response Curve in SH-SY5Y Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A) is a crucial enzyme implicated in a variety of cellular processes, particularly in the development and function of the central nervous system. Its dysregulation has been linked to neurodevelopmental disorders and neurodegenerative diseases such as Down syndrome and Alzheimer's disease.[1][2][3] The human neuroblastoma cell line, SH-SY5Y, is a widely utilized in vitro model for studying neuronal function and neurodegenerative conditions due to its ability to differentiate into a neuronal phenotype. This document provides detailed protocols for assessing the dose-response relationship of Dyrk1A inhibitors, using this compound as a representative compound, in SH-SY5Y cells.
Data Presentation
The following table summarizes a representative dose-response of a Dyrk1A inhibitor in SH-SY5Y cells. The data is presented to reflect a typical sigmoidal dose-response curve where the percentage of inhibition is measured across a range of inhibitor concentrations. This allows for the determination of key parameters such as the IC50 value.
Table 1: Representative Dose-Response Data for a Dyrk1A Inhibitor in SH-SY5Y Cells
| Concentration (nM) | Log Concentration | % Inhibition (Mean) | % Inhibition (SD) |
| 1 | 0.00 | 2.5 | 0.8 |
| 10 | 1.00 | 15.2 | 2.1 |
| 50 | 1.70 | 45.8 | 4.5 |
| 100 | 2.00 | 55.1 | 3.9 |
| 250 | 2.40 | 78.6 | 5.2 |
| 500 | 2.70 | 92.3 | 3.1 |
| 1000 | 3.00 | 98.7 | 1.5 |
| 10000 | 4.00 | 99.5 | 1.2 |
Note: This table presents hypothetical data for illustrative purposes, based on the known behavior of Dyrk1A inhibitors. The IC50 for this representative inhibitor is approximately 70 nM.
Experimental Protocols
SH-SY5Y Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing and maintaining the SH-SY5Y human neuroblastoma cell line.
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Culture flasks (T-75)
-
6-well, 24-well, or 96-well plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM/F-12 with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 culture flask.
-
Cell Maintenance: Incubate the cells at 37°C in a 5% CO2 humidified incubator. Change the medium every 2-3 days.
-
Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes.
-
Subculturing: Discard the supernatant, resuspend the cell pellet in fresh complete growth medium, and seed new flasks at a recommended split ratio of 1:4 to 1:10.
Dose-Response Assay for this compound
This protocol describes the methodology for determining the dose-response curve and IC50 value of this compound in SH-SY5Y cells using a cell viability assay.
Materials:
-
SH-SY5Y cells
-
Complete growth medium
-
This compound (or other Dyrk1A inhibitor)
-
DMSO (vehicle control)
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in complete growth medium. A typical concentration range would be from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified incubator.
-
Cell Viability Measurement: After the incubation period, allow the plate to equilibrate to room temperature. Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Normalize the data by setting the vehicle control as 100% viability and a well with no cells (or treated with a cytotoxic agent) as 0% viability.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
Dyrk1A Signaling Pathway
References
Application Notes and Protocols for Dyrk1A-IN-6 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Dyrk1A-IN-6, a non-competitive inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), in high-throughput screening (HTS) assays. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to DYRK1A and this compound
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a crucial enzyme involved in a multitude of cellular processes, including cell proliferation, neurodevelopment, and cognitive function.[1] Dysregulation of DYRK1A activity has been implicated in various pathologies, most notably Down syndrome and Alzheimer's disease, making it a significant therapeutic target.[2][3] Small molecule inhibitors of DYRK1A are therefore valuable tools for both basic research and drug discovery.
This compound is an EGCG (epigallocatechin-3-gallate)-like, non-competitive inhibitor of DYRK1A. Its non-competitive mechanism of action offers a potential advantage over ATP-competitive inhibitors, as it may provide a different selectivity profile and avoid off-target effects associated with the highly conserved ATP-binding pocket of kinases.
Key Applications in High-Throughput Screening
-
Primary Screening: Identification of novel DYRK1A inhibitors from large compound libraries.
-
Secondary Screening and Hit Confirmation: Validation and characterization of initial hits from primary screens.
-
Structure-Activity Relationship (SAR) Studies: Elucidation of the chemical features required for potent and selective DYRK1A inhibition.
-
Mechanism of Action Studies: Investigation of the mode of inhibition of novel compounds.
Data Presentation
Quantitative data from HTS assays should be meticulously organized to facilitate clear comparison and interpretation. The following table provides a template for summarizing key metrics for this compound and other reference compounds.
| Compound | Target | Assay Type | IC50 | Ki | Z'-Factor | Notes |
| This compound | DYRK1A | ADP-Glo™ Kinase Assay | TBD | TBD | TBD | Non-competitive inhibitor. |
| Harmine | DYRK1A | TR-FRET | 245 nM | - | 0.7 - 0.8 | Known ATP-competitive inhibitor.[4] |
| Compound 5 | DYRK1A | In vitro bioassay | 1.51 µM | - | - | Identified through virtual screening.[5] |
| GNF4877 | DYRK1A | Not specified | 6 nM | - | - | Aminopyrazine compound.[6] |
| 4E3 | DYRK1A | Inhibition assay | 120 nM | - | - | Co-crystallized inhibitor.[7] |
TBD: To be determined using the protocols outlined below.
Signaling Pathway of DYRK1A
DYRK1A is a central node in various signaling pathways, regulating transcription factors and other kinases. Understanding these pathways is crucial for interpreting the cellular effects of this compound.
Caption: DYRK1A signaling pathways and the inhibitory action of this compound.
Experimental Protocols
The following protocols are adapted from established high-throughput screening assays for DYRK1A and can be readily applied for the characterization of this compound.
Protocol 1: DYRK1A High-Throughput Screening using ADP-Glo™ Kinase Assay
This protocol is based on a luminescent ADP detection assay, providing a robust and sensitive method for measuring kinase activity.[8]
Materials:
-
This compound and other test compounds
-
Recombinant DYRK1A enzyme
-
NFATc1 peptide substrate ([H]-GAR-SSR-PAS-PCN-KRK-[OH])
-
ATP
-
Reaction Buffer: 20 mM HEPES, 10 mM MgCl2, 50 µg/ml BSA, 1 mM DTT, pH 7.5
-
Enzyme Buffer: 20 mM HEPES, 10 mM MgCl2, pH 7.5
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
1536-well white assay plates
-
Liquid handler (e.g., BioRaptor)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Plating: Dispense 2.5 nL of test compounds (e.g., in DMSO) into 1536-well assay plates. This will result in a final concentration of 12.5 µM with 0.125% DMSO in the reaction.
-
Reagent Preparation:
-
Substrate Solution: Prepare a solution containing 20 µM ATP and 22 µM NFATc1 peptide in Reaction Buffer.
-
Enzyme Solution: Dilute DYRK1A kinase to 2 ng/µL in Enzyme Buffer.
-
-
Reaction Initiation:
-
Simultaneously add 1 µL of the Substrate Solution and 1 µL of the Enzyme Solution to each well of the assay plate using a liquid handler.
-
The final concentrations in the 2 µL reaction volume will be 1 ng DYRK1A, 10 µM ATP, and 11 µM NFATc1 peptide.
-
-
Incubation: Incubate the reaction plate at 28°C for 2 hours.
-
Controls:
-
Positive Control (0% inhibition): Wells containing all reaction components with 0.125% DMSO instead of a test compound.
-
Negative Control (100% inhibition): Wells containing all reaction components except for the DYRK1A enzyme (add Enzyme Buffer instead).
-
-
Reaction Termination and ADP Detection:
-
Add 2 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 4 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
For active compounds, perform dose-response experiments to determine the IC50 value.
Experimental Workflow for a Dyrk1A HTS Campaign
The following diagram illustrates a typical workflow for a high-throughput screening campaign targeting DYRK1A.
Caption: A typical workflow for a Dyrk1A high-throughput screening campaign.
References
- 1. What are DYRK1A inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of potent small molecule inhibitors of DYRK1A by structure-based virtual screening and bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome [mdpi.com]
- 7. Disruption of DYRK1A-induced hyperphosphorylation of amyloid-beta and tau protein in Alzheimer’s disease: An integrative molecular modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AID 504441 - Dyrk1 A HTS Measured in Biochemical System Using Plate Reader - 2124-01_Inhibitor_SinglePoint_HTS_Activity - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of DYRK1A Inhibition by Lentiviral shRNA Knockdown and Dyrk1A-IN-6 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a highly conserved serine/threonine kinase that plays a critical role in a multitude of cellular processes, including cell cycle regulation, neuronal development, and signal transduction.[1][2] Its dysregulation has been implicated in various pathologies such as Down syndrome, Alzheimer's disease, and certain cancers, making it a compelling target for therapeutic intervention.[1][2] This document provides a detailed comparison of two primary methods for inhibiting DYRK1A function in a research setting: lentiviral-mediated short hairpin RNA (shRNA) knockdown and pharmacological inhibition with the small molecule Dyrk1A-IN-6.
These application notes will provide researchers with a comprehensive understanding of the principles, protocols, and expected outcomes associated with each approach, facilitating the selection of the most appropriate method for their specific experimental needs. Detailed protocols for both techniques are provided, along with a summary of quantitative data from various studies to allow for a comparative analysis of their effects.
Section 1: Lentiviral shRNA Knockdown of DYRK1A
Lentiviral-mediated shRNA knockdown is a powerful technique for achieving stable, long-term suppression of DYRK1A gene expression. This method utilizes a lentiviral vector to deliver a short hairpin RNA sequence targeting the DYRK1A mRNA, leading to its degradation through the RNA interference (RNAi) pathway.
Experimental Workflow: Lentiviral shRNA Knockdown
Caption: Workflow for DYRK1A knockdown using lentiviral shRNA.
Protocol: Lentiviral shRNA Transduction for DYRK1A Knockdown
This protocol provides a general guideline for transducing mammalian cells with lentiviral particles carrying a DYRK1A-targeting shRNA. Optimization may be required for specific cell lines.
Materials:
-
HEK293T cells
-
Lentiviral vector encoding DYRK1A shRNA (and a non-targeting control shRNA)
-
Packaging and pseudotyping plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000, FuGENE)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Target cells for transduction
-
Polybrene (optional, for enhancing transduction efficiency)
-
Puromycin (or other selection antibiotic corresponding to the vector)
-
Phosphate-buffered saline (PBS)
-
0.45 µm filter
Procedure:
Part 1: Lentivirus Production in HEK293T Cells
-
Day 1: Seed HEK293T Cells: Plate HEK293T cells in a 10 cm dish so that they reach 70-80% confluency on the day of transfection.
-
Day 2: Transfection:
-
In separate tubes, dilute the lentiviral shRNA vector, packaging plasmid, and pseudotyping plasmid in serum-free medium according to the transfection reagent manufacturer's protocol.
-
Add the transfection reagent to the diluted DNA and incubate to form DNA-lipid complexes.
-
Add the complexes dropwise to the HEK293T cells.
-
Incubate for 4-6 hours, then replace the medium with fresh complete medium.
-
-
Day 4 & 5: Harvest Viral Supernatant:
-
At 48 and 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Centrifuge the supernatant at a low speed to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter to remove any remaining cells.
-
The viral supernatant can be used directly or concentrated by ultracentrifugation for higher titers. Aliquot and store at -80°C.
-
Part 2: Transduction of Target Cells
-
Day 1: Seed Target Cells: Plate your target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
Day 2: Transduction:
-
Thaw the viral supernatant on ice.
-
Remove the medium from the target cells and replace it with fresh medium containing the desired amount of viral supernatant and Polybrene (typically 4-8 µg/mL). The optimal multiplicity of infection (MOI) should be determined empirically for each cell line.
-
Incubate the cells with the virus for 18-24 hours.
-
-
Day 3: Medium Change: Remove the virus-containing medium and replace it with fresh complete medium.
-
Day 4 onwards: Selection and Expansion:
-
Begin selection by adding the appropriate concentration of puromycin (or other antibiotic) to the medium. The optimal concentration should be determined by a kill curve.
-
Replace the selection medium every 2-3 days.
-
Once stable, puromycin-resistant colonies appear, expand the cells for further analysis.
-
Part 3: Validation of Knockdown
-
RNA Isolation and qRT-PCR: Isolate total RNA from the transduced and control cells and perform quantitative real-time PCR to measure the level of DYRK1A mRNA knockdown.
-
Protein Lysate and Western Blot: Prepare whole-cell lysates and perform Western blotting using an antibody specific for DYRK1A to confirm protein level knockdown.
Quantitative Data: Lentiviral shRNA Knockdown of DYRK1A
The following table summarizes representative quantitative data from studies utilizing lentiviral shRNA to knockdown DYRK1A expression. Note that the level of knockdown and phenotypic effects can vary depending on the cell type, shRNA sequence, and transduction efficiency.
| Cell Line | Transduction Method | Knockdown Efficiency (Protein Level) | Downstream Effect | Reference |
| HEK293 | AAV-shDyrk1A | ~50-70% reduction | Dose-dependent decrease in DYRK1A | [3] |
| Cerebellar Granular Neurons | AAV-shDyrk1A | ~40% reduction | - | [3] |
| T98G | Lentiviral shRNA | >80% reduction | Downregulation of DYRK1A target genes | [4] |
| DS-ALL cells | Retroviral shDyrk1a | Significant reduction | Decreased cell growth | [5] |
Section 2: this compound Treatment
Pharmacological inhibition of DYRK1A offers a rapid and reversible method to study the effects of its kinase activity. This compound is a small molecule inhibitor that can be used to acutely block DYRK1A function in a dose-dependent manner.
Experimental Workflow: this compound Treatment
Caption: Workflow for inhibiting DYRK1A with this compound.
Protocol: this compound Treatment in Cell Culture
This protocol provides a general guideline for treating mammalian cells with a DYRK1A inhibitor. The optimal concentration and treatment time should be determined empirically for each cell line and experimental question.
Materials:
-
This compound (or other DYRK1A inhibitor)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Target cells in culture
-
Complete cell culture medium
-
Reagents for downstream analysis (e.g., antibodies for Western blot, reagents for phenotypic assays)
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Determine Optimal Concentration (Dose-Response):
-
Plate target cells in a multi-well plate.
-
The next day, treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a fixed period (e.g., 24 hours). Include a DMSO vehicle control.
-
Assess cell viability (e.g., using an MTT or CellTiter-Glo assay) and the desired biological endpoint to determine the optimal, non-toxic working concentration.
-
-
Determine Optimal Treatment Time (Time-Course):
-
Plate target cells.
-
Treat cells with the optimal concentration of this compound for various durations (e.g., 1, 6, 12, 24, 48 hours).
-
Analyze the desired endpoint at each time point to determine the optimal treatment duration.
-
-
Experimental Treatment:
-
Plate target cells and allow them to adhere.
-
Dilute the this compound stock solution in pre-warmed complete medium to the final desired concentration.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or DMSO vehicle control.
-
Incubate for the predetermined optimal time.
-
-
Downstream Analysis:
-
Following treatment, harvest the cells for analysis. This may include:
-
Western Blotting: To assess the phosphorylation status of known DYRK1A substrates.
-
Phenotypic Assays: To measure changes in cell proliferation, differentiation, apoptosis, etc.
-
-
Quantitative Data: this compound and Other DYRK1A Inhibitors
| Inhibitor | IC50 (in vitro) | Cell-Based Assay | Downstream Effect | Reference |
| Harmine | ~50 nM | Induces beta-cell proliferation | Increased cyclins and CDKs, reduced p21, p57, p15 | [6] |
| Leucettinib-21 | - | Potent inhibition of DS-ALL cell growth | Inhibits phosphorylation of cyclin D3 | [5] |
| GNF4877 | 6 nM | Induces beta-cell replication at ~100 nM | - | [7] |
| 5-Iodotubericidin (5-IT) | ~10 nM | Induces beta-cell replication at ~100 nM | - | [7] |
Section 3: Comparative Analysis and Considerations
| Feature | Lentiviral shRNA Knockdown | This compound Treatment |
| Mechanism of Action | Post-transcriptional gene silencing | Competitive inhibition of kinase activity |
| Target | DYRK1A mRNA | DYRK1A protein (ATP-binding site) |
| Effect | Reduction of total DYRK1A protein | Inhibition of DYRK1A catalytic function |
| Duration of Effect | Stable, long-term | Acute, reversible |
| Specificity | Potential for off-target effects | Potential for off-target kinase inhibition |
| Control | Non-targeting shRNA | Vehicle control (e.g., DMSO) |
| Time to Effect | Days to weeks (for stable cell line generation) | Minutes to hours |
| Applications | Long-term studies, stable cell line generation | Acute signaling studies, dose-response experiments |
| Advantages | High specificity with proper validation, stable effect | Rapid and reversible, dose-dependent control |
| Disadvantages | Time-consuming, potential for off-target effects, viral safety considerations | Potential for off-target effects, compound solubility and stability issues |
Section 4: DYRK1A Signaling Pathways
DYRK1A is a pleiotropic kinase that phosphorylates a wide array of substrates, thereby influencing multiple signaling pathways. Understanding these pathways is crucial for interpreting the results of DYRK1A inhibition experiments.
Key Downstream Signaling Pathways of DYRK1A
Caption: Key signaling pathways regulated by DYRK1A.
Conclusion
Both lentiviral shRNA knockdown and pharmacological inhibition with small molecules like this compound are valuable tools for investigating the function of DYRK1A. The choice between these two methods will depend on the specific research question, the desired duration of inhibition, and the experimental system. Lentiviral shRNA provides a means for stable, long-term gene silencing, ideal for creating knockout cell lines and studying chronic effects. In contrast, small molecule inhibitors offer acute and reversible control over DYRK1A's kinase activity, making them well-suited for studying dynamic cellular processes and for dose-response analyses. By understanding the principles and protocols outlined in these application notes, researchers can effectively utilize these powerful techniques to further elucidate the multifaceted roles of DYRK1A in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. Targeting Dyrk1A with AAVshRNA Attenuates Motor Alterations in TgDyrk1A, a Mouse Model of Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of DYRK1A inhibitors in novel models of Down syndrome acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biosplice.com [biosplice.com]
- 7. researchgate.net [researchgate.net]
Application of Dyrk1A-IN-6 in Organoid Models: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Dyrk1A-IN-6, a potent and selective inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), in sophisticated organoid models. These protocols are designed to guide researchers in investigating the role of DYRK1A in neurodevelopment, pancreatic β-cell proliferation, and other relevant biological processes using three-dimensional (3D) organoid cultures.
Introduction
DYRK1A is a crucial kinase involved in a multitude of cellular processes, including cell cycle regulation, neuronal differentiation, and synaptic plasticity.[1][2][3] Its dysregulation has been implicated in several pathological conditions, most notably Down syndrome, Alzheimer's disease, and diabetes.[4][5] Organoid models, which recapitulate the complex 3D architecture and cellular heterogeneity of native organs, offer an unparalleled platform to study the functional consequences of DYRK1A inhibition in a physiologically relevant context. This compound provides a valuable tool for dissecting the intricate signaling pathways governed by DYRK1A and for exploring its therapeutic potential.
Data Presentation: Efficacy of DYRK1A Inhibitors in Organoid Models
While specific quantitative data for this compound in organoid models is not yet widely published, the following table summarizes key findings from studies using other well-characterized DYRK1A inhibitors, such as Harmine and Leucettines. This information can serve as a valuable reference for designing initial dose-response experiments with this compound.
| Organoid Model | DYRK1A Inhibitor | Concentration | Duration of Treatment | Key Findings | Reference(s) |
| Cerebral Organoids | Harmine | 7.5 µM | 24 hours | Modulation of proteins related to synaptic vesicle cycle, neurotrophin signaling pathway, and microtubule-based processes.[6][7] No significant changes in markers for neural progenitors (Nestin), mature neurons (MAP2), or glial cells (GFAP) were observed at this concentration and time point.[8] | [6][7][8] |
| Pancreatic Islet Organoids | Leucettines (L41, L92) | 5 µM | Up to 12 days | Increased proliferation of β-cells, enhanced glucose-stimulated insulin secretion (GSIS), and progression of the cell cycle to the G2/M phase.[9] | [9] |
| Pancreatic Islet Organoids | Harmine | 10 µM | 24 - 48 hours | Induction of β-cell proliferation, which was blocked by the calcineurin inhibitor FK506, suggesting involvement of the NFAT signaling pathway.[10] | [10] |
| Pancreatic Islet Organoids | 5-iodotubercidin (5-IT) | 1 µM | Not specified | Potent induction of human β-cell proliferation.[10] | [10] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental process, the following diagrams are provided.
Caption: DYRK1A Signaling in Neurodevelopment.
Caption: DYRK1A Signaling in β-Cell Proliferation.
Caption: Experimental Workflow for this compound in Organoids.
Experimental Protocols
The following protocols provide a general framework for the application of this compound in cerebral and pancreatic organoid models. It is crucial to optimize these protocols, particularly the concentration of this compound, for your specific organoid line and experimental goals.
Protocol 1: Treatment of Cerebral Organoids with this compound
Materials:
-
Mature cerebral organoids (e.g., day 45 of culture)[6]
-
Cerebral organoid maturation medium[11]
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well ultra-low attachment plates
-
Orbital shaker
Procedure:
-
Prepare this compound Working Solutions:
-
Thaw the this compound stock solution.
-
Prepare a series of dilutions of this compound in fresh, pre-warmed cerebral organoid maturation medium to determine the optimal concentration (e.g., ranging from 1 µM to 20 µM). A final DMSO concentration should be kept constant across all conditions and should not exceed 0.1%.
-
Prepare a vehicle control medium containing the same final concentration of DMSO.
-
-
Organoid Treatment:
-
Transfer individual mature cerebral organoids to separate wells of a 6-well ultra-low attachment plate containing 3 mL of fresh maturation medium per well.
-
Carefully remove the existing medium and replace it with the prepared this compound working solutions or the vehicle control medium.
-
Place the plate on an orbital shaker at an appropriate speed (e.g., 90 rpm) inside a 37°C, 5% CO₂ incubator.[6]
-
-
Incubation:
-
Incubate the organoids for the desired treatment duration. Based on existing literature for other DYRK1A inhibitors, a 24-hour treatment is a good starting point for proteomic and initial phenotypic analyses.[6] Longer-term treatments may be necessary to observe effects on neuronal differentiation and maturation.
-
-
Downstream Analysis:
-
Fixation and Immunofluorescence: Fix organoids in 4% paraformaldehyde (PFA) for cryosectioning and subsequent immunofluorescence staining for markers of proliferation (Ki67), neural progenitors (SOX2, PAX6), mature neurons (MAP2, NeuN), and apoptosis (cleaved caspase-3).[8][12]
-
Biochemical Analysis: Harvest organoids for protein extraction (Western blotting to assess phosphorylation of DYRK1A targets) or RNA extraction (qPCR to analyze gene expression changes). For proteomic analysis, at least five organoids per condition are recommended.[6]
-
Protocol 2: Treatment of Pancreatic Islet Organoids with this compound
Materials:
-
Mature pancreatic islet organoids
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Matrigel®
-
96-well plates
Procedure:
-
Prepare this compound Working Solutions:
-
Organoid Seeding and Treatment:
-
Harvest and dissociate pancreatic organoids into small clusters or single cells.
-
Resuspend the organoid fragments in Matrigel® and plate as domes in a 96-well plate.
-
After the Matrigel® has solidified, add the pancreatic organoid culture medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation and Medium Changes:
-
Incubate the organoids at 37°C and 5% CO₂.
-
For long-term studies (e.g., up to 12 days), perform a full medium change with freshly prepared this compound or vehicle control every 2-3 days.[9]
-
-
Downstream Analysis:
-
Proliferation Assays: At desired time points, fix the organoids and perform immunofluorescence for markers of proliferation (Ki67) and β-cells (Insulin). Quantify the percentage of Ki67-positive β-cells.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay: To assess β-cell function, perform a GSIS assay by incubating the organoids in sequential low and high glucose conditions and measuring the secreted insulin by ELISA.[9]
-
Flow Cytometry: Dissociate the organoids into single cells for flow cytometric analysis of cell cycle progression (e.g., using propidium iodide staining) and quantification of insulin and other hormone-producing cells.[15]
-
Conclusion
This compound represents a powerful tool for investigating the multifaceted roles of DYRK1A in development and disease. The use of organoid models provides a physiologically relevant system to elucidate the therapeutic potential of DYRK1A inhibition. The protocols and data presented herein offer a comprehensive guide for researchers to embark on these studies, with the understanding that empirical optimization is key to successful experimentation.
References
- 1. researchgate.net [researchgate.net]
- 2. DYRK1A, a Dosage-Sensitive Gene Involved in Neurodevelopmental Disorders, Is a Target for Drug Development in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DYRK1A roles in human neural progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of DYRK1A in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and analysis of a selective DYRK1A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. DYRK1A inhibitors leucettines and TGF-β inhibitor additively stimulate insulin production in beta cells, organoids, and isolated mouse islets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of DYRK1A Stimulates Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. veritastk.co.jp [veritastk.co.jp]
- 13. ccr.cancer.gov [ccr.cancer.gov]
- 14. stemcell.com [stemcell.com]
- 15. DYRK1A Kinase Inhibitors Promote β-Cell Survival and Insulin Homeostasis [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Dyrk1A-IN-6 In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the dissolution and use of Dyrk1A-IN-6 for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent system for dissolving this compound for in vivo administration?
A1: For in vivo studies, a common and effective vehicle for this compound is a multi-component solvent system designed to enhance solubility and biocompatibility. A widely used formulation consists of DMSO, PEG300, Tween 80, and a saline or PBS buffer.[1]
Q2: Are there alternative formulations for dissolving this compound?
A2: Yes, other vehicle compositions have been successfully used for similar kinase inhibitors in animal studies. One such alternative is a solution of 10% DMSO and 90% (2-hydroxypropyl)-β-cyclodextrin (20% w/v in PBS).[2][3] The choice of vehicle can depend on the administration route and the specific experimental requirements.
Q3: How should I prepare the recommended multi-component vehicle?
A3: A standard protocol involves first dissolving the compound in an organic solvent like DMSO to create a stock solution. This is followed by the sequential addition of co-solvents and surfactants, such as PEG300 and Tween 80, before bringing the solution to the final volume with an aqueous buffer like saline or PBS. It is crucial to ensure the solution is clear at each step before proceeding.[1]
Q4: What are the recommended storage conditions for this compound solutions?
A4: this compound in powder form is stable for up to three years when stored at -20°C. Once dissolved in a solvent, it should be stored at -80°C, where it remains stable for up to one year.[1] It is advisable to prepare fresh working solutions for each experiment or to aliquot and freeze for short-term use to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation | The solubility of this compound has been exceeded in the final aqueous solution. The order of solvent addition may be incorrect. | - Ensure the initial stock solution in DMSO is fully dissolved before adding other components.- Add the aqueous component (saline/PBS) gradually while vortexing.- Gentle warming (to 37°C) and sonication can aid in re-dissolving precipitates.- Consider preparing a more dilute solution if precipitation persists. |
| Phase Separation or Immiscibility | Improper mixing of the organic and aqueous components. | - Vortex thoroughly after the addition of each component, especially after adding Tween 80, to ensure a homogenous emulsion.- Ensure all components are at room temperature before mixing. |
| Observed Toxicity in Animals | The concentration of DMSO or other organic solvents may be too high for the chosen administration route and animal model. | - Minimize the percentage of DMSO in the final formulation. A common target is to keep it below 5-10% of the total volume.- If toxicity is a concern, consider alternative vehicles with lower organic solvent content, such as cyclodextrin-based formulations.[2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound in a DMSO/PEG300/Tween 80/Saline Vehicle
This protocol is based on a standard formulation for poorly water-soluble compounds for in vivo use.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline or Phosphate-Buffered Saline (PBS)
Procedure:
-
Calculate Required Amounts: Determine the total volume of the final solution needed based on the number of animals, their weight, and the desired dosage (e.g., mg/kg).
-
Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution. For example, to achieve a final formulation with 5% DMSO, you would dissolve the total drug amount in 5% of the final volume with DMSO.
-
Add Co-Solvent: To the DMSO stock solution, add PEG300 (e.g., 30% of the final volume). Mix thoroughly until the solution is clear.
-
Add Surfactant: Add Tween 80 (e.g., 5% of the final volume) to the mixture. Vortex until the solution is homogenous and clear.
-
Final Dilution: Slowly add the saline or PBS (e.g., 60% of the final volume) to the organic mixture while continuously vortexing to prevent precipitation.
-
Final Check: The final solution should be a clear, homogenous mixture. If any cloudiness or precipitation is observed, refer to the troubleshooting guide.
Example Dosing Calculation:
-
Target Dose: 10 mg/kg
-
Animal Weight: 20 g (0.02 kg)
-
Injection Volume: 100 µL (0.1 mL)
-
Required Drug per Animal: 10 mg/kg * 0.02 kg = 0.2 mg
-
Working Solution Concentration: 0.2 mg / 0.1 mL = 2 mg/mL
Protocol 2: Alternative Formulation using (2-hydroxypropyl)-β-cyclodextrin
This protocol is adapted from methodologies used for other DYRK1A inhibitors.[2][3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
(2-hydroxypropyl)-β-cyclodextrin (HPβCD)
-
Sterile Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare HPβCD Solution: Prepare a 20% (w/v) solution of HPβCD in PBS. This may require gentle heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
-
Prepare Stock Solution: Dissolve the required amount of this compound in DMSO to create a stock solution that is 10 times the final desired concentration.
-
Final Formulation: Add 1 part of the this compound DMSO stock to 9 parts of the 20% HPβCD solution. This results in a final vehicle composition of 10% DMSO and 90% of the 20% HPβCD solution.
-
Mix and Check: Vortex thoroughly to ensure a clear, homogenous solution.
Data Summary
Table 1: Solubility and Stability of this compound
| Parameter | Condition | Duration |
| Storage (Powder) | -20°C | 3 Years[1] |
| Storage (In Solvent) | -80°C | 1 Year[1] |
Table 2: Comparison of In Vivo Formulations
| Formulation Components | Ratio (v/v) | Notes | Reference |
| DMSO / PEG300 / Tween 80 / Saline | 5% / 30% / 5% / 60% | A common vehicle for enhancing the solubility of hydrophobic compounds. | [1] |
| DMSO / (2-hydroxypropyl)-β-cyclodextrin (20% w/v in PBS) | 10% / 90% | Cyclodextrins can encapsulate hydrophobic drugs, improving their solubility and stability in aqueous solutions. | [2][3] |
Visualizations
Caption: Workflow for preparing this compound for in vivo studies.
Caption: Simplified signaling pathway showing DYRK1A inhibition.
References
Potential off-target effects of Dyrk1A-IN-6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Dyrk1A-IN-6. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, also known as compound 7cc, is a non-competitive inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] DYRK1A is a serine/threonine kinase that plays a crucial role in a variety of cellular processes, including cell proliferation, neuronal development, and cell cycle regulation.[3][4][5] Its gene is located on chromosome 21, and its overexpression is implicated in the pathology of Down syndrome and Alzheimer's disease.[4][6]
Q2: What are the potential off-target effects of this compound?
While specific quantitative kinome-wide screening data for this compound is not publicly available, researchers should be aware of potential off-target effects common to DYRK1A inhibitors. Due to the highly conserved nature of the ATP-binding pocket in kinases, inhibitors developed for one kinase may bind to others, particularly within the same family.[4] The CMGC group of kinases, which includes Cyclin-Dependent Kinases (CDKs), Mitogen-Activated Protein Kinases (MAPKs), Glycogen Synthase Kinases (GSKs), and CDC-like Kinases (CLKs), are common off-targets for DYRK1A inhibitors.[1]
Q3: Which specific kinases are most likely to be inhibited by a DYRK1A inhibitor like this compound?
Based on data from other selective DYRK1A inhibitors, the most probable off-targets for this compound are other members of the DYRK family (e.g., DYRK1B, DYRK2) and members of the CLK and GSK3 families.[1][7] For example, the DYRK1A inhibitor harmine also shows activity against CDK8 and CDK11.[8] Researchers should empirically determine the selectivity profile of this compound against these and other kinases.
Troubleshooting Experimental Results
Problem: I am observing unexpected phenotypes in my cell-based assays after treatment with this compound.
Possible Cause: The observed phenotype may be due to the inhibition of an off-target kinase. For example, inhibition of GSK3β can affect pathways involved in metabolism and cell survival, while inhibition of CLK kinases can impact mRNA splicing.
Troubleshooting Steps:
-
Validate On-Target Engagement: Confirm that this compound is engaging with DYRK1A in your experimental system. The Cellular Thermal Shift Assay (CETSA) is a valuable method for this.
-
Assess Off-Target Kinase Activity: Use western blotting to probe the phosphorylation status of known substrates of potential off-target kinases (e.g., GSK3β, CLKs). A change in the phosphorylation of these substrates upon treatment with this compound would suggest off-target activity.
-
Perform a Kinome Scan: For a comprehensive analysis, consider a kinome-wide profiling service to determine the IC50 or Ki of this compound against a broad panel of kinases.
Quantitative Data on DYRK1A Inhibitor Selectivity
While specific data for this compound is not available, the following tables summarize the selectivity of other known DYRK1A inhibitors and can serve as a reference for designing your own selectivity profiling experiments.
Table 1: Selectivity Profile of DYRK1A Inhibitor 8b
| Kinase | % Inhibition at 1 µM |
| DYRK1A | 65 |
| DYRK1B | 0 |
| DYRK2 | 19 |
| CLK1 | 59 |
| CLK2 | 59 |
| CLK3 | 6 |
| CDK2 | 12 |
| GSK3β | 4 |
Data from a KINOMEscan assay.[1][9]
Table 2: IC50 Values of Various DYRK1A Inhibitors Against DYRK1A and Off-Target Kinases
| Inhibitor | DYRK1A IC50 (nM) | Off-Target Kinase(s) | Off-Target IC50 (nM) |
| Harmine | 33 | GSK3β | >10,000 |
| Leucettine L41 | 15 | CLK1, CLK4, GSK3β | 20, 30, 100 |
| CX-4945 | 6.8 | Casein Kinase 2 (CK2) | 1 |
| Compound 3 | 158 | DYRK1B | 230 |
| Compound 10 | 1130 | JNK1, JNK2 | 1100, >10000 |
This table compiles data from multiple sources and serves as an example of the types of off-targets that may be observed.
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
Objective: To verify that this compound binds to DYRK1A in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration and a vehicle control (e.g., DMSO). Incubate for a specified time to allow for compound entry and binding.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3-5 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble DYRK1A at each temperature point by western blotting or other quantitative protein analysis methods.
-
Data Interpretation: A shift to a higher melting temperature for DYRK1A in the this compound-treated samples compared to the vehicle control indicates target engagement.
Western Blotting to Assess Off-Target Kinase Pathway Activation
Objective: To determine if this compound affects the activity of potential off-target kinases by measuring the phosphorylation of their downstream substrates.
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations and for different durations. Include positive and negative controls (e.g., known inhibitors of the suspected off-target kinase).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Probe one membrane with a phospho-specific antibody for a known substrate of a potential off-target kinase (e.g., phospho-GSK3β (Ser9) for GSK3β activity).
-
Probe a parallel membrane with an antibody against the total protein of that substrate to control for protein loading.
-
Probe for phosphorylated and total DYRK1A substrates (e.g., phospho-Tau (Thr212)) to confirm on-target activity.
-
-
Detection and Analysis: Use an appropriate secondary antibody and detection reagent to visualize the protein bands. Quantify the band intensities to determine the change in phosphorylation levels.
Visualizing Signaling Pathways and Experimental Workflows
Caption: Simplified DYRK1A signaling pathway and points of inhibition.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dyrk1A-IN-6_TargetMol [targetmol.com]
- 3. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Analysis of a Selective DYRK1A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DYRK1A Enhances the Mitogen-activated Protein Kinase Cascade in PC12 Cells by Forming a Complex with Ras, B-Raf, and MEK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Novel Selective Thiadiazine DYRK1A Inhibitor Lead Scaffold with Human Pancreatic β-cell Proliferation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel and Potential Small Molecule Scaffolds as DYRK1A Inhibitors by Integrated Molecular Docking-Based Virtual Screening and Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genecards.org [genecards.org]
Dyrk1A-IN-6 cytotoxicity in neuronal cell lines
Welcome to the technical support center for Dyrk1A-IN-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in neuronal cell lines and to troubleshoot potential issues related to cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound in our neuronal cell line at concentrations where we expect to see specific inhibition of Dyrk1A. What could be the cause?
A1: There are several potential reasons for observing higher-than-expected cytotoxicity:
-
Off-Target Kinase Inhibition: this compound, like many kinase inhibitors, may not be perfectly selective. Inhibition of other essential kinases, such as GSK3β or CLKs, can lead to cytotoxic effects.[1][2] It is crucial to profile the inhibitor against a panel of kinases to understand its selectivity.
-
On-Target Toxicity: While Dyrk1A is a target for therapeutic intervention, its inhibition can also interfere with critical cellular processes in certain contexts. Dyrk1A is involved in cell cycle regulation, neurogenesis, and apoptosis.[3][4] Disrupting its normal function could lead to cell death, depending on the specific neuronal cell line and its developmental stage.
-
Compound Solubility and Aggregation: Poor solubility of the compound in your culture medium can lead to the formation of aggregates, which can be toxic to cells. Ensure that this compound is fully dissolved and consider using a lower percentage of DMSO.
-
Cell Line Sensitivity: Different neuronal cell lines (e.g., SH-SY5Y, Neuro2a, primary neurons) will have varying sensitivities to kinase inhibitors based on their gene expression profiles and dependence on specific signaling pathways.
Q2: What is the expected mechanism of this compound-induced cytotoxicity?
A2: The primary mechanism of action for a Dyrk1A inhibitor is the blockage of its kinase activity, preventing the phosphorylation of its downstream substrates.[4] Cytotoxicity, if observed, could be a consequence of:
-
Apoptosis Induction: Dyrk1A has a complex role in apoptosis. In some cellular contexts, its overexpression promotes apoptosis; in others, its activity is protective.[5] Inhibition of Dyrk1A could potentially disrupt the delicate balance of pro- and anti-apoptotic signals.
-
Cell Cycle Arrest: Dyrk1A is a negative regulator of the G1-S phase transition in the cell cycle.[3] While this is often exploited in cancer research, prolonged cell cycle arrest can trigger apoptosis in some cell types.
-
Disruption of Neuronal Development: For neuronal progenitor cells, Dyrk1A is crucial for proper differentiation.[6][7] Inhibition of Dyrk1A can interfere with these developmental pathways, which may lead to cell death.
Q3: How can I differentiate between on-target and off-target cytotoxicity?
A3: This is a critical question in kinase inhibitor research. Here are a few strategies:
-
Use a Structurally Unrelated Dyrk1A Inhibitor: Compare the cytotoxic effects of this compound with another known Dyrk1A inhibitor that has a different chemical scaffold (e.g., Harmine). If both compounds produce similar cytotoxic profiles at concentrations relevant to Dyrk1A inhibition, the effect is more likely to be on-target.
-
Rescue Experiments: If possible, overexpressing a Dyrk1A mutant that is resistant to this compound but retains its kinase activity could rescue the cells from cytotoxicity. This would strongly suggest an on-target effect.
-
** siRNA/shRNA Knockdown:** Compare the phenotype of this compound treatment with the phenotype observed after knocking down Dyrk1A using RNA interference. Similar outcomes would point towards on-target effects.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in cytotoxicity results between experiments. | - Inconsistent cell seeding density.- Variation in compound dilution preparation.- Cells are passaged too many times, leading to phenotypic drift. | - Ensure a consistent number of viable cells are seeded in each well.- Prepare fresh dilutions of this compound for each experiment from a concentrated stock.- Use cells within a defined low passage number range. |
| Cytotoxicity observed at very low (sub-nanomolar) concentrations. | - The compound may be unstable in the culture medium, leading to toxic degradation products.- Contamination of the compound stock or culture reagents. | - Test the stability of this compound in your specific cell culture medium over the time course of your experiment.- Use fresh, sterile-filtered reagents and test a new batch of the compound. |
| No cytotoxicity is observed, even at high concentrations. | - The selected neuronal cell line may be resistant to the effects of Dyrk1A inhibition.- The compound may be rapidly metabolized by the cells.- Poor cell permeability of the compound. | - Try a different neuronal cell line that is known to be sensitive to perturbations in cell cycle or apoptotic pathways.- Measure the intracellular concentration of this compound if possible.- Use a positive control cytotoxic agent to ensure the assay is working correctly. |
| Discrepancy between biochemical IC50 and cellular EC50 for cytotoxicity. | - High intracellular ATP concentrations can compete with ATP-competitive inhibitors.- The presence of efflux pumps in the cell membrane can reduce the intracellular concentration of the compound. | - This is a common observation. The effective concentration in a cellular environment is often higher than in a purified enzyme assay.[8] Correlate cytotoxicity with on-target engagement in cells (e.g., by measuring the phosphorylation of a known Dyrk1A substrate). |
Illustrative Quantitative Data
The following tables provide example data for the cytotoxicity of a hypothetical Dyrk1A inhibitor in common neuronal cell lines. This data is for illustrative purposes to guide experimental design, as specific public data for this compound is not available.
Table 1: Cytotoxicity (IC50) of this compound in Neuronal Cell Lines after 72-hour exposure.
| Cell Line | Cell Type | IC50 (µM) |
| SH-SY5Y | Human Neuroblastoma | 8.5 |
| Neuro-2a (N2a) | Mouse Neuroblastoma | 12.2 |
| Primary Cortical Neurons (mouse) | Primary Neurons | 5.3 |
Table 2: Selectivity Profile of this compound.
| Kinase | IC50 (nM) |
| Dyrk1A | 15 |
| Dyrk1B | 45 |
| GSK3β | 850 |
| CLK1 | > 10,000 |
| CDK5 | > 10,000 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, an indicator of compromised cell membrane integrity.
-
Cell Plating and Treatment: Follow steps 1-3 from the MTT Assay protocol.
-
Sample Collection: After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., from a commercially available kit). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Analysis: Determine the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Cell Plating and Treatment: Follow steps 1-3 from the MTT Assay protocol, preferably using a white-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Analysis: The luminescent signal is proportional to the amount of caspase activity.
Visualizations
Caption: Potential mechanism of this compound induced cytotoxicity.
Caption: General workflow for assessing this compound cytotoxicity.
References
- 1. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DYRK1A inhibitors and how do they work? [synapse.patsnap.com]
- 5. Small Molecule Inhibitors of DYRK1A Identified by Computational and Experimental Approaches [mdpi.com]
- 6. Inhibition of DYRK1A disrupts neural lineage specificationin human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dyrk1A overexpression inhibits proliferation and induces premature neuronal differentiation of neural progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dyrk1A-IN-6 Concentration for Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the experimental use of Dyrk1A-IN-6, a non-competitive inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the DYRK1A kinase.[1][2][3] It functions as a non-competitive inhibitor, meaning it does not bind to the ATP-binding site of the kinase.[1][2][3] Its mechanism is described as being similar to that of epigallocatechin gallate (EGCG).[1][2][3] this compound has been investigated for its potential to alleviate cognitive defects in models of Down syndrome.[1][2][3]
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: The optimal concentration of this compound can vary significantly depending on the cell type and the specific experimental endpoint. As a starting point for dose-response experiments, a range of 0.1 µM to 10 µM is recommended. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 4.41 mg of this compound (Molecular Weight: 441.39 g/mol ) in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution. Store the stock solution at -20°C or -80°C for long-term stability.[3] Avoid repeated freeze-thaw cycles.
Q4: What are the known off-target effects of this compound?
A4: The off-target profile of this compound is not extensively documented in publicly available literature. As with any kinase inhibitor, off-target effects are possible.[4] It is advisable to perform control experiments to assess the specificity of the observed effects. This can include using a structurally distinct DYRK1A inhibitor or using siRNA/shRNA to knock down DYRK1A and comparing the phenotypes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak inhibition of DYRK1A activity | Inhibitor concentration is too low: The effective concentration can vary between cell lines. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 50 µM) to determine the IC50 for your specific system. |
| Incorrect inhibitor preparation or storage: The compound may have degraded. | Prepare a fresh stock solution of this compound in anhydrous DMSO. Ensure it is stored properly at -20°C or -80°C and protected from light. | |
| Cell permeability issues: The inhibitor may not be efficiently entering the cells. | Increase the incubation time. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.5%) as high concentrations can affect cell health and membrane permeability. | |
| High cell toxicity or unexpected phenotypes | Inhibitor concentration is too high: Excessive concentrations can lead to off-target effects and cytotoxicity. | Perform a cell viability assay (e.g., MTT or CCK-8) to determine the cytotoxic concentration of this compound for your cell line. Use concentrations well below the toxic level for your experiments. |
| Off-target effects: The observed phenotype may not be due to DYRK1A inhibition. | Use a rescue experiment by overexpressing a Dyrk1A construct. Compare the results with another known DYRK1A inhibitor with a different chemical scaffold. Use siRNA/shRNA knockdown of DYRK1A as an orthogonal approach. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Cell passage number, confluency, and serum concentration can affect experimental outcomes. | Standardize your cell culture procedures. Use cells within a consistent passage number range and seed them at a consistent density. |
| Inhibitor stock solution degradation: Repeated freeze-thaw cycles can degrade the compound. | Aliquot the this compound stock solution into smaller volumes to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol describes how to determine the cytotoxic concentration and the optimal working concentration range of this compound for your cell line of interest using a colorimetric cell viability assay such as MTT or CCK-8.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT or CCK-8 assay kit
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow cells to attach.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a 2X serial dilution of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM (final concentration).
-
Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
Follow the manufacturer's instructions for the MTT or CCK-8 assay.
-
Briefly, for an MTT assay, add the MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and read the absorbance. For a CCK-8 assay, add the CCK-8 reagent and incubate for 1-4 hours before reading the absorbance.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the absorbance values to the vehicle control (set as 100% viability).
-
Plot the cell viability (%) against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value for cytotoxicity.
-
Choose a concentration range for your experiments that shows minimal cytotoxicity (e.g., >90% cell viability).
-
Protocol 2: Assessing DYRK1A Inhibition by Western Blotting of a Downstream Target
This protocol outlines how to confirm the inhibitory activity of this compound in cells by examining the phosphorylation status of a known downstream target of DYRK1A, such as STAT3 at Ser727 or FOXO1 at Ser326.[5][6]
Materials:
-
This compound
-
Your cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
Phosphatase and protease inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-STAT3 (Ser727), anti-total STAT3, anti-p-FOXO1 (Ser326), anti-total FOXO1, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (based on the viability assay results) and a vehicle control (DMSO) for a chosen time (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer supplemented with phosphatase and protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Reprobing:
-
To assess total protein levels, you can strip the membrane and reprobe with an antibody against the total protein (e.g., anti-total STAT3) and a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phosphorylated protein signal to the total protein signal and then to the loading control.
-
A decrease in the phosphorylation of the target protein with increasing concentrations of this compound indicates successful inhibition of DYRK1A.
-
Visualizations
Caption: Simplified DYRK1A signaling pathway showing key downstream targets and cellular processes.
Caption: General experimental workflow for testing the effects of this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dyrk1A-IN-6_TargetMol [targetmol.com]
- 4. Disruption of DYRK1A-induced hyperphosphorylation of amyloid-beta and tau protein in Alzheimer’s disease: An integrative molecular modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of potent small molecule inhibitors of DYRK1A by structure-based virtual screening and bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Dyrk1A-IN-6
Welcome to the technical support center for Dyrk1A-IN-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a non-competitive inhibitor of the Dual-specificity tyrosine-(Y)-phosphorylation regulated kinase 1A (DYRK1A).[1] Unlike ATP-competitive inhibitors that bind to the active site of the kinase, non-competitive inhibitors bind to an allosteric site, which is a location on the enzyme distinct from the substrate-binding site. This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency, regardless of the concentration of the substrate (ATP).[2] this compound is described as an epigallocatechin gallate (EGCG)-like compound.[1]
Q2: What are the primary applications of this compound?
This compound is primarily utilized in research to investigate the roles of DYRK1A in various cellular processes. Given that DYRK1A is implicated in neurodevelopmental disorders, such as Down syndrome and Alzheimer's disease, as well as in some cancers, this inhibitor serves as a valuable tool to probe the therapeutic potential of targeting DYRK1A.[3] Specifically, it has been noted for its potential to alleviate cognitive defects in models of Down syndrome.[1]
Q3: How should I store and handle this compound?
For long-term storage, this compound powder should be kept at -20°C, where it can be stable for up to three years. Once dissolved in a solvent, the stock solution should be stored at -80°C and is typically stable for up to one year. It is recommended to ship the compound on blue ice.[4]
Q4: In what solvents is this compound soluble?
For in vivo studies, a common formulation involves dissolving this compound in a mixture of DMSO, PEG300, Tween 80, and saline or PBS. For in vitro experiments, DMSO is the most common solvent for creating stock solutions. It is crucial to ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide
Inconsistent or No Inhibitory Effect
Problem: I am not observing the expected inhibitory effect of this compound on my target cells or in my biochemical assay.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | This compound is an EGCG-like compound. EGCG and similar polyphenolic compounds are known to be unstable in cell culture media, with degradation occurring over a matter of hours at 37°C.[5][6][7][8] This can lead to a loss of active compound during your experiment. Solution: Prepare fresh dilutions of this compound in media immediately before each experiment. For longer-term experiments, consider replenishing the media with fresh inhibitor at regular intervals. The stability of EGCG can be improved by the addition of antioxidants like ascorbic acid and by maintaining a slightly acidic pH.[3] |
| Incorrect Concentration | The optimal concentration of this compound can vary significantly between cell lines and experimental conditions. Solution: Perform a dose-response experiment to determine the optimal concentration for your specific assay. Start with a broad range of concentrations (e.g., 10 nM to 10 µM) to establish an IC50 value for your system. For some DYRK1A inhibitors, cellular effects are observed in the micromolar range, even with nanomolar biochemical IC50 values, potentially due to cell permeability issues.[3] |
| Poor Cell Permeability | While many small molecule inhibitors can cross the cell membrane, permeability can be a limiting factor. Solution: If you suspect poor cell permeability, you can try to permeabilize the cells using a mild detergent like digitonin for short-term experiments, although this is not suitable for long-term cell culture. Alternatively, consider using a positive control inhibitor with known good cell permeability to validate your experimental setup. |
| Inactive Compound | Improper storage or handling can lead to the degradation of the compound. Solution: Ensure that the compound has been stored correctly at -20°C (powder) or -80°C (in solution). Avoid repeated freeze-thaw cycles of the stock solution. It is best practice to aliquot the stock solution upon initial preparation. |
Off-Target Effects or Unexpected Phenotypes
Problem: I am observing cellular effects that are not consistent with known DYRK1A signaling pathways.
| Possible Cause | Troubleshooting Step |
| Off-Target Kinase Inhibition | While this compound is designed to be an inhibitor of DYRK1A, like many kinase inhibitors, it may have off-target effects on other kinases, particularly within the same family (e.g., DYRK1B, DYRK2) or other closely related kinases like CLKs and GSK3β.[4][9][10][11] Solution: If available, consult a kinase selectivity profile for this compound. If one is not available, consider using a structurally different DYRK1A inhibitor as a control to see if the same phenotype is observed. Additionally, you can use siRNA or shRNA to specifically knock down DYRK1A and compare the phenotype to that observed with this compound. |
| Non-Specific Compound Activity | Some compounds can induce cellular stress or other non-specific effects, especially at higher concentrations. Solution: Lower the concentration of this compound to the lowest effective dose determined in your dose-response experiments. Include a vehicle-only (e.g., DMSO) control in all experiments. Also, consider using a negative control compound that is structurally similar but inactive against DYRK1A. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and other relevant DYRK1A inhibitors. Note that specific IC50 values for this compound are not yet widely available in peer-reviewed literature.
| Compound | Target | IC50 / Kd | Assay Type | Reference |
| Harmine | DYRK1A | ~300 nM | Biochemical | [12] |
| Leucettine L41 | DYRK1A | 0.04 µM | Biochemical | [13] |
| GNF4877 | DYRK1A | 6 nM | Biochemical | [13] |
| ALGERNON | DYRK1A | 77 nM | Biochemical | [13] |
| CX-4945 | DYRK1A | 6.8 nM | Biochemical | [13] |
| Compound 5 | DYRK1A | 1.51 µM | In vitro | [6] |
| 4E2 | DYRK1A | 6 nM | Biochemical | [14] |
| 4E3 | DYRK1A | 120 nM | Inhibition Assay | [15] |
Experimental Protocols
General Protocol for Cell-Based Assays
This protocol provides a general framework for treating cultured cells with this compound. Specific parameters such as cell density, inhibitor concentration, and incubation time should be optimized for your particular cell line and experiment.
-
Cell Seeding: Plate your cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Preparation of Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO. Aliquot and store at -80°C.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Prepare a series of dilutions of the inhibitor in your complete cell culture medium. It is crucial to prepare these working solutions fresh for each experiment due to the potential instability of the compound in aqueous solutions.
-
Treatment of Cells: Remove the existing media from your cells and replace it with the media containing the desired concentration of this compound or the vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Downstream Analysis: After the incubation period, harvest the cells and proceed with your downstream analysis, such as Western blotting for target protein phosphorylation, cell viability assays, or gene expression analysis.
Western Blot Analysis of DYRK1A Pathway Modulation
To assess the effect of this compound on downstream signaling, you can perform Western blotting for key pathway components.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against your proteins of interest. Key targets to consider include:
-
Detection: After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathways and Experimental Workflows
DYRK1A Signaling Pathways
DYRK1A is a pleiotropic kinase that phosphorylates a variety of substrates, influencing several key signaling pathways.
Caption: Key signaling pathways modulated by DYRK1A.
General Experimental Workflow
The following diagram illustrates a typical workflow for an experiment involving this compound.
Caption: A typical experimental workflow for using this compound.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting inconsistent results.
Caption: A decision tree for troubleshooting this compound experiments.
References
- 1. DYRK1A inhibition suppresses STAT3/EGFR/Met signalling and sensitizes EGFR wild‐type NSCLC cells to AZD9291 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology, Noncompetitive Inhibitor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Selective Macrocyclic Inhibitors of DYRK1A/B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Selective Thiadiazine DYRK1A Inhibitor Lead Scaffold with Human Pancreatic β-cell Proliferation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Down syndrome-related protein kinase DYRK1A phosphorylates p27Kip1 and Cyclin D1 and induces cell cycle exit and neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of potent small molecule inhibitors of DYRK1A by structure-based virtual screening and bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DYRK1A suppression attenuates HIF-1α accumulation and enhances the anti-liver cancer effects of regorafenib and sorafenib under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibition of the kinase DYRK1A by targeting its folding process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selectivity Profiling and Biological Activity of Novel β-Carbolines as Potent and Selective DYRK1 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mining Public Domain Data to Develop Selective DYRK1A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of DYRK1A Stimulates Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Disruption of DYRK1A-induced hyperphosphorylation of amyloid-beta and tau protein in Alzheimer’s disease: An integrative molecular modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dosage of Dyrk1a shifts cells within a p21-cyclin D1 signaling map to control the decision to enter the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DYRK1A controls the transition from proliferation to quiescence during lymphoid development by destabilizing Cyclin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DYRK1A-mediated Cyclin D1 Degradation in Neural Stem Cells Contributes to the Neurogenic Cortical Defects in Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A genome-wide screen reveals that Dyrk1A kinase promotes nucleotide excision repair by preventing aberrant overexpression of cyclin D1 and p21 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. DYRK1A reinforces epithelial-mesenchymal transition and metastasis of hepatocellular carcinoma via cooperatively activating STAT3 and SMAD - PMC [pmc.ncbi.nlm.nih.gov]
- 22. embopress.org [embopress.org]
Dyrk1A-IN-6 precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dyrk1A-IN-6. The information is presented in a question-and-answer format to directly address common issues, particularly regarding its precipitation in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a non-competitive inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3] It is structurally similar to epigallocatechin gallate (EGCG) and is used in research to study the effects of DYRK1A inhibition, such as alleviating cognitive defects in models of Down syndrome.[1][2][3]
Q2: How should I store this compound?
For long-term storage, this compound powder should be stored at -20°C for up to three years. Once dissolved in a solvent, the stock solution should be stored at -80°C and is stable for up to one year.[3]
Troubleshooting Guide: Precipitation in Aqueous Solutions
A common challenge encountered when working with this compound and other hydrophobic small molecule inhibitors is precipitation upon dilution into aqueous buffers. This guide provides a systematic approach to prevent and troubleshoot this issue.
Q3: My this compound precipitated when I diluted it in my aqueous experimental buffer. What went wrong?
Precipitation of hydrophobic compounds like this compound in aqueous solutions is a frequent issue. The primary reason is that the compound is poorly soluble in water-based buffers. The standard and recommended method to avoid this is to first prepare a high-concentration stock solution in an organic solvent, typically dimethyl sulfoxide (DMSO), and then dilute this stock solution into your aqueous buffer.[4][5]
Q4: What is the recommended procedure for preparing an aqueous working solution of this compound?
The following protocol outlines the best practice for preparing aqueous working solutions of this compound to minimize precipitation:
Experimental Protocol: Preparation of Aqueous Working Solution
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Dissolve the this compound powder in fresh, anhydrous DMSO to create a stock solution. A concentration of 10 mM is a common starting point for many inhibitors.
-
To aid dissolution, you can gently vortex the solution or use an ultrasonic bath.[5] Some protocols for other inhibitors suggest gentle warming (45-60°C), but this should be done with caution to avoid degradation.[6][7]
-
-
Perform Intermediate Dilutions in DMSO (if necessary):
-
If your final working concentration is very low, it is advisable to perform serial dilutions of your high-concentration DMSO stock solution in DMSO first.[4] This avoids directly adding a very small volume of the initial stock to a large volume of aqueous buffer, which can cause localized high concentrations and immediate precipitation.
-
-
Final Dilution into Aqueous Buffer:
-
Slowly add the desired volume of the DMSO stock solution (or the intermediate DMSO dilution) to your aqueous experimental buffer (e.g., PBS, Tris, HEPES) while vortexing or stirring.
-
It is crucial that the final concentration of DMSO in your aqueous solution is kept to a minimum, typically below 0.1% to 0.3%, to avoid solvent effects on your cells or assay.[4][5] Always include a vehicle control (aqueous buffer with the same final concentration of DMSO) in your experiments.
-
Q5: I followed the protocol, but my compound still precipitated. What else can I do?
If you continue to experience precipitation, consider the following troubleshooting steps:
-
Check the Final Concentration: You may be exceeding the solubility limit of this compound in your final aqueous solution. Try lowering the final concentration of the inhibitor.
-
Verify Solvent Quality: DMSO is hygroscopic and can absorb moisture from the air, which can reduce its ability to dissolve hydrophobic compounds. Use fresh, anhydrous DMSO.[4][8]
-
Increase Final DMSO Concentration (with caution): If your experimental system can tolerate it, you might consider slightly increasing the final percentage of DMSO. However, be sure to validate that the higher DMSO concentration does not affect your experimental results.
-
Consider Alternative Solvents: While DMSO is the most common, for some inhibitors, ethanol may be an alternative. However, its compatibility with your experimental system must be verified. For a similar inhibitor, DYRK1A Inhibitor Compound 11, solubility is noted as 1-10 mg/ml in DMSO and 0.1-1 mg/ml in ethanol.[9][10]
Quantitative Data and Visual Guides
Solubility of DYRK1A Inhibitors in DMSO
| Inhibitor | Molecular Weight ( g/mol ) | Maximum Solubility in DMSO |
| INDY | 235.3 | 100 mM |
| GSK 626616 | 401.27 | 100 mM |
| AZ191 | 429.52 | 86 mg/mL (~200 mM) |
| DYRK1A Inhibitor Compound 11 | 240.3 | 1-10 mg/mL |
This table provides a general reference. The actual solubility can vary between batches.
Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dyrk1A-IN-6_TargetMol [targetmol.com]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. documents.tocris.com [documents.tocris.com]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. DYRK1A Inhibitor Compound 11 | CAS 2814486-79-6 | Cayman Chemical | Biomol.com [biomol.com]
Dyrk1A-IN-6 interference with fluorescence assays
Welcome to the technical support center for Dyrk1A-IN-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the use of this compound, particularly in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a non-competitive inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). Its chemical formula is C22H19NO9 and it has a molecular weight of 441.39 g/mol .[1][2] It is described as an epigallocatechin gallate (EGCG)-like compound.[1][2] As a non-competitive inhibitor, this compound binds to a site on the DYRK1A enzyme that is distinct from the ATP-binding site, thereby altering the enzyme's conformation and reducing its catalytic activity.
Q2: I am observing unexpected or inconsistent results in my fluorescence-based kinase assay when using this compound. What could be the cause?
A primary suspect for interference in fluorescence assays by this compound is its potential intrinsic fluorescence, or autofluorescence. This compound is structurally similar to epigallocatechin gallate (EGCG), a compound known to exhibit autofluorescence. This intrinsic fluorescence can interfere with the assay signal, leading to artificially high readings, a high background, or a quenching effect, depending on the spectral properties of the inhibitor and the fluorophores used in the assay.
Q3: How can I determine if this compound is autofluorescent under my experimental conditions?
You can perform a simple control experiment to assess the autofluorescence of this compound.
Experimental Protocol: Assessing Autofluorescence of this compound
Objective: To determine if this compound exhibits intrinsic fluorescence at the excitation and emission wavelengths used in your primary assay.
Materials:
-
This compound stock solution
-
Assay buffer (the same used in your kinase assay)
-
Microplate reader with adjustable excitation and emission wavelengths
-
Black, opaque microplates suitable for fluorescence measurements
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer. The concentration range should cover and exceed the concentrations used in your kinase inhibition assay.
-
Include a "buffer only" control (blank).
-
Dispense the serial dilutions and the blank into the wells of the microplate.
-
Set the microplate reader to the excitation and emission wavelengths of the fluorophore used in your primary assay.
-
Measure the fluorescence intensity of each well.
-
Data Analysis: Subtract the mean fluorescence of the blank wells from the fluorescence readings of the wells containing this compound. If the resulting values are significantly above zero and increase with the concentration of this compound, the compound is autofluorescent under your experimental conditions.
Q4: My data suggests this compound is autofluorescent. What are my options to mitigate this interference?
If this compound is autofluorescent, you have several strategies to mitigate its interference:
-
Spectral Shift: If possible, switch to a fluorescence assay that uses fluorophores with excitation and emission wavelengths that do not overlap with the absorbance and emission spectra of this compound. Red-shifted fluorophores are often a good choice as many interfering compounds fluoresce in the blue-green region of the spectrum.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET assays can reduce interference from compounds with short-lived fluorescence. This is because TR-FRET measures the signal after a delay, allowing the short-lived background fluorescence from the interfering compound to decay.
-
Alternative Assay Formats: Consider using a non-fluorescence-based assay to measure DYRK1A activity. Options include:
-
Luminescence-based assays: These assays, such as those that measure ATP consumption (e.g., Kinase-Glo®), are generally less susceptible to interference from fluorescent compounds.
-
ELISA-based assays: Enzyme-linked immunosorbent assays can be used to detect the phosphorylated substrate using a specific antibody.[3]
-
HPLC-based assays: High-performance liquid chromatography can be used to separate and quantify the phosphorylated and unphosphorylated substrate.[4]
-
-
Data Correction: If switching assays is not feasible, you can attempt to correct your data by subtracting the signal from a control experiment that includes this compound but lacks a key component of the enzymatic reaction (e.g., the enzyme or the substrate). However, this approach can be complex and may not fully account for all interactions.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to this compound interference in fluorescence assays.
Diagram: Troubleshooting Workflow for Fluorescence Interference
Caption: Troubleshooting workflow for this compound interference.
Table: Comparison of Kinase Assay Platforms
| Assay Platform | Principle | Potential for this compound Interference | Mitigation Strategy |
| Fluorescence Intensity | Measures the change in fluorescence of a labeled substrate upon phosphorylation. | High: Direct interference from this compound autofluorescence. | Switch to a different assay format. |
| Fluorescence Polarization (FP) | Measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger molecule (e.g., an antibody that recognizes the phosphorylated substrate). | Moderate to High: Autofluorescence can contribute to the total signal, potentially masking the change in polarization. | Use red-shifted fluorophores; perform careful controls. |
| Time-Resolved FRET (TR-FRET) | Measures the transfer of energy between a donor and an acceptor fluorophore with long fluorescence lifetimes. | Low to Moderate: The time-delay measurement reduces interference from short-lived fluorescence. However, strong autofluorescence can still be a factor. | Confirm spectral compatibility; run controls without the donor fluorophore. |
| Luminescence (e.g., Kinase-Glo®) | Measures the amount of remaining ATP after the kinase reaction by converting it into a light signal. | Low: Generally not affected by fluorescent compounds. | This is a good alternative assay format. |
| ELISA | Uses antibodies to detect the phosphorylated substrate in a plate-based format with a colorimetric or chemiluminescent readout. | Very Low: The readout is typically not based on fluorescence. | This is a robust alternative for confirming results. |
| HPLC | Physically separates the phosphorylated and unphosphorylated substrate for quantification. | Very Low: Interference is unlikely as the inhibitor is separated from the substrate during chromatography. | Excellent for orthogonal validation but lower throughput. |
DYRK1A Signaling Pathway Context
Understanding the cellular context of DYRK1A can be crucial for interpreting experimental results, especially in cell-based assays.
Diagram: Simplified DYRK1A Signaling
Caption: Key substrates and pathways regulated by DYRK1A.
This technical support center provides a starting point for addressing potential interference of this compound in fluorescence assays. Given the limited publicly available data on the specific spectral properties of this compound, it is crucial for researchers to perform the recommended control experiments to characterize its behavior in their specific assay systems.
References
Dyrk1A-IN-6 batch-to-batch variability issues
Welcome to the technical support center for Dyrk1A-IN-6. This resource is designed for researchers, scientists, and drug development professionals to address potential issues related to batch-to-batch variability and to provide guidance for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch-to-batch variability a concern?
A1: this compound is a novel, EGCG-like non-competitive inhibitor of the DYRK1A kinase. It has been developed to be more robust and stable than its parent compound, epigallocatechin-3-gallate (EGCG).[1][2] As with any synthesized small molecule, batch-to-batch variability is a potential concern that can arise from minor differences in the manufacturing process. These variations can affect the compound's purity, physical properties, and the profile of any residual impurities, which in turn can lead to inconsistent results in sensitive biological assays.[3]
Q2: What are the common sources of batch-to-batch variability for a compound like this compound?
A2: Common sources of variability for synthetic small molecules include:
-
Purity: The percentage of the active compound may differ slightly between batches.
-
Impurities: The type and concentration of by-products, residual solvents, or starting materials can vary.[4][5][6] These impurities may have their own biological activities, including off-target effects.
-
Physical Properties: Differences in crystallinity, particle size, or solubility can affect how the compound dissolves and its bioavailability in cellular or in vivo experiments.
-
Stability: Improper storage or handling can lead to degradation of the compound, with the degradation products acting as impurities.
Q3: How can I minimize the impact of batch-to-batch variability in my experiments?
A3: To minimize the impact of variability, we recommend the following:
-
Source from a reputable supplier: Choose suppliers who provide a detailed Certificate of Analysis (CoA) for each batch.[3]
-
Review the Certificate of Analysis (CoA): Before starting experiments, carefully review the CoA for purity (typically by HPLC or LC-MS) and identity (by ¹H-NMR or mass spectrometry) data. Compare the CoA of a new batch with that of a previous batch if you are seeing discrepancies in your results.
-
Aliquot and store properly: Upon receipt, aliquot the compound into single-use amounts and store as recommended on the datasheet to avoid repeated freeze-thaw cycles and exposure to moisture and light.
-
Perform a pilot experiment: When switching to a new batch, perform a small-scale pilot experiment, such as a dose-response curve, to confirm that it behaves similarly to the previous batch.
-
Purchase a larger quantity of a single batch: If you anticipate a long series of experiments, purchasing a larger amount from a single batch can help ensure consistency throughout your study.
Q4: I am observing a weaker or no effect with a new batch of this compound. What should I do?
A4: Please refer to the troubleshooting guide below. The first steps should be to re-check your calculations and dilutions, and to verify the integrity of the new batch of the compound.
Troubleshooting Guide
Issue 1: Reduced or No Inhibition of DYRK1A Activity
| Potential Cause | Recommended Action |
| Incorrect Concentration | Double-check all calculations for dilutions of the stock solution. Ensure the correct final concentration is used in the assay. |
| Compound Degradation | Verify the age and storage conditions of your this compound stock. If in doubt, use a fresh aliquot or a new vial. Prepare fresh dilutions from the stock solution for each experiment. |
| Assay Conditions | Ensure that the kinase assay buffer, ATP concentration, and substrate concentration are optimal and consistent with previous experiments.[7] For competitive inhibitors, the apparent IC50 is dependent on the ATP concentration. |
| Batch-to-Batch Variability | Compare the CoA of the current batch with a previous one. If significant differences in purity are noted, this could be the cause. Perform a dose-response experiment to determine the IC50 of the new batch and compare it to the expected value. |
| Inactive Enzyme | Run a positive control with a known DYRK1A inhibitor (e.g., Harmine) to ensure the DYRK1A enzyme is active. |
Issue 2: Increased Off-Target Effects or Cellular Toxicity
| Potential Cause | Recommended Action |
| Presence of Impurities | Review the CoA for any uncharacterized peaks in the HPLC or LC-MS trace. Different impurities between batches can have distinct off-target activities.[4][8] |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across experiments and is at a level that is non-toxic to your cells. |
| Compound Concentration Too High | Perform a dose-response curve to determine the optimal concentration range for DYRK1A inhibition versus cellular toxicity. It is possible the new batch is more potent, leading to toxicity at previously used concentrations. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to small molecules. If you have recently changed your cell line or passage number, this could be a contributing factor. |
Experimental Protocols
Protocol 1: In Vitro DYRK1A Kinase Assay (Illustrative)
This protocol is a general guideline for assessing the inhibitory activity of this compound.
-
Reagents:
-
Recombinant DYRK1A enzyme
-
DYRKtide peptide substrate
-
ATP
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
This compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a microplate, add the DYRK1A enzyme to each well.
-
Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the DYRKtide substrate and ATP.
-
Allow the reaction to proceed for the optimized time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cellular Assay for Tau Phosphorylation
This protocol describes how to assess the effect of this compound on the phosphorylation of Tau in a cellular context.
-
Cell Culture:
-
Culture a suitable cell line (e.g., HEK293T, SH-SY5Y) that expresses Tau. Transfection with a Tau-expressing plasmid may be necessary.
-
-
Treatment:
-
Plate the cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 24 hours).
-
-
Cell Lysis and Western Blotting:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Tau (e.g., pThr212) and total Tau. An antibody against a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the ratio of phosphorylated Tau to total Tau.
-
Signaling Pathways and Experimental Workflows
DYRK1A and Tau Phosphorylation Pathway
DYRK1A directly phosphorylates Tau at several residues, including Threonine 212 (Thr212). This phosphorylation can "prime" Tau for subsequent phosphorylation by other kinases like GSK3β, leading to hyperphosphorylation and the formation of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease.[9][10][11] this compound, by inhibiting DYRK1A, is expected to reduce this initial phosphorylation event.
Caption: this compound inhibits DYRK1A-mediated Tau phosphorylation.
DYRK1A and NFAT Signaling Pathway
In the calcineurin-NFAT signaling pathway, dephosphorylation of NFAT transcription factors by calcineurin allows their translocation to the nucleus to activate gene expression. DYRK1A acts as a negative regulator by re-phosphorylating nuclear NFAT, promoting its export back to the cytoplasm and terminating the signal.[3][12][13] Inhibition of DYRK1A with this compound is expected to prolong the nuclear localization and activity of NFAT.
Caption: this compound modulates the NFAT signaling pathway.
Experimental Workflow for Batch Comparison
This workflow outlines the steps to compare a new batch of this compound against a previously validated batch.
Caption: Workflow for validating a new batch of this compound.
References
- 1. DYRK1A-mediated Hyperphosphorylation of Tau | Semantic Scholar [semanticscholar.org]
- 2. EGCG-like non-competitive inhibitor of DYRK1A rescues cognitive defect in a down syndrome model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oceanicpharmachem.com [oceanicpharmachem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmaceutical Impurities & Their Effects | Advent [adventchembio.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Impurities: An Epistemological Riddle with Serious Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of DYRK1A in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DYRK1A-mediated hyperphosphorylation of Tau. A functional link between Down syndrome and Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. NFATc1 phosphorylation by DYRK1A increases its protein stability - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected phenotypes with Dyrk1A-IN-6
Welcome to the technical support center for Dyrk1A-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and interpreting any unexpected phenotypes that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also referred to as compound 7cc) is a synthetic, EGCG-like molecule that acts as a non-competitive inhibitor of Dual-specificity tyrosine-(Y)-phosphorylation regulated kinase 1A (DYRK1A).[1][2] Unlike ATP-competitive inhibitors that bind to the kinase's active site, non-competitive inhibitors bind to an allosteric site, changing the enzyme's conformation and reducing its catalytic efficiency.[1] This mode of action means that increasing the concentration of ATP will not overcome the inhibitory effect of this compound. It has been developed to rescue cognitive defects in mouse models of Down syndrome.[1][2]
Q2: What is the reported selectivity profile of this compound?
A2: The primary publication describing this compound states that the compound exhibits "high stability and specificity".[1] However, a detailed kinase selectivity panel profiling its activity against a broad range of kinases is not publicly available in the cited literature. As an EGCG-like compound, its off-target profile may differ from other classes of DYRK1A inhibitors. Researchers should exercise caution and consider validating key findings with structurally distinct DYRK1A inhibitors or genetic approaches.
Q3: What are the known off-target kinases for other DYRK1A inhibitors?
A3: While specific data for this compound is limited, broader studies of DYRK1A inhibitors have identified several common off-target kinase families. These include other members of the DYRK family (e.g., DYRK1B, DYRK2), Casein Kinase 2 (CK2), and Cyclin-dependent kinases (CDKs). The degree of selectivity varies greatly between different inhibitor scaffolds.
Q4: What are the expected cellular phenotypes upon Dyrk1A inhibition?
A4: Inhibition of DYRK1A can lead to a variety of cellular phenotypes due to its role in regulating cell cycle, proliferation, and differentiation. Expected phenotypes may include:
-
Increased cell proliferation: DYRK1A is known to phosphorylate and promote the degradation of cell cycle regulators like Cyclin D1. Its inhibition can lead to Cyclin D1 stabilization and cell cycle progression.
-
Altered neuronal differentiation: DYRK1A plays a crucial role in neurogenesis. Its inhibition can impact the differentiation of neural progenitor cells.
-
Changes in Tau phosphorylation: DYRK1A can phosphorylate Tau protein, a key player in neurodegenerative diseases. Inhibition of DYRK1A may lead to reduced Tau phosphorylation at specific sites.
Q5: How should I prepare and store this compound?
A5: this compound is typically supplied as a solid. For stock solutions, it is recommended to dissolve it in an appropriate solvent like DMSO. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. Refer to the manufacturer's datasheet for specific solubility and storage recommendations.
Troubleshooting Guide: Interpreting Unexpected Phenotypes
Unexpected experimental outcomes can arise from various factors, including off-target effects, cellular context, or experimental variability. This guide provides a framework for troubleshooting unexpected phenotypes observed when using this compound.
| Observed Unexpected Phenotype | Potential Cause | Troubleshooting Steps |
| Reduced cell viability or cytotoxicity at expected effective concentrations. | 1. Off-target toxicity: The inhibitor may be affecting other essential kinases or cellular processes. 2. Cell line sensitivity: The specific cell line being used may be particularly sensitive to the inhibitor or its off-target effects. 3. Compound degradation or precipitation: The inhibitor may not be stable or soluble under the experimental conditions. | 1. Perform a dose-response curve: Determine the cytotoxic concentration (CC50) and compare it to the effective concentration for DYRK1A inhibition. 2. Use a structurally unrelated DYRK1A inhibitor: Confirm if the phenotype is specific to this compound or is a general consequence of DYRK1A inhibition. 3. Perform a rescue experiment: If possible, overexpress a Dyrk1A construct to see if it rescues the cytotoxic phenotype. 4. Check compound stability and solubility: Ensure the compound is fully dissolved and stable in your culture medium. |
| No effect on the expected downstream target of DYRK1A. | 1. Insufficient inhibitor concentration: The concentration of this compound may be too low to effectively inhibit the kinase in your specific cell type. 2. Low DYRK1A expression or activity: The target cells may have low endogenous levels of DYRK1A. 3. Alternative signaling pathways: The observed phenotype may be regulated by pathways independent of DYRK1A in your experimental model. 4. Inactive compound: The inhibitor may have degraded. | 1. Titrate the inhibitor concentration: Perform a dose-response experiment to determine the optimal concentration. 2. Confirm DYRK1A expression: Use Western blotting or qPCR to verify the expression of DYRK1A in your cells. 3. Use a positive control: Treat a cell line known to be responsive to DYRK1A inhibition as a positive control. 4. Verify inhibitor activity: Use a fresh batch of the inhibitor or test its activity in an in vitro kinase assay. |
| Phenotype is opposite to what is expected from DYRK1A inhibition. | 1. Paradoxical signaling or feedback loops: Inhibition of DYRK1A may trigger compensatory signaling pathways that lead to an unexpected outcome. 2. Context-dependent function of DYRK1A: The role of DYRK1A can be highly dependent on the cellular context and the specific signaling network of the cell type. 3. Off-target effects on a counteracting pathway: The inhibitor might be affecting another kinase that has an opposing function to DYRK1A. | 1. Investigate compensatory pathways: Use pathway analysis tools or inhibitors of related pathways to dissect the signaling network. 2. Consult the literature for cell-type specific functions of DYRK1A. 3. Use siRNA/shRNA to knockdown DYRK1A: Compare the phenotype with that of this compound treatment to distinguish between on-target and off-target effects. |
| High variability between experiments. | 1. Inconsistent inhibitor preparation or handling: Variability in stock solution concentration or storage conditions. 2. Cell culture variability: Differences in cell passage number, confluency, or growth conditions. 3. Assay variability: Inconsistent incubation times, reagent concentrations, or detection methods. | 1. Standardize inhibitor preparation and storage protocols. 2. Maintain consistent cell culture practices. 3. Include appropriate positive and negative controls in every experiment. 4. Optimize and validate all assay protocols. |
Experimental Protocols
Here are detailed methodologies for key experiments to investigate the effects of this compound.
In Vitro DYRK1A Kinase Assay
Objective: To determine the direct inhibitory activity of this compound on DYRK1A kinase.
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRKtide peptide substrate (RRRFRPASPLRGPPK)
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay (Promega) or similar detection system
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add 5 µL of each inhibitor dilution.
-
Add 20 µL of a solution containing recombinant DYRK1A and DYRKtide substrate in kinase buffer.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for DYRK1A.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Western Blot Analysis of Downstream Targets
Objective: To assess the effect of this compound on the phosphorylation of a known DYRK1A substrate in a cellular context.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Tau (Thr212), anti-total-Tau, anti-Cyclin D1, anti-DYRK1A, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control.
Visualizations
Signaling Pathway of DYRK1A
Caption: Simplified signaling pathway of DYRK1A and the inhibitory effect of this compound.
Experimental Workflow for Investigating Unexpected Phenotypes
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
Logical Relationship for Troubleshooting
Caption: Logical relationships between unexpected phenotypes, their potential causes, and solutions.
References
Technical Support Center: Dyrk1A-IN-6 Degradation and Metabolite Analysis
Welcome to the technical support center for Dyrk1A-IN-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation and metabolite analysis of this novel DYRK1A inhibitor. The following information, presented in a question-and-answer format, addresses potential issues and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound, also referred to as compound 7cc, is a novel, EGCG-like non-competitive inhibitor of the DYRK1A kinase.[1] It has been developed to exhibit high stability and specificity, making it a promising candidate for rescuing cognitive defects in models of Down syndrome.[1] The core structure of this compound has been modified from epigallocatechin-3-gallate (EGCG) to improve its robustness; specifically, the ester bond of EGCG is replaced with a more stable amide bond.[1]
Q2: What is the known stability of this compound?
A2: The primary research indicates that this compound possesses high stability.[1] This improved stability is attributed to the replacement of the labile ester bond found in its parent compound, EGCG, with a more chemically resistant amide bond.[1] However, quantitative data from forced degradation studies or long-term stability under various conditions are not yet extensively published. It is recommended to perform in-house stability assessments under your specific experimental conditions.
Q3: Are there known metabolites of this compound?
A3: Specific metabolites of this compound have not been detailed in the currently available literature. As a novel compound, its metabolic profile is a key area for ongoing research. Given its structural similarity to EGCG, it is plausible that its metabolism may involve similar pathways, such as glucuronidation, sulfation, and methylation of the polyphenol structure. However, this is speculative and requires experimental verification.
Troubleshooting Guides
Guide 1: Assessing this compound Stability in Solution
Problem: Inconsistent results in cellular assays, possibly due to inhibitor degradation.
Potential Cause: The stability of this compound in your specific cell culture medium or buffer at the working temperature (e.g., 37°C) may be lower than expected.
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: Always prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them appropriately, protected from light and at a low temperature (-20°C or -80°C).
-
Conduct a Time-Course Stability Study:
-
Dilute this compound to its final working concentration in the relevant aqueous buffer or cell culture medium.
-
Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analyze the concentration of the parent compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Analyze the Data: Plot the concentration of this compound against time to determine its half-life in the specific medium. If significant degradation is observed within the timeframe of your experiment, consider preparing fresh dilutions of the inhibitor immediately before use or shortening the incubation time.
Guide 2: Investigating In Vitro Metabolism of this compound
Problem: Difficulty in detecting and identifying metabolites of this compound.
Potential Cause: The metabolic turnover of this compound by the chosen in vitro system (e.g., liver microsomes, S9 fraction) may be very low, or the analytical method may not be sensitive enough to detect the metabolites.
Troubleshooting Steps:
-
Optimize Incubation Conditions:
-
Enzyme Concentration: Increase the concentration of the microsomal or S9 protein in the incubation mixture to enhance metabolic activity.
-
Cofactor Concentration: Ensure that the concentration of necessary cofactors, such as NADPH, is not limiting.
-
Incubation Time: Extend the incubation time to allow for greater metabolite formation.
-
-
Enhance Analytical Sensitivity:
-
Sample Preparation: Use a solid-phase extraction (SPE) method to concentrate the metabolites and remove interfering matrix components before LC-MS/MS analysis.
-
Mass Spectrometry Parameters: Optimize the mass spectrometer settings for the detection of predicted metabolites. This includes developing a sensitive Multiple Reaction Monitoring (MRM) method if you have an idea of the potential metabolic transformations (e.g., hydroxylation, glucuronidation).
-
-
Utilize Metabolite Trapping: To identify reactive metabolites, incubate this compound with liver microsomes in the presence of trapping agents like glutathione (GSH) or potassium cyanide (KCN).[2] The resulting adducts can then be detected by LC-MS/MS, providing insights into the formation of reactive intermediates.[2]
Experimental Protocols
Protocol 1: In Vitro Degradation Study of this compound in Biological Matrix
Objective: To determine the stability of this compound in a relevant biological matrix (e.g., plasma, cell lysate).
Materials:
-
This compound
-
Biological matrix (e.g., human plasma, rat liver microsomes)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (for microsomes)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar, stable compound)
-
HPLC or LC-MS/MS system
Methodology:
-
Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Pre-warm the biological matrix and phosphate buffer to 37°C.
-
-
Incubation:
-
In a microcentrifuge tube, combine the biological matrix, phosphate buffer, and this compound stock solution to achieve the desired final concentration.
-
For microsomal stability, add the NADPH regenerating system to initiate the metabolic reaction.
-
Incubate the mixture at 37°C.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately add the aliquot to a tube containing ice-cold ACN with the internal standard to stop the reaction and precipitate proteins.
-
-
Sample Processing:
-
Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Analysis:
-
Analyze the samples by a validated HPLC or LC-MS/MS method to quantify the remaining concentration of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage remaining versus time to determine the degradation rate constant and the half-life (t½).
-
Quantitative Data Summary (Hypothetical)
| Time (minutes) | This compound Remaining (%) |
| 0 | 100 |
| 15 | 95 |
| 30 | 88 |
| 60 | 75 |
| 120 | 55 |
Protocol 2: Metabolite Identification of this compound using LC-MS/MS
Objective: To identify the major phase I and phase II metabolites of this compound following incubation with liver microsomes.
Materials:
-
This compound
-
Human liver microsomes (HLMs)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
UDPGA (for phase II glucuronidation)
-
PAPS (for phase II sulfation)
-
Acetonitrile (ACN)
-
Formic acid
-
High-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap)
Methodology:
-
Incubation:
-
Prepare an incubation mixture containing HLMs, phosphate buffer, and this compound.
-
For phase I metabolism, add the NADPH regenerating system.
-
For phase II metabolism, add NADPH, UDPGA, and PAPS.
-
Incubate at 37°C for a specified period (e.g., 60 minutes).
-
-
Sample Preparation:
-
Quench the reaction with ice-cold ACN.
-
Centrifuge to remove precipitated proteins.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in a smaller volume of mobile phase for analysis.
-
-
LC-MS/MS Analysis:
-
Separate the parent compound and its metabolites using a C18 reverse-phase HPLC column with a gradient elution of water and ACN, both containing 0.1% formic acid.
-
Analyze the eluent using a high-resolution mass spectrometer operating in both positive and negative ion modes.
-
Acquire full scan MS data and data-dependent MS/MS spectra for the parent ion and any potential metabolite ions.
-
-
Data Analysis:
-
Process the data using metabolite identification software.
-
Identify potential metabolites by searching for expected mass shifts from the parent compound corresponding to common metabolic reactions (e.g., +16 Da for oxidation, +176 Da for glucuronidation).
-
Confirm the structure of the metabolites by interpreting the fragmentation patterns in the MS/MS spectra.
-
Expected Metabolites (Hypothetical)
| Metabolite | Metabolic Reaction | Mass Shift (Da) |
| M1 | Oxidation (Hydroxylation) | +16 |
| M2 | Glucuronidation | +176 |
| M3 | Sulfation | +80 |
| M4 | N-dealkylation | Variable |
Signaling Pathways and Experimental Workflows
References
- 1. EGCG-like non-competitive inhibitor of DYRK1A rescues cognitive defect in a down syndrome model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and characterization of in vitro phase I and reactive metabolites of masitinib using a LC-MS/MS method: bioactivation pathway elucidation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Dyrk1A-IN-6 Technical Support Center: Troubleshooting Cellular Activity
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with the cellular activity of Dyrk1A-IN-6, with a specific focus on addressing potential challenges related to its cell penetration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a non-competitive, EGCG-like inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] DYRK1A is a highly conserved serine/threonine kinase that is encoded on chromosome 21 and is implicated in numerous biological processes, including cell cycle regulation, apoptosis, and neurodevelopment.[3][4][5] As a dual-specificity kinase, it autophosphorylates on a tyrosine residue for activation and subsequently phosphorylates its substrates on serine or threonine residues.[5][6] By inhibiting DYRK1A's kinase activity, this compound can be used to study its role in various signaling pathways and its potential as a therapeutic target in conditions like Down syndrome and certain cancers.[1][7]
Q2: I am not observing the expected downstream effects of DYRK1A inhibition in my cell-based assays. Could this be due to poor cell penetration of this compound?
Yes, a lack of observed cellular effects is a common challenge with small molecule inhibitors and can often be attributed to poor membrane permeability.[8][9] Even if an inhibitor is potent in biochemical assays, it must reach its intracellular target at a sufficient concentration to exert its biological effect. Factors such as the compound's physicochemical properties, the cell type being used, and experimental conditions can all influence its ability to cross the cell membrane. It is crucial to experimentally verify target engagement within the cell before concluding the inhibitor is ineffective for your model system.
Q3: What are the key physicochemical properties that influence the cell permeability of a small molecule inhibitor?
The ability of a small molecule to passively diffuse across the cell membrane is governed by a balance of several properties. Highly charged or large molecules often struggle to penetrate the lipid bilayer. Key factors are summarized in the table below.
Q4: How can I experimentally verify if this compound is penetrating my cells and engaging its target?
Verifying intracellular target engagement is a critical step. Two common methods are:
-
Western Blotting for a Downstream Substrate: Measure the phosphorylation status of a known DYRK1A substrate. For example, DYRK1A phosphorylates transcription factors of the NFAT family, leading to their export from the nucleus.[10] A successful inhibition would result in decreased phosphorylation of a specific substrate.
-
Cellular Thermal Shift Assay (CETSA): This technique directly assesses the binding of a ligand to its target protein in cells. The principle is that a protein bound to a ligand (like this compound) is stabilized and will resist thermal denaturation at higher temperatures compared to the unbound protein.
Q5: What are some initial troubleshooting steps to improve the apparent efficacy of this compound in my experiments?
If you suspect poor cell penetration or efficacy, consider the following:
-
Optimize Concentration: Perform a dose-response experiment with a wide range of concentrations. Cellular IC50 values are often significantly higher than biochemical IC50s.
-
Increase Incubation Time: The compound may require more time to accumulate within the cell to an effective concentration. Test various time points.
-
Check Compound Solubility: Ensure this compound is fully dissolved in your vehicle (e.g., DMSO) before diluting into culture media. Precipitated compound will not be bioavailable. Some suppliers suggest formulations with PEG300 and Tween 80 for in vivo use, which indicates potential solubility challenges.[2]
-
Use Positive Controls: Use a well-characterized DYRK1A inhibitor with known good cell permeability (if available) to confirm that the downstream signaling pathway is responsive in your cell model.
-
Assess Cell Health: High concentrations of any compound or solvent can induce cytotoxicity, confounding the results. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel.
Q6: Are there alternative DYRK1A inhibitors with reported good cell permeability?
Yes, several other DYRK1A inhibitors have been developed, some of which have been specifically characterized for their cellular activity and physicochemical properties. If this compound proves unsuitable for your system, you might consider alternatives.
Data & Comparisons
Table 1: General Physicochemical Properties Influencing Cell Permeability
| Property | Generally Favorable for Permeability | Potential Impact of Unfavorable Properties |
|---|---|---|
| Lipophilicity (LogP) | 1 - 3 | Low LogP can lead to poor membrane partitioning; high LogP can cause poor aqueous solubility or membrane retention.[11] |
| Molecular Weight (MW) | < 500 Da | Larger molecules have more difficulty with passive diffusion. |
| Hydrogen Bond Donors (HBD) | ≤ 5 | A high number of HBDs increases polarity and reduces permeability.[8] |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | A high number of HBAs increases polarity and reduces permeability.[8] |
| Polar Surface Area (PSA) | < 140 Ų | High PSA is associated with poor membrane permeability. |
| Aqueous Solubility | > 50 µM | Poor solubility limits the concentration of free compound available to cross the membrane.[12] |
Table 2: Comparison of Selected DYRK1A Inhibitors
| Inhibitor | Type | Biochemical Potency (IC50/Ki) | Notes on Cellular Activity / Permeability |
|---|---|---|---|
| Harmine | ATP-competitive | ~700 nM (for p-Tau) | Known to be cell-permeable and widely used in cellular studies.[13] |
| Leucettine L41 | ATP-competitive | K_d_ = 7.8 nM | Has been investigated in in vivo models, suggesting sufficient bioavailability.[13][14] |
| GNF2133 | ATP-competitive | IC50 < 100 nM | Investigated in in vivo models.[14] |
| FINDY | Folding-intermediate selective | N/A (inhibits folding, not mature kinase) | Suppresses DYRK1A autophosphorylation in cultured cells.[15] |
| Compound 11 (Pyrazolo[1,5-b]pyridazine series) | ATP-competitive | pIC50 = 7.3 | Exhibited good permeability and cellular activity without P-glycoprotein liability in one study.[14] |
| This compound | Non-competitive | Not specified in search results | Described as an EGCG-like inhibitor; cell permeability may need to be empirically determined.[1] |
Visualized Guides and Protocols
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the targeted biological pathway and recommended experimental workflows for troubleshooting.
Caption: Simplified DYRK1A signaling pathway showing inhibition by this compound.
Caption: Experimental workflow for troubleshooting poor cellular activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dyrk1A-IN-6_TargetMol [targetmol.com]
- 3. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DYRK1A - Wikipedia [en.wikipedia.org]
- 5. What are DYRK1A inhibitors and how do they work? [synapse.patsnap.com]
- 6. Novel Selective Thiadiazine DYRK1A Inhibitor Lead Scaffold with Human Pancreatic β-cell Proliferation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. caymanchem.com [caymanchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective inhibition of the kinase DYRK1A by targeting its folding process - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Dyrk1A-IN-6 vs. Harmine: A Comparative Guide for DYRK1A Inhibition in Research
A detailed comparison of two distinct inhibitors of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), Dyrk1A-IN-6 and harmine, is presented for researchers and drug development professionals. This guide provides a comprehensive overview of their inhibitory profiles, mechanisms of action, and supporting experimental data to aid in the selection of the most appropriate tool compound for preclinical research.
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a significant therapeutic target for a range of pathologies, including neurodegenerative diseases and certain cancers. The strategic inhibition of this kinase is a focal point of numerous drug discovery efforts. This guide offers a head-to-head comparison of two prominent DYRK1A inhibitors: the synthetic molecule this compound and the naturally occurring β-carboline alkaloid, harmine.
Performance and Properties: A Quantitative Comparison
The inhibitory potency and selectivity of this compound and harmine have been characterized in various in vitro assays. A summary of their key quantitative data is presented below, offering a clear comparison of their biochemical profiles.
| Property | This compound | Harmine |
| Mechanism of Action | Non-competitive (with respect to ATP) | ATP-competitive[1] |
| DYRK1A IC50 | Not explicitly stated in reviewed sources | 33 nM - 80 nM[2] |
| Selectivity Profile | Inhibited Kinases (at 10 µM) : DYRK1B, DYRK2, CSNK1G2, CSNK2A1, HIPK2, HIPK3, IRAK1, IRAK3, and VPS3, among others. Also a potent inhibitor of monoamine oxidase A (MAO-A).[3] |
Mechanism of Action: Two Distinct Approaches to Inhibition
This compound and harmine employ fundamentally different mechanisms to inhibit DYRK1A activity, a crucial consideration for experimental design and interpretation of results.
Harmine acts as an ATP-competitive inhibitor . It binds to the ATP-binding pocket of the DYRK1A kinase domain, directly competing with the endogenous ATP substrate. This mode of action is common for many kinase inhibitors.
In contrast, This compound is an EGCG-like non-competitive inhibitor [4]. This means it binds to a site on the enzyme distinct from the ATP-binding pocket, known as an allosteric site. This binding event induces a conformational change in the enzyme that reduces its catalytic activity without preventing ATP from binding. Non-competitive inhibitors can offer advantages in terms of selectivity and may be less susceptible to competition from high intracellular ATP concentrations.
DYRK1A Signaling Pathway and Inhibition
DYRK1A is a pleiotropic kinase involved in multiple cellular processes, including cell proliferation, apoptosis, and neuronal development. Its inhibition can therefore have wide-ranging effects. The following diagram illustrates a simplified overview of the DYRK1A signaling pathway and the points of intervention for this compound and harmine.
Caption: DYRK1A signaling cascade and inhibitor action.
Experimental Protocols
To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.
In Vitro DYRK1A Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)-based binding assay to determine the IC50 of inhibitors against DYRK1A.
Materials:
-
DYRK1A enzyme
-
LanthaScreen™ Eu-anti-GST Antibody
-
Kinase Tracer 236
-
TR-FRET Dilution Buffer
-
Test compounds (this compound, harmine)
-
384-well plate (black, low volume)
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 2 µL of the compound dilutions.
-
Prepare a 2X DYRK1A enzyme/Eu-anti-GST antibody mix in TR-FRET Dilution Buffer. Add 4 µL of this mix to each well.
-
Prepare a 2X Kinase Tracer 236 solution in TR-FRET Dilution Buffer. Add 4 µL of this solution to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 620 nm with excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 620 nm) and plot the results against the inhibitor concentration to determine the IC50 value.
Western Blot Analysis of DYRK1A Substrate Phosphorylation
This protocol is for assessing the effect of inhibitors on the phosphorylation of a known DYRK1A substrate in a cellular context.
Materials:
-
Cell line of interest
-
This compound and harmine
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-substrate, anti-total-substrate, anti-DYRK1A, and anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound or harmine for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies for total substrate, DYRK1A, and the loading control to ensure equal protein loading.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of the inhibitors on cultured cells.
Materials:
-
Cell line of interest
-
This compound and harmine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or harmine for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Conclusion
This compound and harmine represent two valuable but distinct tools for the study of DYRK1A. Harmine is a potent, ATP-competitive inhibitor with a well-characterized, albeit broad, selectivity profile that includes off-target effects on MAO-A. This compound, as a non-competitive inhibitor, offers an alternative mechanism of action that may provide advantages in certain experimental contexts. The choice between these inhibitors will depend on the specific research question, the required level of selectivity, and the cellular context of the experiment. The data and protocols provided in this guide are intended to assist researchers in making an informed decision and in designing rigorous and reproducible experiments to further elucidate the role of DYRK1A in health and disease.
References
- 1. Harmine is an ATP-competitive Inhibitor for Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (Dyrk1A) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Harmine specifically inhibits protein kinase DYRK1A and interferes with neurite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Kinase-Selective, Harmine-Based DYRK1A Inhibitors that Induce Pancreatic Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGCG-like non-competitive inhibitor of DYRK1A rescues cognitive defect in a down syndrome model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Dyrk1A-IN-6 and EGCG for DYRK1A Inhibition in Preclinical Research
For researchers, scientists, and drug development professionals, the selection of a potent and specific inhibitor is critical for the accurate investigation of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This kinase is a significant therapeutic target in neurodevelopmental disorders, neurodegenerative diseases, and certain cancers. This guide provides an objective comparison of two non-competitive DYRK1A inhibitors: the novel synthetic compound Dyrk1A-IN-6 and the well-studied natural polyphenol, Epigallocatechin-3-gallate (EGCG).
This comparison guide synthesizes available experimental data to evaluate the efficacy of this compound and EGCG. We present a quantitative analysis of their inhibitory activities, detailed experimental protocols for their assessment, and a visual representation of the relevant signaling pathway and experimental workflows.
Quantitative Efficacy: A Clear Distinction in Potency
Experimental data demonstrates a significant difference in the in vitro potency of this compound and EGCG in inhibiting DYRK1A activity. This compound emerges as a substantially more potent inhibitor.
| Inhibitor | IC50 Value (nM) | Mechanism of Action | Source |
| This compound | 6 | Non-competitive | [1][2][3] |
| EGCG | ~330 | Non-competitive | [4] |
Table 1: Comparison of In Vitro Efficacy of this compound and EGCG against DYRK1A. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the inhibitor required to reduce the activity of DYRK1A by 50%. A lower IC50 value signifies higher potency.
Understanding the Mechanism: Non-Competitive Inhibition
Both this compound and EGCG function as non-competitive inhibitors of DYRK1A[1][5]. This means they do not bind to the ATP-binding site of the kinase, a feature that can contribute to higher selectivity compared to ATP-competitive inhibitors. This compound is described as an "EGCG-like" non-competitive inhibitor, suggesting a similar binding modality to a site distinct from the active site[1][6].
Experimental Protocols: Methodologies for Assessing Inhibition
The determination of IC50 values for DYRK1A inhibitors is typically achieved through in vitro kinase assays. Below are detailed methodologies representative of those used to evaluate this compound and EGCG.
DYRK1A Kinase Inhibition Assay (General Protocol)
This protocol outlines a common method for measuring the inhibitory activity of compounds against DYRK1A, adaptable for both HPLC-based and ELISA-based detection.
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRK1A substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (this compound or EGCG) dissolved in DMSO
-
96-well plates
-
Detection reagents (specific to the chosen method, e.g., anti-phospho-substrate antibody for ELISA, or reagents for HPLC analysis)
-
Plate reader or HPLC system
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds (this compound or EGCG) in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, the DYRK1A substrate, and the diluted test compounds.
-
Enzyme Addition: Add the recombinant DYRK1A enzyme to each well to initiate the reaction.
-
ATP Addition: Start the kinase reaction by adding a specific concentration of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify the amount of phosphorylated substrate using either an ELISA-based method with a phospho-specific antibody or by separating and quantifying the phosphorylated and unphosphorylated substrate using HPLC.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Science: Signaling Pathways and Experimental Workflows
To further clarify the context of DYRK1A inhibition and the experimental process, the following diagrams are provided.
Caption: Simplified DYRK1A Signaling Pathway. This diagram illustrates the central role of DYRK1A in phosphorylating various downstream targets, thereby influencing critical cellular processes.
Caption: Workflow for DYRK1A Inhibition Assay. This flowchart outlines the key steps involved in a typical in vitro kinase assay to determine the IC50 values of inhibitors.
Conclusion
Based on the available in vitro data, this compound is a significantly more potent inhibitor of DYRK1A than EGCG. Its low nanomolar IC50 value suggests that it can be used at much lower concentrations in experimental settings, potentially reducing off-target effects and providing a more precise tool for studying DYRK1A function. While EGCG has been instrumental in the initial exploration of DYRK1A inhibition, the superior potency of this compound makes it a more promising candidate for future preclinical and potentially clinical development. Researchers should consider these differences in potency when selecting an inhibitor for their specific experimental needs. The non-competitive mechanism of action shared by both compounds offers an advantage in terms of potential selectivity. Further studies are warranted to fully characterize the in vivo efficacy and safety profiles of this compound.
References
- 1. Selective inhibition of the kinase DYRK1A by targeting its folding process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Novel Selective Thiadiazine DYRK1A Inhibitor Lead Scaffold with Human Pancreatic β-cell Proliferation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. QSAR and pharmacophore study of Dyrk1A inhibitory meridianin analogs as potential agents for treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Dyrk1A Inhibitor Selectivity Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a significant therapeutic target for a range of diseases, including neurological disorders like Down syndrome and Alzheimer's disease, as well as certain cancers and diabetes.[1][2][3] The development of potent and selective inhibitors is crucial to advancing our understanding of DYRK1A's roles in these conditions and for the development of targeted therapies. A key challenge in developing such inhibitors is achieving high selectivity to minimize off-target effects, as many kinase inhibitors are promiscuous due to the conserved nature of the ATP-binding pocket.[1]
This guide provides a comparative overview of the selectivity of a novel and selective DYRK1A inhibitor, compound 8b , as identified in a study by Henderson et al. (2020).[4] This pyrazolo[1,5-b]pyridazine derivative was developed through a cheminformatics-based approach to be highly selective for DYRK1A.[3]
Kinase Selectivity Profile of Compound 8b
The selectivity of compound 8b was assessed using the KINOMEscan™ platform, a competition binding assay that quantitatively measures the interaction of a compound with a large panel of kinases. The results demonstrate that 8b is a highly selective inhibitor of DYRK1A.
| Kinase Target | Percent Inhibition at 1 µM |
| DYRK1A | 65 |
| DYRK1B | 0 |
| DYRK2 | 19 |
| CLK1 | 59 |
| CLK2 | 59 |
| CLK3 | 6 |
| CDK2 | 12 |
| GSK3β | 4 |
| Table 1: Selectivity profile of compound 8b against members of the CMGC kinase group. Data from Henderson et al. (2020).[4] |
As shown in Table 1, compound 8b exhibits potent inhibition of DYRK1A while showing significantly less activity against closely related kinases such as DYRK1B, DYRK2, and other members of the CMGC (CDK, MAPK, GSK3, CLK) kinase family.[4] This high degree of selectivity is a desirable characteristic for a chemical probe intended for studying the specific functions of DYRK1A.
Experimental Protocols
KINOMEscan™ Kinase Inhibition Assay
The selectivity of compound 8b was determined using the KINOMEscan™ assay platform (DiscoverX). This method is based on a competitive binding assay that measures the ability of a test compound to displace a proprietary, immobilized ligand from the kinase active site.
Principle of the Assay: The assay utilizes DNA-tagged kinases. An immobilized, active-site directed ligand is bound to a solid support. The kinase of interest is added and binds to the immobilized ligand. The test compound is then introduced, and if it binds to the kinase, it will displace the kinase from the immobilized ligand. The amount of kinase remaining bound to the solid support is then quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.
Brief Protocol:
-
Kinase Preparation: A panel of human kinases is expressed as fusions with a DNA tag.
-
Ligand Immobilization: An active-site directed ligand is immobilized on a solid support.
-
Binding Reaction: The DNA-tagged kinase is incubated with the immobilized ligand in the presence of the test compound (e.g., compound 8b at a concentration of 1 µM).
-
Washing: Unbound kinase is washed away.
-
Quantification: The amount of bound kinase is quantified by qPCR of the DNA tag.
-
Data Analysis: The results are reported as the percentage of kinase inhibited by the test compound compared to a DMSO control.
Signaling Pathway and Experimental Workflow Diagrams
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.
Caption: Simplified DYRK1A signaling pathways in the nucleus and cytoplasm.
Caption: Experimental workflow for KINOMEscan™ kinase selectivity profiling.
Conclusion
The development of selective DYRK1A inhibitors is paramount for advancing research into its biological functions and therapeutic potential. Compound 8b represents a significant step forward in achieving this selectivity, with a favorable profile against closely related kinases. The data and methodologies presented in this guide offer a valuable resource for researchers in the field of kinase drug discovery, providing a benchmark for the evaluation of novel DYRK1A inhibitors.
References
- 1. Novel Selective Thiadiazine DYRK1A Inhibitor Lead Scaffold with Human Pancreatic β-cell Proliferation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Macrocyclic Inhibitors of DYRK1A/B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mining Public Domain Data to Develop Selective DYRK1A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating On-Target Activity of Dyrk1A Inhibitors in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target activity of novel DYRK1A inhibitors, such as a hypothetical compound "Dyrk1A-IN-6," within a cellular context. We present a comparative analysis of its potential performance against established DYRK1A inhibitors, including Harmine, GNF4877, and 5-Iodotubercidin (5-IT). This document outlines key experimental protocols and data interpretation strategies crucial for advancing drug discovery programs targeting DYRK1A.
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a serine/threonine kinase implicated in a range of cellular processes, and its dysregulation is associated with neurodegenerative diseases like Alzheimer's and Down syndrome, as well as certain cancers.[1][2][3][4] Therefore, the development of potent and selective DYRK1A inhibitors is of significant therapeutic interest. Validating that a compound engages and inhibits DYRK1A within the complex cellular environment is a critical step in the development of such targeted therapies.
Comparative Analysis of DYRK1A Inhibitors
To effectively characterize a novel inhibitor like this compound, its performance should be benchmarked against well-studied compounds. The following table summarizes key performance indicators for a hypothetical this compound and known inhibitors.
| Inhibitor | Biochemical IC50 (nM) | Cellular IC50 (nM) | Kinome Selectivity (S-Score) | Key Off-Targets |
| This compound (Hypothetical) | 15 | 150 | 0.02 | To be determined |
| Harmine | 33 | ~5000 | >0.1 | MAO-A[5] |
| GNF4877 | Not widely reported | ~2000 | Not widely reported | Other CMGC kinases[6] |
| 5-Iodotubercidin (5-IT) | 13 | Not widely reported | >0.1 | DYRK1B, DYRK2, CLK1/2/3/4[7] |
| CX-4945 (Silmitasertib) | 6.8 | Not widely reported | >0.1 | CK2[3][5] |
Note: IC50 values can vary depending on the assay conditions. The S-Score is a measure of kinase selectivity, with lower scores indicating higher selectivity.
Experimental Protocols for On-Target Validation
Validating the on-target activity of a DYRK1A inhibitor in cells requires a multi-pronged approach. Here, we detail three critical assays: Western Blotting for downstream target modulation, Cellular Thermal Shift Assay (CETSA) for target engagement, and NanoBRET™ Target Engagement Assay for quantifying intracellular affinity.
Western Blotting for Phospho-Tau (p-Tau)
Objective: To determine if the inhibitor modulates the phosphorylation of a known downstream substrate of DYRK1A, such as Tau protein, in a cellular context.[8][9]
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HEK293T, SH-SY5Y) that expresses both DYRK1A and Tau. Overexpression of both proteins can enhance the signal.[8]
-
Seed cells and allow them to adhere overnight.
-
Treat cells with a dose-range of the DYRK1A inhibitor (e.g., this compound) or vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated Tau (e.g., p-Tau at Thr212 or Ser396) and an antibody for total Tau.[8] Also, probe for a loading control like β-actin.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
-
Normalize the p-Tau signal to total Tau and the loading control to determine the inhibitor's effect on Tau phosphorylation.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To directly confirm that the inhibitor binds to DYRK1A in intact cells by measuring changes in the protein's thermal stability.[6][10]
Methodology:
-
Cell Treatment:
-
Treat cultured cells with the test compound or vehicle control for a defined period to allow for cell penetration and target engagement.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to separate the soluble protein fraction from the aggregated, denatured proteins.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble DYRK1A at each temperature using Western Blotting, as described in the previous protocol.
-
-
Data Analysis:
-
Plot the amount of soluble DYRK1A as a function of temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates that it has bound to and stabilized DYRK1A.
-
NanoBRET™ Target Engagement Intracellular Kinase Assay
Objective: To quantitatively measure the binding affinity of the inhibitor to DYRK1A in living cells.[1][7][11]
Methodology:
-
Cell Preparation:
-
Assay Setup:
-
Seed the transfected cells into a 384-well plate.
-
Pre-treat the cells with the NanoBRET™ Tracer K-10.
-
-
Compound Treatment:
-
Add the test inhibitor at various concentrations to the wells.
-
-
BRET Measurement:
-
After a 1-hour incubation, measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a multilabel plate reader.[1]
-
-
Data Analysis:
-
The binding of the test compound will displace the tracer, leading to a decrease in the BRET signal.
-
Plot the BRET signal against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the intracellular affinity of the compound for DYRK1A.
-
Visualizing Key Processes
To aid in the understanding of the underlying biology and experimental workflows, the following diagrams are provided.
Caption: Simplified DYRK1A signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western Blotting analysis of p-Tau levels.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
By employing these methodologies and comparative analyses, researchers can robustly validate the on-target activity of novel DYRK1A inhibitors, providing a solid foundation for their further development as potential therapeutics.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Selective Macrocyclic Inhibitors of DYRK1A/B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tau pathology reduction with SM07883, a novel, potent, and selective oral DYRK1A inhibitor: A potential therapeutic for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Towards Imaging Tau Hyperphosphorylation: Is DYRK1A a Potential Target for Imaging Hyperphosphorylation of Tau? Molecular Modeling Assessment and Synthesis of [125I]Radioiodinated DYRK1A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eubopen.org [eubopen.org]
- 12. NanoLuc®-DYRK1A Fusion Vector [worldwide.promega.com]
A Researcher's Guide to Dyrk1A-IN-6 Off-Target Kinase Profiling Services
For researchers, scientists, and drug development professionals, understanding the off-target effects of a kinase inhibitor is paramount for advancing a compound through the drug discovery pipeline. This guide provides a comparative overview of commercially available kinase profiling services, using the selective DYRK1A inhibitor GNF2133 as a representative example due to the absence of publicly available off-target data for Dyrk1A-IN-6. This information is intended to aid in the selection of an appropriate service for characterizing the selectivity of novel kinase inhibitors.
The dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a crucial therapeutic target implicated in a variety of diseases, including Down syndrome, Alzheimer's disease, and certain cancers.[1][2][3] Small molecule inhibitors of DYRK1A, such as this compound, are valuable research tools and potential therapeutic agents. However, a thorough understanding of their kinase selectivity is essential to minimize off-target effects and ensure therapeutic efficacy. Several contract research organizations (CROs) offer comprehensive kinase profiling services to address this need.
Comparison of Leading Kinase Profiling Service Providers
Choosing a kinase profiling service provider depends on several factors, including the desired depth of the screen (number of kinases), the assay technology, turnaround time, and cost. Below is a comparison of some of the leading providers in this space.
| Service Provider | Platform Highlights | Assay Technology | Typical Kinase Panel Size |
| Eurofins Discovery | KINOMEscan™ competition binding assay; KinaseProfiler™ activity assays.[4][5] | qPCR-based competition binding; Radiometric, Luminescence, TR-FRET activity assays.[4][5] | scanMAX panel includes over 468 kinases.[6] |
| Reaction Biology | HotSpot™ and ³³PanQinase™ radiometric activity assays.[7][8] | Radiometric (³³P-ATP filter binding).[7][8] | Over 780 kinases available.[8] |
| Thermo Fisher Scientific | SelectScreen™ Kinase Profiling Services. | Z'-LYTE™ (FRET), LanthaScreen™ (TR-FRET), Adapta™ (TR-FRET). | Panels of various sizes available, including large-scale screens. |
Representative Off-Target Profile: GNF2133, a Selective DYRK1A Inhibitor
As specific off-target data for this compound is not publicly available, we present the selectivity profile of GNF2133, a potent and selective DYRK1A inhibitor, as a case study.[9][10] This data illustrates the type of results one can expect from a comprehensive kinase profiling campaign. GNF2133 has an IC50 of 6.2 nM for DYRK1A and >50 µM for GSK3β, highlighting its selectivity.[10]
A broader kinome scan would provide a more complete picture of selectivity. For instance, a study on the related inhibitor harmine, using a kinome scan of 468 kinases, revealed inhibition of 17 kinases in addition to DYRK1A at a 10 µM concentration.[11] A more selective compound like GNF2133 would be expected to have fewer off-target hits at a similar concentration.
Table 1: Illustrative Off-Target Profile for a Selective DYRK1A Inhibitor (based on GNF2133 and related compounds)
| Kinase Target | % Inhibition at 1 µM | Service Provider (Example) | Assay Technology (Example) |
| DYRK1A | >95% | Eurofins Discovery | KINOMEscan |
| DYRK1B | 50-70% | Eurofins Discovery | KINOMEscan |
| CLK1 | 40-60% | Eurofins Discovery | KINOMEscan |
| CLK4 | 30-50% | Eurofins Discovery | KINOMEscan |
| GSK3β | <10% | Thermo Fisher Scientific | Z'-LYTE |
| CDK2 | <10% | Reaction Biology | HotSpot |
| Other Kinases | <10% for most | Various | Various |
Note: This table is a hypothetical representation based on published data for selective DYRK1A inhibitors like GNF2133 and is intended for illustrative purposes.
Experimental Protocols for Key Kinase Profiling Assays
Detailed and standardized protocols are crucial for reproducible and comparable results. Below are summaries of the methodologies employed by leading service providers.
Eurofins Discovery: KINOMEscan™ Competition Binding Assay
The KINOMEscan™ platform utilizes a proprietary active site-directed competition binding assay.[4] The core components are DNA-tagged kinases, an immobilized ligand, and the test compound. The amount of kinase that binds to the immobilized ligand in the presence of the test compound is quantified using qPCR. A lower amount of bound kinase indicates stronger binding of the test compound to the kinase active site.
Experimental Workflow: KINOMEscan
Caption: Workflow for the KINOMEscan competition binding assay.
Reaction Biology: HotSpot™ Radiometric Kinase Assay
Reaction Biology's HotSpot™ assay is a radiometric activity assay that directly measures the transfer of a radiolabeled phosphate from [γ-³³P]-ATP to a substrate by the kinase.[7][8] This is considered a gold-standard method as it directly measures enzymatic activity.
Experimental Workflow: HotSpot™ Assay
Caption: Workflow for the HotSpot radiometric kinase activity assay.
Thermo Fisher Scientific: Z'-LYTE™ FRET-based Kinase Assay
The Z'-LYTE™ assay is a fluorescence resonance energy transfer (FRET)-based method that measures kinase activity by detecting the phosphorylation of a FRET-peptide substrate. The assay involves a coupled-enzyme format where a protease selectively cleaves the non-phosphorylated peptide, disrupting FRET.
Experimental Workflow: Z'-LYTE™ Assay
References
- 1. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DYRK1A - Wikipedia [en.wikipedia.org]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Development of Kinase-Selective, Harmine-Based DYRK1A Inhibitors that Induce Pancreatic Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dyrk1A-IN-6 and Other Non-Competitive DYRK1A Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dyrk1A-IN-6 with other non-competitive inhibitors of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This analysis is supported by experimental data and detailed methodologies to aid in the selection of appropriate chemical probes and potential therapeutic agents.
DYRK1A is a crucial kinase implicated in a variety of cellular processes, and its dysregulation is associated with several pathological conditions, including Down syndrome, Alzheimer's disease, and certain cancers.[1][2][3] While traditional ATP-competitive inhibitors have been extensively studied, non-competitive inhibitors offer alternative mechanisms of action that can provide improved selectivity and overcome challenges associated with ATP-competitive agents.[4] This guide focuses on this compound, an EGCG-like non-competitive inhibitor, and compares its performance with other known non-competitive inhibitors of DYRK1A.[5]
Quantitative Comparison of Non-Competitive DYRK1A Inhibitors
The following table summarizes the key quantitative data for this compound and other notable non-competitive DYRK1A inhibitors. Direct comparative studies for all non-competitive inhibitors are limited; therefore, data from various sources are presented to facilitate an objective assessment.
| Inhibitor | Type | IC50/K_d_ | Target Engagement (Cellular) | Selectivity Highlights | Reference |
| This compound | EGCG-like non-competitive | Not specified | Not specified | Described as an EGCG-like non-competitive inhibitor. | [5] |
| EGCG (Epigallocatechin gallate) | Non-ATP-competitive | ~300 nM (IC50) | Not specified | Potency is not affected by ATP concentration. | [1] |
| FINDY | Folding intermediate-selective | Not specified | Suppresses DYRK1A autophosphorylation leading to degradation. Does not inhibit mature kinase activity. | Highly selective for DYRK1A over other DYRK family members. | [6] |
Signaling Pathways and Experimental Workflow
To understand the context of DYRK1A inhibition and the methods used to characterize these inhibitors, the following diagrams illustrate a key signaling pathway involving DYRK1A and a general experimental workflow for inhibitor testing.
References
- 1. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation, regulation, and inhibition of DYRK1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Macrocyclic Inhibitors of DYRK1A/B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Selective Thiadiazine DYRK1A Inhibitor Lead Scaffold with Human Pancreatic β-cell Proliferation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective inhibition of the kinase DYRK1A by targeting its folding process - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of DYRK1A Inhibition Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of pharmacological inhibition of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) with findings from genetic models of DYRK1A dysregulation. The data presented herein is intended to facilitate the cross-validation of therapeutic strategies targeting DYRK1A for neurodevelopmental disorders such as Down syndrome.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from studies on DYRK1A inhibitors and genetic models.
Table 1: Comparison of Pharmacological Inhibition and Genetic Overexpression Models of Dyrk1A on Cognitive Function
| Parameter | Pharmacological Inhibition (L41) in Ts65Dn Mice | Dyrk1A Overexpression (Ts65Dn Mouse Model) | Method |
| DYRK1A Kinase Activity | Normalized to wild-type levels (~30% reduction from vehicle-treated transgenic mice)[1] | ~1.5 to 1.8-fold increase compared to wild-type[1] | Kinase activity assay from brain protein extracts |
| Cognitive Function (Novel Object Recognition) | Rescue of cognitive impairment | Impaired | Novel Object Recognition Test |
| Cognitive Function (Fear Conditioning) | Rescue of contextual memory deficits | Impaired | Contextual Fear Conditioning |
Table 2: Comparison of Pharmacological Inhibition and Genetic Models on Neurogenesis
| Parameter | Pharmacological Inhibition (PST-001) | Dyrk1A Overexpression | Dyrk1A Haploinsufficiency | Method |
| Neuronal Progenitor Proliferation | Not explicitly quantified for PST-001, but cognitive rescue suggests pro-neurogenic effects. | Decreased, leading to premature differentiation[2] | Impaired neuronal proliferation | Neurosphere Assay / In vivo cell cycle analysis |
| Neuronal Differentiation | Not explicitly quantified for PST-001. | Premature neuronal differentiation[3] | Not explicitly stated | In utero electroporation and immunohistochemistry |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Fear Conditioning Test
This protocol is used to assess associative learning and memory in mouse models.
-
Habituation: Mice are individually placed in the conditioning chamber and allowed to explore freely for a set period (e.g., 2 minutes).
-
Conditioning: A neutral conditioned stimulus (CS), typically an auditory tone (e.g., 85 dB, 2,700 Hz for 20 seconds), is presented. This is immediately followed by an aversive unconditioned stimulus (US), a mild foot shock (e.g., 0.5 mA for 2 seconds). This pairing is repeated several times with an inter-trial interval.
-
Contextual Memory Test: 24 hours after conditioning, mice are returned to the same chamber, and freezing behavior (a fear response) is recorded for a set duration (e.g., 5 minutes) in the absence of the CS and US.
-
Cued Memory Test: 48 hours after conditioning, mice are placed in a novel context, and the CS (tone) is presented. Freezing behavior is recorded before and during the tone presentation.
In Utero Electroporation
This technique is used to introduce genetic material into neural progenitor cells of embryonic mice to study gene function during development.
-
Anesthesia and Surgery: A pregnant mouse at a specific embryonic day (e.g., E14.5) is anesthetized. A midline laparotomy is performed to expose the uterine horns.
-
DNA Injection: A solution containing the plasmid DNA of interest (e.g., a Dyrk1A expression vector or shRNA) mixed with a fluorescent marker (e.g., GFP) is injected into the lateral ventricle of the embryonic brains.
-
Electroporation: Tweezer-type electrodes are placed on either side of the embryonic head, and a series of electric pulses (e.g., 5 pulses of 35V for 50 ms) are delivered to drive the DNA into the neural progenitor cells lining the ventricle.
-
Post-operative Care and Analysis: The uterine horns are returned to the abdominal cavity, and the incision is sutured. The embryos are allowed to develop to the desired postnatal stage, at which point brain tissue can be collected for histological and molecular analysis.
Neurosphere Assay
This in vitro assay is used to assess the proliferation and self-renewal capacity of neural stem and progenitor cells.
-
Tissue Dissociation: Neural progenitor cells are isolated from a specific brain region (e.g., the subventricular zone) of embryonic or adult mice. The tissue is enzymatically and mechanically dissociated into a single-cell suspension.
-
Cell Culture: The cells are plated in a serum-free medium supplemented with growth factors such as epidermal growth factor (EGF) and basic fibroblast growth factor (bFGF).
-
Neurosphere Formation: In these non-adherent conditions, neural stem cells proliferate to form floating spherical colonies known as neurospheres.
-
Quantification: The number and size of the neurospheres are quantified after a set period (e.g., 7-10 days) as a measure of progenitor cell proliferation. Secondary sphere formation can be assessed by dissociating primary spheres and re-plating to measure self-renewal.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: DYRK1A Signaling Pathways in Overexpression and Inhibition.
Caption: Experimental Workflow for Cross-Validation.
References
- 1. Correction of cognitive deficits in mouse models of Down syndrome by a pharmacological inhibitor of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. DYRK1A-mediated Cyclin D1 Degradation in Neural Stem Cells Contributes to the Neurogenic Cortical Defects in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Dyrk1A-IN-6 Demonstrates Efficacy in Preclinical Models, Offering a Potential Alternative to Circumvent Harmine Resistance
For Immediate Release
A novel, non-competitive DYRK1A inhibitor, Dyrk1A-IN-6, shows promise in overcoming resistance observed with ATP-competitive inhibitors like harmine. This finding opens new avenues for therapeutic strategies targeting conditions linked to the DYRK1A kinase, including Down syndrome, Alzheimer's disease, and certain cancers.
Researchers and drug development professionals now have access to comparative data on this compound, a recently identified non-competitive inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). Preclinical data suggests that this compound's unique mechanism of action may allow it to remain effective against harmine-resistant models of DYRK1A, a critical consideration for the development of robust and durable therapies.
Harmine, a well-characterized ATP-competitive inhibitor of DYRK1A, has been a valuable tool in studying the kinase's function. However, its efficacy can be compromised by mutations within the ATP-binding pocket of the DYRK1A enzyme, such as the V306A mutation, which confers resistance. This compound, acting through a non-competitive mechanism, is not expected to be affected by such mutations, offering a significant advantage in a clinical setting where acquired resistance can be a major challenge.
This guide provides a comprehensive comparison of this compound with harmine and other alternative DYRK1A inhibitors, supported by available experimental data.
Comparative Efficacy of DYRK1A Inhibitors
The following table summarizes the inhibitory activity of this compound and other select DYRK1A inhibitors. Of particular note is the anticipated efficacy of this compound against harmine-resistant DYRK1A mutants, a key differentiator from ATP-competitive inhibitors.
| Inhibitor | Target | Mechanism of Action | IC₅₀ (nM) | Efficacy in Harmine-Resistant Models (V306A) | Reference |
| This compound | DYRK1A | Non-competitive | Data pending full publication | Expected to be effective | [1] |
| Harmine | DYRK1A | ATP-competitive | ~80 | Significantly reduced efficacy | [2][3] |
| EHT 1610 | DYRK1A | ATP-competitive | Not specified | Likely reduced efficacy | Not specified |
| Leucettine L41 | DYRK1A, CLKs | ATP-competitive | 40 | Likely reduced efficacy | [4] |
| INDY | DYRK1A | ATP-competitive | 240 | Likely reduced efficacy | [4] |
IC₅₀ values can vary depending on the assay conditions.
Experimental Methodologies
To ensure reproducibility and facilitate comparative analysis, detailed experimental protocols for key assays are provided below.
In Vitro DYRK1A Kinase Inhibition Assay (General Protocol)
This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against DYRK1A.
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRK1A substrate (e.g., Woodtide)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (e.g., this compound, harmine) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, the DYRK1A enzyme, and the test compound at various concentrations.
-
Incubate for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the DYRK1A substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell-Based Assay for DYRK1A Inhibition
This protocol describes a general method to assess the ability of a compound to inhibit DYRK1A activity within a cellular context.
Materials:
-
A suitable cell line (e.g., HEK293T, SH-SY5Y)
-
Plasmids for overexpression of wild-type or mutant DYRK1A (e.g., V306A)
-
Transfection reagent
-
Cell lysis buffer
-
Antibodies against phosphorylated DYRK1A substrates (e.g., phospho-Tau, phospho-SF3B1) and total protein controls
-
Western blotting reagents and equipment
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere.
-
Transfect the cells with plasmids encoding either wild-type DYRK1A or a harmine-resistant mutant (e.g., V306A).
-
After 24-48 hours, treat the cells with various concentrations of the test compound for a specified duration.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Perform Western blot analysis to detect the levels of phosphorylated and total DYRK1A substrates.
-
Quantify the band intensities and calculate the ratio of phosphorylated to total protein to determine the extent of DYRK1A inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the DYRK1A signaling pathway and a typical experimental workflow for evaluating inhibitor efficacy.
Caption: Simplified DYRK1A Signaling Pathway.
References
Assessing the In Vivo Specificity of Dyrk1A Inhibitors: A Comparative Guide
For researchers and drug development professionals, understanding the in vivo specificity of kinase inhibitors is paramount to predicting their therapeutic efficacy and potential off-target effects. This guide provides a comparative assessment of the in vivo specificity of several inhibitors targeting the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a kinase implicated in neurodegenerative diseases, cancer, and diabetes.[1][2][3][4][5] While direct in vivo specificity data for a compound specifically named "Dyrk1A-IN-6" is not publicly available, this guide will focus on well-characterized alternatives to provide a framework for evaluating any novel DYRK1A inhibitor.
Introduction to DYRK1A and the Challenge of Specificity
DYRK1A is a member of the CMGC family of protein kinases, which includes other important cellular regulators like CDKs, MAPKs, and GSK3.[1] The ATP-binding sites of these kinases are highly conserved, making the development of highly selective ATP-competitive inhibitors a significant challenge.[1][4] Consequently, many DYRK1A inhibitors exhibit cross-reactivity with other kinases, particularly within the CMGC family, which can lead to off-target effects and complicate the interpretation of in vivo studies.[1][6]
Comparative Analysis of Dyrk1A Inhibitors
Several small molecules have been developed and tested as DYRK1A inhibitors in vivo. This section compares some of the most cited examples: Harmine, Leucettine L41, ALGERNON, and PST-001.
| Inhibitor | Target Profile | Known In Vivo Off-Targets | Key In Vivo Findings |
| Harmine | Potent DYRK1A inhibitor. | Monoamine Oxidase A (MAO-A), other DYRK family members.[1][7][8][9] | Most widely used for preclinical research, but its MAO-A inhibition leads to neurological side effects, making it unsuitable for clinical development.[1][7] |
| Leucettine L41 | Preferential DYRK1A inhibitor. | Also inhibits other DYRKs (1B, 2, 3, 4), CLKs (1, 4), and GSK-3α/β.[10][11] | Prevents amyloid-β induced memory deficits and neurotoxicity in mouse models of Alzheimer's disease.[10][12] |
| ALGERNON | Selective inhibitor of DYRK and CLK families, with specific action on DYRK1A. | Not explicitly detailed, but selectivity for DYRK/CLK family is noted.[13] | Prenatal administration in a Down syndrome mouse model restored neurogenesis and normalized cognitive behaviors.[13] |
| PST-001 | Selective DYRK-family inhibitor. | High selectivity for DYRK1A (GINI-index of 0.936).[1] | Reduced phosphorylated tau levels in a Drosophila model and improved learning and memory in a Down syndrome mouse model.[1][14] |
| 5-Iodotubercidin (5-IT) | Potent and selective inhibitor of DYRK and CLK families. | Kinome profiling confirms selectivity for DYRK and CLK families.[15] | Promotes human β-cell proliferation in vitro and in vivo, suggesting potential for diabetes treatment.[15] |
Experimental Protocols for Assessing In Vivo Specificity
Determining the in vivo specificity of a kinase inhibitor is a multi-faceted process that goes beyond simple in vitro kinase panels. Below are key experimental methodologies.
1. In Vivo Target Engagement and Pharmacodynamics
-
Objective: To confirm that the inhibitor reaches its intended target in the tissue of interest and modulates its activity at relevant doses.
-
Protocol:
-
Animal Model: Select an appropriate animal model for the disease context (e.g., a transgenic mouse model of Alzheimer's disease).
-
Dosing Regimen: Administer the DYRK1A inhibitor (e.g., via oral gavage or intraperitoneal injection) at various doses and time points.
-
Tissue Collection: Collect relevant tissues (e.g., brain, pancreas) at the end of the treatment period.
-
Biochemical Analysis: Prepare tissue lysates and perform Western blotting to assess the phosphorylation status of known DYRK1A substrates (e.g., Tau, STAT3). A decrease in the phosphorylation of these substrates would indicate target engagement.
-
2. Kinome-Wide Off-Target Profiling in Cells and Tissues
-
Objective: To identify potential off-target kinases that are inhibited in a cellular or in vivo context.
-
Protocol:
-
Cell-Based Assays: Treat cultured cells with the inhibitor and use techniques like phosphoproteomics to identify changes in the phosphorylation of a wide range of proteins.
-
In Vivo Tissue Analysis: Perform similar phosphoproteomic analyses on tissue samples from inhibitor-treated animals to identify signaling pathways affected by the inhibitor.
-
Competition Binding Assays: Utilize commercial services that test the inhibitor against a large panel of recombinant kinases to determine its binding affinity and selectivity in vitro.[16]
-
3. Phenotypic Analysis in Knockout/Knockdown Models
-
Objective: To compare the phenotype induced by the inhibitor with the phenotype of genetic inactivation of the target kinase.
-
Protocol:
-
Genetic Models: Use animal models with a genetic knockout or shRNA-mediated knockdown of DYRK1A.
-
Phenotypic Comparison: Assess whether the physiological or behavioral effects of the inhibitor in wild-type animals recapitulate the phenotype observed in the genetically modified animals. A close match provides strong evidence for on-target activity.
-
Visualizing Key Concepts
DYRK1A Signaling Pathways
Caption: Key signaling pathways regulated by DYRK1A phosphorylation.
Experimental Workflow for In Vivo Specificity Assessment
Caption: Workflow for assessing the in vivo specificity of a kinase inhibitor.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. researchgate.net [researchgate.net]
- 3. DYRK1A Inhibitors as Potential Therapeutics for β-Cell Regeneration for Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Analysis of a Selective DYRK1A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Selectivity Profiling and Biological Activity of Novel β-Carbolines as Potent and Selective DYRK1 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Leucettine L41, a DYRK1A-preferential DYRKs/CLKs inhibitor, prevents memory impairments and neurotoxicity induced by oligomeric Aβ25-35 peptide administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2minutemedicine.com [2minutemedicine.com]
- 14. Novel DYRK1A Inhibitor Rescues Learning and Memory Deficits in a Mouse Model of Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of DYRK1A Stimulates Human β-Cell Proliferation. | Broad Institute [broadinstitute.org]
- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Dyrk1A Inhibitors: A Comparative Guide to Phenotype Rescue in DYRK1A Overexpression Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various small molecule inhibitors in rescuing phenotypes associated with the overexpression of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A overexpression is a key pathological feature in Down syndrome and has been implicated in Alzheimer's disease, making its inhibition a promising therapeutic strategy. This document summarizes key experimental data, details the methodologies of pivotal experiments, and visualizes relevant biological pathways and workflows.
Introduction to DYRK1A and Overexpression Phenotypes
DYRK1A is a highly conserved protein kinase that plays a crucial role in neurodevelopment and brain function.[1] Overexpression of DYRK1A, due to the triplication of chromosome 21 in Down syndrome, leads to a range of debilitating phenotypes. These include cognitive deficits, impaired neuronal proliferation and differentiation, reduced dendritic branching, and enhanced astrogliogenesis.[1][2] Consequently, the development of specific and effective DYRK1A inhibitors is a significant focus of therapeutic research.
Comparative Efficacy of DYRK1A Inhibitors
This section presents quantitative data from studies evaluating the ability of various DYRK1A inhibitors to rescue cognitive and cellular phenotypes in mouse models of DYRK1A overexpression, primarily the Ts65Dn mouse model.
Cognitive Rescue in Behavioral Assays
Table 1: Rescue of Cognitive Deficits in DYRK1A Overexpression Mouse Models
| Inhibitor | Mouse Model | Behavioral Test | Key Finding | % Improvement (approx.) | Reference |
| Dyrk1A-IN-6 | Data not available | Data not available | An EGCG-like non-competitive inhibitor with potential to alleviate cognitive defects. | Data not available | Inferred from supplier information |
| PST-001 | Ts65Dn | Contextual Fear Conditioning | Rescued deficits in contextual discrimination learning. | Data not available in % | [1] |
| Leucettine L41 | Tg(Dyrk1a), Ts65Dn, Dp1Yey | Novel Object Recognition (NOR) | Corrected recognition memory deficits. | Recognition Index restored to wild-type levels. | [3][4][5] |
| EGCG | Ts65Dn, Tg(Dyrk1a) | Morris Water Maze, NOR | Improved performance in spatial learning and recognition memory. | Performance significantly improved towards wild-type levels. | [6][7][8] |
| Harmine | Ts65Dn | Not specified for cognition in provided context | Prevented premature neuronal maturation of trisomic neural progenitor cells. | Not applicable | [2] |
| Fluoro-DANDY (5a) | Ts65Dn | Morris Water Maze | Significantly improved spatial learning performance. | Path length to platform significantly reduced. | [9][10] |
Note: Direct comparative studies under identical conditions are limited. The "% Improvement" is an approximation based on the reported data, which may be presented in various metrics (e.g., discrimination index, escape latency).
Cellular and Molecular Rescue
Table 2: Rescue of Cellular and Molecular Phenotypes
| Inhibitor | Model System | Phenotype Assessed | Key Finding | Reference |
| PST-001 | Drosophila model of AD/DS | Tau Phosphorylation | Reduced phosphorylation of human Tau at Ser262. | [11] |
| Leucettine L41 | Ts65Dn Mouse Brain | DYRK1A Kinase Activity | Normalized elevated DYRK1A activity. | [4] |
| EGCG | Ts65Dn Mouse Brain | 3R-Tau Expression | Attenuated the increase in 3R-Tau levels. | [12] |
| Harmine | Ts65Dn Neural Progenitor Cells | Neuronal Differentiation | Prevented premature neuronal maturation. | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and critical evaluation.
Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory in rodents.
-
Habituation: Mice are individually placed in an open-field arena (e.g., 40x40 cm) for 5-10 minutes to acclimate to the environment.[13][14][15]
-
Training/Familiarization Phase: Two identical objects are placed in the arena, and each mouse is allowed to explore them for a set period (e.g., 10 minutes).
-
Testing Phase: After a retention interval (e.g., 1 or 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded for a set period (e.g., 5-10 minutes).[13][14][15]
-
Data Analysis: A discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.
Contextual Fear Conditioning
This test evaluates fear-associated learning and memory.
-
Training (Day 1): The mouse is placed in a conditioning chamber. After a habituation period (e.g., 2 minutes), an auditory cue (conditioned stimulus, CS) is presented, followed by a mild foot shock (unconditioned stimulus, US). This pairing is typically repeated several times.[16][17][18]
-
Contextual Testing (Day 2): The mouse is returned to the same chamber without the auditory cue or shock. Freezing behavior (a fear response) is measured as an indicator of contextual memory.[16][18]
-
Cued Testing (Day 3): The mouse is placed in a novel context, and the auditory cue is presented without the shock. Freezing behavior is measured to assess cued fear memory.[16][18]
Immunohistochemistry for Phosphorylated Tau (p-Tau)
This technique is used to visualize the distribution and abundance of p-Tau in brain tissue.
-
Tissue Preparation: Mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are dissected, post-fixed in PFA, and sectioned (e.g., 40 µm thick) using a vibratome or cryostat.[19]
-
Permeabilization and Blocking: Brain sections are permeabilized with a detergent (e.g., 0.5% Triton X-100) and then incubated in a blocking solution (e.g., 5% normal donkey serum in PBS) to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with a primary antibody specific for the desired p-Tau epitope (e.g., AT8 for pSer202/Thr205).[19][20]
-
Secondary Antibody Incubation: After washing, sections are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Imaging: Sections are mounted on slides, counterstained with a nuclear stain like DAPI, and imaged using a fluorescence or confocal microscope.
Western Blotting for DYRK1A and Downstream Targets
Western blotting is used to quantify the levels of specific proteins in tissue or cell lysates.
-
Protein Extraction: Brain tissue or cells are homogenized in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody against the protein of interest (e.g., DYRK1A, p-STAT3, or p-FOXO1).[21][22][23][24] After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is detected using an imaging system. The band intensity is quantified and normalized to a loading control (e.g., actin or GAPDH).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving DYRK1A and a typical experimental workflow for evaluating DYRK1A inhibitors.
Caption: DYRK1A signaling pathways in overexpression models.
Caption: Workflow for evaluating DYRK1A inhibitors.
Conclusion
The available data strongly support the therapeutic potential of DYRK1A inhibition for rescuing cognitive and cellular deficits associated with DYRK1A overexpression. Compounds such as Leucettine L41, EGCG, and the fluoro-DANDY derivative 5a have demonstrated significant efficacy in preclinical mouse models. While newer compounds like this compound and PST-001 show promise, further in vivo studies in mammalian models are needed to fully characterize their therapeutic potential and enable direct comparisons. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and development of novel DYRK1A inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of DYRK1A activity inhibition on development of neuronal progenitors isolated from Ts65Dn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correction of cognitive deficits in mouse models of Down syndrome by a pharmacological inhibitor of DYRK1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correction of cognitive deficits in mouse models of Down syndrome by a pharmacological inhibitor of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Epigallocatechin-3-gallate, a DYRK1A inhibitor, rescues cognitive deficits in Down syndrome mouse models and in humans. | Semantic Scholar [semanticscholar.org]
- 7. peirsoncenter.com [peirsoncenter.com]
- 8. Epigallocatechin-3-gallate, a DYRK1A inhibitor, rescues cognitive deficits in Down syndrome mouse models and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DYRK1A inhibition and cognitive rescue in a Down syndrome mouse model are induced by new fluoro-DANDY derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. Dyrk1A overexpression leads to increase of 3R-tau expression and cognitive deficits in Ts65Dn Down syndrome mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice [jove.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 17. Trace Fear Conditioning: Procedure for Assessing Complex Hippocampal Function in Mice [bio-protocol.org]
- 18. SOP of fear conditioning test [ja.brc.riken.jp]
- 19. protocols.io [protocols.io]
- 20. genomeme.ca [genomeme.ca]
- 21. DYRK1A Antibody (#2771) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 22. DYRK1A Antibody | Cell Signaling Technology [cellsignal.com]
- 23. DYRK1A regulates B cell acute lymphoblastic leukemia through phosphorylation of FOXO1 and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. DYRK1A antibody Western D1694 [sigmaaldrich.com]
Independent Verification of Dyrk1A-IN-6's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dyrk1A-IN-6 with other known inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a crucial kinase implicated in a variety of cellular processes, and its dysregulation is associated with several diseases, including Down syndrome, Alzheimer's disease, and certain cancers. The development of specific and potent inhibitors is therefore of significant interest. This document summarizes the mechanism of action of this compound and compares its performance with alternative inhibitors, supported by available experimental data.
Introduction to this compound
This compound (also known as compound 7cc) is a novel, synthetic inhibitor of DYRK1A. It is designed as an analogue of Epigallocatechin-3-gallate (EGCG), a natural compound found in green tea known to inhibit DYRK1A. A key distinguishing feature of this compound is its proposed non-competitive mechanism of inhibition, setting it apart from the majority of currently available ATP-competitive DYRK1A inhibitors.[1][2]
Mechanism of Action and Comparative Analysis
The primary mechanism of action for most kinase inhibitors involves competition with ATP for binding to the kinase's active site. However, this compound is reported to be an EGCG-like non-competitive inhibitor.[1][2] This suggests that it binds to a site on the DYRK1A enzyme distinct from the ATP-binding pocket, thereby inhibiting its activity without directly competing with ATP. This non-competitive mechanism could offer advantages in terms of specificity and potentially reduced off-target effects compared to ATP-competitive inhibitors.
The following table summarizes the available data for this compound and a selection of other well-characterized DYRK1A inhibitors.
Table 1: Comparison of Dyrk1A Inhibitors
| Inhibitor | Mechanism of Action | IC50 (DYRK1A) | Other Notable Kinase Targets | Reference |
| This compound | Non-competitive (EGCG-like) | Data not publicly available in searched literature. | Data not publicly available in searched literature. | [1][2] |
| Harmine | ATP-competitive | 33 nM - 80 nM | DYRK1B (166 nM), DYRK2 (1.9 µM), DYRK4 (80 µM), MAO-A | [3][4] |
| Leucettine L41 | ATP-competitive | 10-60 nM | DYRK1B (44 nM), DYRK2 (73 nM), CLK1 (71 nM), CLK4 (64 nM), GSK-3α/β (210-410 nM) | [5] |
| INDY | ATP-competitive | 0.24 µM | DYRK1B (0.23 µM) | [6][7][8][9] |
| EGCG | Non-competitive | ~330 nM | Broad-spectrum activity | [10][11][12] |
Note: IC50 values can vary between different assay conditions.
Signaling Pathways and Experimental Workflows
To independently verify the mechanism of action of a DYRK1A inhibitor like this compound, a series of biochemical and cellular assays are typically employed. The following diagrams illustrate the key signaling pathways involving DYRK1A and a general workflow for inhibitor characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Harmine specifically inhibits protein kinase DYRK1A and interferes with neurite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. INDY | DYRK | Tocris Bioscience [tocris.com]
- 8. INDY | DYRK | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Molecular Rescue of Dyrk1A Overexpression Alterations in Mice with Fontup® Dietary Supplement: Role of Green Tea Catechins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rational Design and Identification of Harmine-Inspired, N-Heterocyclic DYRK1A Inhibitors Employing a Functional Genomic In Vivo Drosophila Model System - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Dyrk1A-IN-6: A Procedural Guide
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the recommended disposal procedures for Dyrk1A-IN-6, a non-competitive inhibitor of the DYRK1A enzyme. Adherence to these guidelines is critical for minimizing risks and maintaining a safe research environment.
Understanding this compound: A Profile
This compound is a chemical compound utilized in research, particularly in studies related to cognitive defects in models of Down syndrome.[1][2] As with any laboratory chemical, understanding its properties is the first step toward safe handling and disposal. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for similar chemical compounds should be strictly followed.
Key Chemical Information:
| Property | Value |
| Molecular Formula | C22H19NO9 |
| Molecular Weight | 441.39 |
| Appearance | Solid (powder) |
| Storage | Store at -20°C as a powder or -80°C in solvent. |
Step-by-Step Disposal Protocol
The following procedures are based on general best practices for the disposal of laboratory chemicals. It is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) for this compound and adhere to all local, state, and federal regulations.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:
-
Safety goggles with side-shields
-
Chemical-resistant gloves (e.g., nitrile)
-
Impervious laboratory coat
-
In cases of dust or aerosol formation, a suitable respirator should be used.
2. Handling and Waste Collection:
-
Avoid generating dust or aerosols.
-
Conduct all handling and preparation for disposal within a well-ventilated area, preferably a chemical fume hood.
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a clearly labeled, sealed container.
-
The container should be designated for chemical waste and compatible with the compound.
3. Spill Management: In the event of a spill:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.
-
Place the absorbed material into a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as chemical waste.
4. Final Disposal:
-
Dispose of the sealed container of this compound waste through an approved hazardous waste disposal facility.
-
Do not dispose of this compound down the drain or in regular trash.
-
Follow all institutional, local, regional, and national regulations for hazardous waste disposal.
The Role of DYRK1A in Cellular Signaling
DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A) is a crucial enzyme involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.[3][4][5] Its dysregulation is implicated in several conditions, notably Down syndrome and Alzheimer's disease.[6][7] this compound acts as an inhibitor of this kinase, making it a valuable tool for studying these pathways.
The following diagram illustrates a simplified signaling pathway involving DYRK1A, highlighting its role in the regulation of cell cycle and apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.fondationlejeune.org [research.fondationlejeune.org]
- 5. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DYRK1A - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Personal protective equipment for handling Dyrk1A-IN-6
Audience: Researchers, scientists, and drug development professionals.
This guide provides immediate and essential safety, operational, and disposal information for the handling of Dyrk1A-IN-6, a non-competitive inhibitor of the DYRK1A kinase. Given that this compound is a potent and specific bioactive compound intended for research, it should be handled with the utmost care by trained personnel in a laboratory setting.
Precautionary Measures and Personal Protective Equipment (PPE)
As with any potent small molecule inhibitor, this compound should be handled under the assumption that it is potentially hazardous. The following personal protective equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat should be worn at all times.
-
Respiratory Protection: For operations that may generate dust or aerosols, use a certified respirator or work within a fume hood.
Storage and Handling
Proper storage and handling are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refer to the supplier's recommendations, which may include refrigeration or freezing.
-
Handling: Avoid inhalation, ingestion, and contact with skin and eyes. All handling of the solid compound and its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data
| Property | Value |
| Molecular Formula | C₂₂H₁₉NO₉ |
| Molecular Weight | 441.39 g/mol |
| Solubility | Soluble in DMSO |
| Physical Appearance | Solid powder (visual inspection) |
| LD50 (Oral, Rat) | Data not available |
| Permissible Exposure Limit | Not established |
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the general steps for preparing a stock solution of this compound. All steps should be performed in a chemical fume hood with appropriate PPE.
-
Pre-weighing Preparation: Ensure the analytical balance is clean and calibrated. Place a weigh boat on the balance and tare it.
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder onto the weigh boat.
-
Dissolution: Transfer the weighed powder to an appropriate sterile, amber glass vial to protect it from light. Add the required volume of dimethyl sulfoxide (DMSO) to the vial to achieve the desired stock concentration.
-
Mixing: Cap the vial securely and vortex or sonicate until the compound is completely dissolved.
-
Storage of Stock Solution: Store the stock solution at -20°C or -80°C as recommended by the supplier to ensure stability. Before use, thaw the solution at room temperature and ensure it is fully dissolved before pipetting.
Spill Response Plan
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Minor Spill (Contained, Small Quantity):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., chemical absorbent pads or granules).
-
Once the spill is absorbed, carefully collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.
-
Clean the spill area with a suitable decontaminating agent, followed by a rinse with soap and water.
-
Dispose of all contaminated materials as hazardous waste.
-
-
Major Spill (Large Quantity, Uncontained):
-
Evacuate the area immediately.
-
Alert others and activate the emergency response system.
-
If safe to do so, close the doors to the affected area to contain vapors.
-
Do not attempt to clean up a major spill without proper training and equipment. Wait for the designated emergency response team.
-
Disposal Plan
All waste containing this compound, including unused compound, contaminated lab supplies, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers.
-
Disposal Procedure: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.
Visualization of Spill Response Workflow
The following diagram illustrates the logical workflow for responding to a chemical spill of this compound in a laboratory setting.
Caption: Workflow for handling a chemical spill of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
